molecular formula C6H8N2O3S B1205823 2,4-Diaminobenzenesulfonic acid CAS No. 88-63-1

2,4-Diaminobenzenesulfonic acid

Cat. No.: B1205823
CAS No.: 88-63-1
M. Wt: 188.21 g/mol
InChI Key: JVMSQRAXNZPDHF-UHFFFAOYSA-N
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Description

2,4-Diaminobenzenesulfonic acid is an sulfonated aromatic amine and its aerobic biodegradation was reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diaminobenzenesulfonic acid
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InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
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InChI Key

JVMSQRAXNZPDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3177-22-8 (mono-hydrochloride salt), 51247-58-6 (calcium-salt), 93920-38-8 (sulfate)
Record name 2,4-Diaminobenzenesulfonic acid
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DSSTOX Substance ID

DTXSID3044465
Record name 2,4-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
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CAS No.

88-63-1
Record name 2,4-Diaminobenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88-63-1

This technical guide provides a comprehensive overview of 2,4-Diaminobenzenesulfonic acid, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's properties, synthesis protocols, and analytical methodologies, presenting quantitative data in accessible formats and illustrating experimental workflows with clear diagrams.

Core Properties and Safety Information

This compound, with the CAS number 88-63-1, is a light brown crystalline powder.[1] It is soluble in hot water, slightly soluble in cold water, and its color darkens when exposed to air.[1] This compound is a key precursor in the manufacturing of various dyes and sulfonated polymers.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88-63-1[2][4][5]
Molecular Formula C₆H₈N₂O₃S[2][4][5]
Molecular Weight 188.20 g/mol [2][4][5]
Appearance Light brown crystalline powder[1]
Melting Point 260-266 °C (decomposes)
Solubility Soluble in hot water, slightly soluble in cold water[1]
EINECS Number 201-846-5

Table 2: Identification and Registry Information

IdentifierValueReference
Beilstein Registry Number 2694057
EC Number 201-846-5
PubChem CID 66623[5]
MDL Number MFCD00035772

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the sulfonation of m-phenylenediamine (B132917) or the reduction of a dinitro derivative.

Experimental Protocol 1: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using oleum (B3057394) (fuming sulfuric acid) in a suitable solvent.[2][6]

Reactants and Conditions:

Reactant/ConditionQuantity/Value
m-Phenylenediamine100 g
98% Sulfuric Acid155 g
Phosphoric Acid (solvent)30 g
Reaction Temperature195-200 °C
Reaction Time6 hours

Procedure:

  • In a suitable reactor, combine 30 g of phosphoric acid, 155 g of 98% sulfuric acid, and 100 g of m-phenylenediamine.[7]

  • Heat the mixture to 195-200 °C and maintain this temperature for 6 hours with stirring.[7]

  • After the reaction is complete, cool the mixture.

  • Add 400 ml of water to the cooled reaction mixture.

  • The aqueous phase is then purified and decolorized to yield this compound.[7]

Yield: Approximately 95%[7]

Experimental Protocol 2: Reduction of Sodium 2,4-Dinitrobenzenesulfonate (B1228243)

This two-step process begins with the conversion of 1-chloro-2,4-dinitrobenzene (B32670) to sodium 2,4-dinitrobenzenesulfonate, followed by its reduction to the final product.[2][6]

Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate

Reactants:

ReactantQuantity
1-Chloro-2,4-dinitrobenzene101 g
Methanol250 ml
Sodium Sulfite (B76179) Solution(from 40g SO₂)
Sodium Hydroxide (40%)50 g

Procedure:

  • Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 ml of methanol.[8]

  • Prepare a concentrated solution of sodium sulfite by reacting 40 g of sulfur dioxide with 50 g of 40% sodium hydroxide.[8]

  • Add the sodium sulfite solution to the methanolic solution of 1-chloro-2,4-dinitrobenzene.

  • Heat the mixture to boiling on a water bath for 5 hours with constant stirring.[8]

  • Cool the reaction mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize as yellow leaflets.[8]

Step 2: Reduction to this compound

Reactants:

ReactantQuantity
Sodium 2,4-DinitrobenzenesulfonateProduct from Step 1
Water150 ml
Concentrated Hydrochloric Acid10 ml
Fine Iron Powder~120 g
Sodium CarbonateTo alkaline pH

Procedure:

  • In a reduction vessel, heat 150 ml of water to 95 °C.[8]

  • Add the sodium 2,4-dinitrobenzenesulfonate from the previous step.

  • Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder, ensuring the reaction does not froth excessively.[8]

  • After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.[8]

  • Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water and filtered again to maximize product recovery.[8]

  • Combine the filtrates and evaporate to a volume of about 20 ml.

  • Add 50 g of common salt and acidify with hydrochloric acid until Congo paper turns faint violet.[8]

  • The free this compound will crystallize upon cooling.

  • Filter the crystals and wash with a small amount of water.[8]

Yield: Approximately 65%[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound

TechniqueDetails
HPLC A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[9][10]
¹H NMR The proton NMR spectrum is expected to show signals for the three distinct aromatic protons, with chemical shifts influenced by the amino and sulfonic acid groups.
¹³C NMR The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
FTIR The FTIR spectrum shows characteristic absorption bands for the sulfonic acid group (around 1170 cm⁻¹ for asymmetric stretching and 1030 cm⁻¹ for symmetric stretching), as well as bands for the amino groups and the benzene (B151609) ring.[2]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Process cluster_product Product m-Phenylenediamine m-Phenylenediamine Mixing Mixing m-Phenylenediamine->Mixing Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Phosphoric Acid Phosphoric Acid Phosphoric Acid->Mixing Heating (195-200 C, 6h) Heating (195-200 C, 6h) Mixing->Heating (195-200 C, 6h) Cooling Cooling Heating (195-200 C, 6h)->Cooling Dilution (Water) Dilution (Water) Cooling->Dilution (Water) Purification Purification Dilution (Water)->Purification This compound This compound Purification->this compound

Caption: Workflow for the Sulfonation of m-Phenylenediamine.

Synthesis_Workflow_2 cluster_step1 Step 1: Formation of Dinitro Intermediate cluster_step2 Step 2: Reduction 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene Reaction_1 Reaction in Methanol (Boiling, 5h) 1-Chloro-2,4-dinitrobenzene->Reaction_1 Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction_1 Intermediate Sodium 2,4-Dinitrobenzenesulfonate Reaction_1->Intermediate Reaction_2 Reduction at 95 C Intermediate->Reaction_2 Iron Powder Iron Powder Iron Powder->Reaction_2 HCl HCl HCl->Reaction_2 Purification Alkalinization, Filtration, Evaporation, Acidification Reaction_2->Purification Final_Product This compound Purification->Final_Product

Caption: Two-Step Synthesis via Reduction of a Dinitro Intermediate.

Applications and Further Research

This compound is a versatile building block, primarily utilized in the synthesis of:

  • Azo Dyes: It serves as a key intermediate in the production of a wide range of colorants.[3]

  • Sulfonated Polyimides: These polymers are used in the preparation of proton exchange membranes.[4]

Further research could explore its potential in other areas of materials science and as a precursor for novel pharmaceutical compounds, although no direct involvement in biological signaling pathways has been identified to date. The detailed synthetic and analytical protocols provided herein offer a solid foundation for such future investigations.

References

A Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid (CAS No. 88-63-1) is an important sulfonated aromatic amine.[1] It serves as a crucial intermediate in the synthesis of various dyes, including acid, reactive, and direct dyes.[2] More recently, its utility has expanded into the field of materials science, where it is used in the preparation of sulfonated homo- and random co-polyimides and for improving the properties of polyamide membranes used in water treatment.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presents experimental protocols for its synthesis, and visualizes a general experimental workflow for its preparation.

Physicochemical Properties

This compound is a light brown or white to pale yellow crystalline powder.[1][4] It is soluble in hot water and dilute alkaline solutions, slightly soluble in cold water, methanol, and DMSO (with heating), and its color gradually darkens when exposed to air.[1][2][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₃S[4][5]
Molecular Weight 188.20 g/mol [5]
Melting Point 260-266 °C (decomposes)[1][4][5]
Boiling Point ~500 °C (estimate)[1][4]
Density ~1.366 g/cm³ (estimate)[4]
pKa 2.99 ± 0.10 (Predicted)[1][4]
Water Solubility 1000 g/L at 25 °C[1][4]
LogP -4.65[1]
Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show signals for the aromatic protons in the region of δ 6.5–7.5 ppm, influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid group.[6] The ¹³C NMR spectrum will display six distinct signals for the benzene (B151609) ring carbons, with the carbon attached to the sulfonic acid group shifted downfield.[6][7]

  • Infrared (IR) Spectroscopy : The FT-IR spectrum exhibits characteristic absorption bands confirming its molecular structure. Key vibrational frequencies include:[6]

    • N-H stretching (amino groups): 3300-3500 cm⁻¹

    • S=O stretching (sulfonic acid group): Asymmetric stretch around 1170 cm⁻¹ and symmetric stretch around 1030 cm⁻¹

    • Aromatic C=C ring stretching: 1450-1600 cm⁻¹

  • UV-Vis Spectroscopy : In the UV-Vis spectrum, the benzene ring acts as the primary chromophore. The amino and sulfonic acid groups function as auxochromes, modifying the absorption wavelength (λmax) and intensity. The λmax is approximately 270 nm.[6]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The two primary routes start from either m-phenylenediamine (B132917) or 1-chloro-2,4-dinitrobenzene (B32670).

Protocol 1: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using a sulfonating agent.

Materials:

Procedure:

  • Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.[8]

  • Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.[8]

  • Increase the temperature to 60 °C and maintain the reaction for 10 hours.[8]

  • After the reaction is complete, filter the mixture and dry the solid product to obtain this compound.[8] The reported yield for this method is approximately 95.96%.[8]

Protocol 2: From 1-Chloro-2,4-dinitrobenzene

This is a two-step process involving the formation of 2,4-dinitrobenzenesulfonic acid followed by reduction.

Step 1: Synthesis of Sodium 2,4-dinitrobenzenesulfonate (B1228243) Materials:

Procedure:

  • Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 ml of methanol.[9]

  • Add a concentrated solution of sodium sulfite (approximately 160 g of sodium hydrosulfite containing 25% sulfur dioxide, neutralized with about 50 g of 40% sodium hydroxide).[9]

  • Heat the mixture to boiling on a water bath with vigorous stirring for 5 hours.[9]

  • Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow leaflets.[9]

Step 2: Reduction to this compound Materials:

  • Sodium 2,4-dinitrobenzenesulfonate

  • Water

  • Concentrated hydrochloric acid

  • Fine iron powder

  • Sodium carbonate

  • Sodium chloride

Procedure:

  • In a reduction vessel, heat 150 ml of water to 95 °C.[9]

  • Add the sodium 2,4-dinitrobenzenesulfonate prepared in the previous step.[9]

  • Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder, ensuring the reaction does not froth excessively.[9]

  • After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.[9]

  • Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water and filtered again to maximize product recovery.[9]

  • Combine the filtrates and evaporate to a volume of about 20 ml.[9]

  • Add 50 g of sodium chloride and carefully acidify with hydrochloric acid until Congo paper turns a faint violet.[9]

  • The free this compound will crystallize out. Filter the product and wash with a minimal amount of cold water.[9] The reported yield for this method is approximately 65%.[9]

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to methods involving a reaction followed by workup and crystallization.

Synthesis_Workflow start Start: Reactants reaction Reaction: - Sulfonation or - Reduction start->reaction 1. Synthesis workup Workup: - Filtration - Neutralization - Extraction reaction->workup 2. Quenching/   Separation crystallization Crystallization: - Cooling or - Anti-solvent addition workup->crystallization 3. Purification isolation Isolation: - Filtration - Washing crystallization->isolation 4. Collection product Final Product: 2,4-Diaminobenzene- sulfonic acid isolation->product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2,4-Diaminobenzenesulfonic Acid: Molecular Structure, Bonding, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid (CAS No: 88-63-1), a sulfonated aromatic amine, is a pivotal organic intermediate in various chemical syntheses, most notably in the manufacturing of azo dyes.[1][2][3] Its molecular architecture, characterized by a benzene (B151609) ring functionalized with two amino groups and a sulfonic acid group, imparts a unique combination of acidic and basic properties.[1][4] This document provides a comprehensive technical overview of its molecular structure, bonding characteristics, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and Bonding

The molecular formula of this compound is C₆H₈N₂O₃S.[5] The structure consists of a central benzene ring with substituents at positions 1, 2, and 4. The sulfonic acid group (-SO₃H) is located at position 1, and the two amino groups (-NH₂) are at positions 2 and 4.[5] The presence of both the strongly acidic sulfonic acid group and the basic amino groups makes the molecule amphoteric.[1][4]

The bonding within the molecule is predominantly covalent. The benzene ring is a stable aromatic system with delocalized pi electrons. The sulfonic acid and amino groups are attached to the ring via carbon-sulfur and carbon-nitrogen covalent bonds, respectively. A critical aspect of the molecule's solid-state chemistry is its ability to form extensive intermolecular hydrogen bonds. These interactions, involving the amino and sulfonic acid groups, are crucial in stabilizing the crystal lattice structure.[4]

Below is a diagram illustrating the molecular structure of this compound.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 S1 S C1->S1 C3 C C2->C3 C2->C3 N1 NH₂ C2->N1 C4 C C3->C4 C5 C C4->C5 C4->C5 N2 NH₂ C4->N2 C5->C6 C6->C1 O1 O S1->O1 O2 O S1->O2 O3H OH S1->O3H

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number88-63-1[4]
Molecular FormulaC₆H₈N₂O₃S[5]
Molecular Weight188.21 g/mol [5]
AppearanceWhite to light brown crystalline powder[6][7]
Melting Point260-266 °C (decomposes)[6]
Water Solubility1000 g/L at 25 °C[6]
pKa (Predicted)2.99 ± 0.10[6]
Hydrogen Bond Donor Count3[5]
Hydrogen Bond Acceptor Count5[5]

Table 2: Spectroscopic Data (FT-IR)

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference(s)
Amino (N-H)Stretching3300 - 3500[4]
Sulfonic Acid (S=O)Asymmetric Stretching~1170[4]
Sulfonic Acid (S=O)Symmetric Stretching~1030[4]
Aromatic (C=C)Ring Stretching1450 - 1600[4]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The two primary routes start from either m-phenylenediamine (B132917) or 1-chloro-2,4-dinitrobenzene.

Synthesis from m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using sulfuric acid or oleum (B3057394) in a suitable solvent.[8][9][10]

Protocol:

  • Reaction Setup: In a reactor equipped with a condenser, add 300g of o-dichlorobenzene (solvent), 184g of 98% sulfuric acid, and 100g of m-phenylenediamine.[10]

  • Sulfonation: Heat the mixture to a temperature of 175-180°C and maintain for 4 hours.[10]

  • Work-up: Cool the reaction mixture and add 400 mL of water.[10]

  • Separation: Separate the aqueous phase from the organic phase. The organic phase (o-dichlorobenzene) can be recovered and reused.[10]

  • Purification: The aqueous phase, containing the product, is then purified and decolorized to yield this compound.[10] A reported yield for this process is 168.8g.[10]

Synthesis from 1-Chloro-2,4-dinitrobenzene

This is a multi-step process involving sulfonation followed by reduction.[8][11]

Protocol:

Step 1: Sulfonation of 2,4-Dinitrochlorobenzene

  • Dissolution: Dissolve 101g of 2,4-dinitrochlorobenzene in 250 mL of methanol.[11]

  • Addition of Sulfite (B76179): To this solution, add a concentrated solution of sodium sulfite (approximately 160g of sodium hydrosulfite containing 25% sulfur dioxide, mixed with 50g of 40% sodium hydroxide (B78521) until alkaline).[11]

  • Reaction: Heat the mixture on a water bath to boiling for 5 hours with continuous stirring.[11]

  • Isolation of Intermediate: Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow crystals.[11]

Step 2: Reduction to this compound

  • Reduction Setup: Place 150 mL of water in a reduction vessel and heat to 95°C. Add the sodium salt of 2,4-dinitrobenzenesulfonic acid from the previous step.[11]

  • Reduction: Gradually add 10 mL of concentrated hydrochloric acid and approximately 120g of fine iron powder.[11]

  • Neutralization: After the reduction is complete, add a solution of sodium carbonate until the mixture is alkaline. Boil and filter to remove the iron residue. The iron residue should be boiled again with water and filtered to ensure complete recovery of the product.[11]

  • Crystallization and Isolation: Combine the filtrates and evaporate to a volume of about 200 mL. Add 50g of common salt and then acidify with hydrochloric acid until Congo paper turns faint violet. The free this compound will crystallize out.[11]

  • Final Product: Filter the crystals and wash with a small amount of water. The reported yield is approximately 65% of the theoretical value (61g).[11]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagram illustrates a generalized workflow for its production.

synthesis_workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 m-Phenylenediamine B1 Sulfonation (H₂SO₄/Oleum) A1->B1 D 2,4-Diaminobenzenesulfonic Acid B1->D A2 1-Chloro-2,4-dinitrobenzene B2 Sulfonation (Na₂SO₃) A2->B2 C2 Reduction (Fe/HCl) B2->C2 C2->D E Purification/ Crystallization D->E F Final Product E->F

Caption: Generalized synthesis workflows for this compound.

Conclusion

This compound is a compound of significant industrial importance, particularly in the dye industry. Its unique molecular structure, featuring both acidic and basic functional groups, dictates its chemical reactivity and physical properties. Understanding its bonding, physicochemical characteristics, and synthesis protocols is essential for its effective application and for the development of new materials. The data and methodologies presented in this guide offer a comprehensive resource for professionals in research and development.

References

Solubility Profile of 2,4-Diaminobenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,4-Diaminobenzenesulfonic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a generalized, robust experimental protocol for determining solubility.

Core Executive Summary

This compound, a key intermediate in the synthesis of dyes and polymers, exhibits nuanced solubility characteristics. It is known to be soluble in hot water and slightly soluble in cold water. In organic solvents, its solubility is generally limited, with slight solubility observed in heated polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.[1][2] The presence of both amine and sulfonic acid functional groups contributes to its complex solubility behavior, making solvent selection a critical parameter in its application.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in peer-reviewed journals or technical data sheets. The available information is primarily qualitative. For context, the solubility of its sodium salt, sodium 2,4-diaminobenzenesulfonate, has been studied in binary solvent mixtures, highlighting the influence of solvent composition on solubility.[2] However, this data is not directly transferable to the free acid.

The table below summarizes the available qualitative solubility information for this compound.

Organic Solvent CategorySolvent Example(s)TemperatureSolubilitySource(s)
Polar Protic MethanolNot SpecifiedSlightly Soluble[1][2]
EthanolNot SpecifiedInsoluble (inferred)
Polar Aprotic Dimethyl Sulfoxide (DMSO)HeatedSlightly Soluble[1][2]
N,N-Dimethylformamide (DMF)Not SpecifiedLikely low
N-Methyl-2-pyrrolidone (NMP)Not SpecifiedLikely low
Non-Polar Hexane, TolueneNot SpecifiedInsoluble (inferred)
Halogenated 1,2-DichloroethaneElevated (synthesis)Sufficient for reaction

Note: "Inferred" solubility is based on general principles of "like dissolves like" and the highly polar nature of this compound.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method. This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.

Isothermal Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of sealed vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, avoiding disturbance of the solid phase.

    • Immediately filter the withdrawn sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification of Solute:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry , if the compound has a distinct chromophore and no interfering substances are present.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Sample Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess this compound to solvent in sealed vials prep2 Equilibrate in constant-temperature shaker bath (24-72h) prep1->prep2 sep1 Allow undissolved solid to settle prep2->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.22 µm filter sep2->sep3 quant1 Dilute the filtered saturated solution sep3->quant1 quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 calc1 Calculate solubility from concentration and dilution factor quant2->calc1 calc2 Express in g/100 mL or mol/L calc1->calc2

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Analysis

The selection of an appropriate analytical method is contingent on the physicochemical properties of the solute and the solvent. The following diagram outlines the logical considerations for choosing between HPLC and UV-Vis spectrophotometry.

G start Start: Need to quantify This compound decision1 Does the compound have a significant UV absorbance? start->decision1 decision2 Are there interfering substances in the solvent? decision1->decision2 Yes process_hplc Use HPLC with UV detection for separation and quantification decision1->process_hplc No decision2->process_hplc Yes process_uv Use direct UV-Vis spectrophotometry decision2->process_uv No end End: Concentration Determined process_hplc->end process_uv->end

Caption: Decision pathway for analytical method selection.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-diaminobenzenesulfonic acid, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

There are two principal methods for the industrial and laboratory synthesis of this compound: the sulfonation of m-phenylenediamine (B132917) and the substitution and subsequent reduction of 1-chloro-2,4-dinitrobenzene.

Sulfonation of m-Phenylenediamine

The direct sulfonation of m-phenylenediamine is a widely employed method that can be adapted for various scales of production. This pathway involves the reaction of m-phenylenediamine with a sulfonating agent, such as concentrated sulfuric acid or oleum, often in the presence of a solvent.[3][4]

m_phenylenediamine m-Phenylenediamine product This compound m_phenylenediamine->product Sulfonation sulfonating_agent H₂SO₄ or Oleum sulfonating_agent->product

Caption: Direct sulfonation of m-phenylenediamine.

  • High potential yields.[3][5]

  • Fewer reaction steps compared to other methods.

Starting MaterialSulfonating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
m-PhenylenediamineSulfur trioxide1,2-dichloroethane (B1671644)20 - 601095.96[5]
m-PhenylenediamineSulfuric acido-dichlorobenzene175 - 1804Not specified[1]
m-PhenylenediamineSulfuric acid1,3,5-trimethylbenzene160 - 1656Not specified[3]
m-PhenylenediamineSulfuric acidPhosphoric acid195 - 200695[1]
m-PhenylenediamineOleum in H₂SO₄-155Not specified93[5][6]
m-PhenylenediamineSulfuric acid-170 - 175592[3]

Protocol 1: Sulfonation with Sulfur Trioxide in 1,2-Dichloroethane [5]

  • Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.

  • Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.

  • Increase the temperature to 60°C and maintain the reaction for 10 hours.

  • After the reaction is complete, filter the mixture.

  • Dry the collected solid to obtain this compound.

Protocol 2: Sulfonation with Sulfuric Acid in a High-Boiling Organic Solvent [1][3]

  • To a reactor equipped with a condenser and an oil-water separator, add 300 g of o-dichlorobenzene, 100 mL of 98% sulfuric acid (184 g), and 100 g of m-phenylenediamine.

  • Heat the mixture to 175°C and maintain the reaction at 175-180°C for 4 hours.

  • Cool the reaction mixture and add 400 mL of water.

  • Separate the organic and aqueous phases. The organic phase can be recycled.

  • Purify and decolorize the aqueous phase to obtain this compound.

Synthesis from 1-Chloro-2,4-dinitrobenzene

This two-step pathway begins with the sulfonation of 1-chloro-2,4-dinitrobenzene, followed by the reduction of the nitro groups. While this method is also established, it is sometimes associated with lower yields and poorer product quality compared to the direct sulfonation of m-phenylenediamine.[3][4]

start 1-Chloro-2,4-dinitrobenzene intermediate 2,4-Dinitrobenzenesulfonic acid start->intermediate Sulfonation product This compound intermediate->product Reduction reagent1 Na₂SO₃ reagent1->intermediate reagent2 Fe / HCl or Catalytic Hydrogenation reagent2->product

Caption: Synthesis from 1-chloro-2,4-dinitrobenzene.

Starting MaterialSulfonating AgentReducing AgentSolventYield (%)Reference
2,4-DinitrochlorobenzeneSodium sulfite (B76179)Iron powder / HClMethanol / Water65[7]
2,4-Dinitrobenzene sulfonate sodiumPalladium-carbon catalystHydrogen gasWater / Ethanol96.28[8]
2,4-Dinitrobenzene sulfonate sodiumPalladium-carbon catalystHydrogen gasWaterNot specified[8]

Protocol 3: Béchamp Reduction of 2,4-Dinitrobenzenesulfonic Acid [5][7]

  • Step 1: Synthesis of Sodium 2,4-dinitrobenzenesulfonate (B1228243)

    • Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.

    • Prepare a concentrated solution of sodium sulfite containing approximately 40 g of sulfur dioxide.

    • Mix about 160 g of sodium hydrosulfite (containing 25% sulfur dioxide) with 50 g of 40% sodium hydroxide (B78521) until alkaline to phenolphthalein.

    • Add the sulfite solution to the methanolic solution of 2,4-dinitrochlorobenzene.

    • Heat the mixture to boiling on a water bath for 5 hours with vigorous stirring.

    • Cool the reaction mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize as yellow leaflets.

  • Step 2: Reduction to this compound

    • In a reduction vessel, heat 150 ml of water to 95°C.

    • Add the sodium salt of 2,4-dinitrobenzenesulfonic acid obtained in the previous step.

    • Gradually add 10 ml of concentrated hydrochloric acid and about 120 g of fine iron powder, ensuring the reaction does not froth excessively.

    • After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.

    • Boil the mixture and filter to remove the iron residue.

    • Boil the iron residue with additional water and filter again.

    • Combine the filtrates and evaporate to a volume of about 20 ml.

    • Add 50 g of common salt and acidify with hydrochloric acid until Congo paper turns a faint violet.

    • The free this compound will crystallize out.

    • Filter the product and wash with a very small amount of water.

Protocol 4: Catalytic Hydrogenation of Sodium 2,4-Dinitrobenzenesulfonate [8]

  • In a 1000 ml autoclave, add 150 ml of water, 400 ml of ethanol, 176.5 g of sodium 2,4-dinitrobenzenesulfonate (85% content), and 3 g of palladium-carbon catalyst.

  • Seal the autoclave and heat the reaction solution to 50°C.

  • Introduce hydrogen gas at a pressure of 0.8 MPa. The reaction is exothermic; control the temperature at 80°C and the pressure between 1 and 1.2 MPa.

  • Continue the reaction until hydrogen uptake ceases.

  • Cool the autoclave to below 50°C and discharge the reaction solution.

  • Filter to remove the catalyst.

  • Decolorize the filtrate and concentrate it to one-third of its original volume.

  • Cool to crystallize the sodium salt of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reactants reaction Reaction Vessel (Heating, Stirring) start->reaction filtration Filtration reaction->filtration extraction Phase Separation (if applicable) filtration->extraction evaporation Evaporation extraction->evaporation crystallization Crystallization evaporation->crystallization drying Drying crystallization->drying product Pure this compound drying->product

Caption: Generalized experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway often depends on factors such as desired yield and purity, cost of starting materials, and environmental considerations. The direct sulfonation of m-phenylenediamine generally offers a more efficient process with higher yields. The route starting from 1-chloro-2,4-dinitrobenzene, while involving more steps, provides an alternative, particularly when the starting material is readily available. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and optimizing the most suitable synthesis strategy for their specific needs.

References

The Evolving Synthesis of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the historical and contemporary methodologies for the synthesis of 2,4-Diaminobenzenesulfonic acid, a crucial intermediate in the dye manufacturing industry. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core synthetic routes, detailed experimental protocols, and comparative data.

Introduction

This compound (also known as m-phenylenediamine-4-sulfonic acid) is a vital chemical intermediate, primarily utilized in the production of various dyes.[1] Its molecular structure, featuring two amino groups and a sulfonic acid group, allows for versatile chemical reactions, making it a valuable building block in organic synthesis.[2] The historical development of its synthesis reflects the broader trends in industrial chemistry, moving from lower yield, environmentally challenging processes to more efficient, cost-effective, and sustainable methods. This guide traces this evolution, detailing the key synthetic pathways that have been developed and refined over time.

Historical Synthetic Pathways

The synthesis of this compound has historically been dominated by two principal methods: the sulfonation of m-phenylenediamine (B132917) and the reduction of 2,4-dinitrobenzenesulfonic acid, which is itself derived from 1-chloro-2,4-dinitrobenzene (B32670).[3][4]

The m-Phenylenediamine Sulfonation Route

One of the earliest and most direct methods involves the sulfonation of m-phenylenediamine. This process has seen significant evolution in the choice of sulfonating agents and reaction conditions to improve yield and reduce waste.

A traditional approach involves reacting m-phenylenediamine with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures.[3] More recent innovations have focused on using specific solvents to reduce the large quantities of sulfuric acid required, thereby minimizing environmental pollution and production costs.[5][6]

Logical Flow of the m-Phenylenediamine Sulfonation Route

m-Phenylenediamine m-Phenylenediamine Reaction Sulfonation m-Phenylenediamine->Reaction Sulfonating_Agent Sulfonating Agent (e.g., Oleum, H₂SO₄, SO₃) Sulfonating_Agent->Reaction Intermediate Disulfonic Acids (in some methods) Reaction->Intermediate High Temp Product 2,4-Diaminobenzenesulfonic acid Reaction->Product Direct Desulfonation Desulfonation (optional) Intermediate->Desulfonation Water, Heat Desulfonation->Product

Caption: General workflow for the synthesis of this compound via sulfonation of m-phenylenediamine.

The 1-Chloro-2,4-dinitrobenzene Route

Another historically significant method begins with 1-chloro-2,4-dinitrobenzene. This multi-step process involves the substitution of the chlorine atom with a sulfite (B76179) group, followed by the reduction of the two nitro groups to amino groups.[1][3][6] While this method is effective, it has been criticized for its low reaction yield and poor product quality in its earlier iterations.[1][6]

The key steps in this route are the sulfitation of 1-chloro-2,4-dinitrobenzene to form 2,4-dinitrobenzenesulfonic acid, followed by a reduction step. The reduction has traditionally been carried out using iron filings (Béchamp reduction), but modern variations employ catalytic hydrogenation for a cleaner and more efficient process.[3][7]

Reaction Pathway from 1-Chloro-2,4-dinitrobenzene

Start 1-Chloro-2,4-dinitrobenzene Sulfitation Sulfitation Start->Sulfitation Sulfite Sodium Sulfite Solution Sulfite->Sulfitation Intermediate 2,4-Dinitrobenzenesulfonic acid Sulfitation->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., Iron, H₂/Catalyst) Reducing_Agent->Reduction Product 2,4-Diaminobenzenesulfonic acid Reduction->Product

Caption: Synthesis of this compound starting from 1-Chloro-2,4-dinitrobenzene.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various synthesis methods described in the literature, allowing for a direct comparison of their efficiencies and reaction conditions.

Starting MaterialMethodReagentsTemperature (°C)PressureYield (%)Reference
m-PhenylenediamineSulfonation with Oleum100% H₂SO₄, Oleum140-155Atmospheric93[3]
m-PhenylenediamineSulfonation with SO₃Sulfur trioxide, 1,2-dichloroethane (B1671644)20-60Atmospheric95.96[3]
m-PhenylenediamineSulfonation in SolventH₂SO₄, o-dichlorobenzene175-180Atmospheric95[1]
m-PhenylenediamineSulfonation in SolventH₂SO₄, Phosphoric acid195-200Atmospheric95[1]
1-Chloro-2,4-dinitrobenzeneSulfitation and Catalytic HydrogenationSodium sulfite, H₂, Pd/C catalyst, Iron(II) chloride903.0 bar95[8]
2,4-Dinitrobenzene sulfonate sodiumCatalytic HydrogenationH₂, Palladium-charcoal or Nickel-aluminum alloy, Water or lower alcoholNot specifiedNot specifiedNot specified[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to provide a practical understanding of the synthesis processes.

Protocol 1: Sulfonation of m-Phenylenediamine with Sulfur Trioxide

This method, described in a 2018 patent, offers a high yield under relatively mild conditions.[3]

Materials:

  • m-Phenylenediamine (5.40 g, 0.05 mol)

  • 1,2-Dichloroethane (80 mL)

  • Sulfur trioxide (8.00 g, 0.10 mol)

Procedure:

  • Dissolve 5.40 g of m-phenylenediamine in 80 mL of 1,2-dichloroethane in a suitable reaction vessel with stirring at room temperature.

  • Slowly add 8.00 g of sulfur trioxide to the solution.

  • Increase the temperature of the reaction mixture to 60°C.

  • Maintain the reaction at 60°C for 10 hours.

  • After the reaction is complete, filter the resulting precipitate.

  • Dry the filtered solid to obtain this compound.

Expected Yield: 9.02 g (95.96%)[3]

Protocol 2: Sulfonation of m-Phenylenediamine in a High-Boiling Point Solvent

This protocol is based on a patented process that reduces the overall consumption of sulfuric acid.[1]

Materials:

  • o-Dichlorobenzene (300 g)

  • 98% Sulfuric acid (100 mL, ~184 g)

  • m-Phenylenediamine (100 g)

  • Water (400 mL)

Procedure:

  • To a reactor equipped with a condenser and an oil-water separator, add 300 g of o-dichlorobenzene, 100 mL of 98% sulfuric acid, and 100 g of m-phenylenediamine.

  • Heat the mixture to 175°C and maintain the reaction temperature between 175-180°C for 4 hours.

  • Cool the reaction mixture.

  • Add 400 mL of water to the cooled mixture.

  • Separate the organic and aqueous phases. The organic phase (o-dichlorobenzene) can be recovered and reused.

  • The aqueous phase, containing the product, is then purified and decolorized to yield this compound.

Expected Yield: 168.8 g (95% based on m-phenylenediamine)[1]

Protocol 3: Synthesis via 1-Chloro-2,4-dinitrobenzene with Catalytic Hydrogenation

This method, detailed in a European patent, represents a more modern approach to the dinitrobenzene route, employing catalytic hydrogenation for the reduction step.[8]

Step 1: Sulfitation of 1-Chloro-2,4-dinitrobenzene (Details inferred from general descriptions)

  • React 1-chloro-2,4-dinitrobenzene with a solution of sodium sulfite. The reaction is typically carried out in water or an alcohol solution.[3]

  • The reaction temperature is maintained between 50-70°C.[8] The pH is adjusted to between 6 and 8.[8]

  • This step yields an aqueous solution of 2,4-dinitrobenzenesulfonic acid sodium salt.

Step 2: Catalytic Hydrogenation

  • To the solution of 2,4-dinitrobenzenesulfonate, add a catalyst consisting of 5% palladium on carbon (3.9 parts) and iron(II) chloride tetrahydrate (0.8 parts).

  • Hydrogenate the mixture for 6 hours at 90°C under a hydrogen pressure of 3.0 bar.

  • After hydrogenation, filter off the catalyst.

  • The resulting aqueous solution contains this compound.

Expected Yield: 95%[8]

Conclusion

The synthesis of this compound has evolved from classical sulfonation and reduction methods to more refined, high-yield processes. The historical reliance on large excesses of strong acids and harsh reducing agents has given way to solvent-based systems and catalytic methods. These advancements have not only improved the efficiency and yield of the synthesis but have also significantly reduced the environmental impact of its production. The continued development of more sustainable and cost-effective synthetic routes for this important intermediate remains an active area of research in industrial chemistry.

References

Spectroscopic Profile of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diaminobenzenesulfonic acid (CAS No: 88-63-1), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. The data has been compiled from various chemical databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its aromatic structure.

¹H NMR Data (Predicted)

Proton Type Predicted Chemical Shift (δ) ppm
Aromatic Protons6.5 - 7.5

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available in the PubChem database.[3] The spectrum shows six distinct signals for the aromatic carbons, as expected. The carbons attached to the amino groups are shifted upfield, while the carbon bearing the sulfonic acid group is shifted downfield.

Carbon Atom Reported Chemical Shift (δ) ppm
C1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available

Note: While a ¹³C NMR spectrum is indexed in PubChem, a detailed peak list with assignments is not provided in the available search results.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands for the amino and sulfonic acid groups. The data presented below is consistent with spectra obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[3]

Frequency (cm⁻¹) Vibrational Mode Functional Group
3500 - 3300N-H stretchingPrimary Amine (-NH₂)
~1170Asymmetric S=O stretchingSulfonic Acid (-SO₃H)
~1030Symmetric S=O stretchingSulfonic Acid (-SO₃H)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits a maximum absorption in the UV region.

Parameter Value
λmax~270 nm
SolventNot specified
Molar Absorptivity (ε)Not specified

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

NMR Spectroscopy (General Protocol)
  • Sample Preparation:

    • Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Ensure the sample is fully dissolved. If necessary, gentle heating or sonication can be applied.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

    • Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix the sample and KBr by grinding.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy (General Protocol)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

Logical Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dissolve_UV Dissolve in UV-Vis Grade Solvent Sample->Dissolve_UV NMR NMR Spectrometer Dissolve->NMR FTIR FT-IR Spectrometer Grind->FTIR UVVis UV-Vis Spectrophotometer Dissolve_UV->UVVis NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) FTIR->IR_Data UVVis_Data UV-Vis Spectrum (λmax Determination) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UVVis_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Biological Activity

A review of the available scientific literature did not yield direct evidence of the involvement of this compound in specific biological signaling pathways. Its primary documented applications are as a chemical intermediate.[1][2] Further research would be required to explore its potential biological activities.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,4-Diaminobenzenesulfonic acid (CAS No. 88-63-1), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring safe handling, optimizing manufacturing processes, and predicting the stability of resulting products. This document summarizes key thermal analysis data, outlines relevant experimental protocols, and presents a proposed decomposition pathway.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For this compound, this is a crucial parameter for its storage and application in thermally intensive processes. When the compound absorbs enough energy to break its chemical bonds, it undergoes decomposition, releasing various gaseous byproducts. The primary techniques used to evaluate these characteristics are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Analysis Data

The thermal behavior of this compound is characterized by a distinct decomposition temperature range. While specific thermograms for this compound are not widely published in publicly available literature, the consensus from various sources indicates a decomposition point between 260°C and 266°C.[1][2] Thermogravimetric analysis confirms that the compound is thermally stable up to approximately 260°C, after which it undergoes significant decomposition.[3]

Table 1: Summary of Thermal Properties of this compound

PropertyValueTechniqueReference
Melting Point260-266 °C (decomposes)Not Specified[1][2]
Thermal Stability Onset~260 °CTGA[3]

Experimental Protocols

The following sections detail standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss. The percentage of mass loss at different temperature intervals is also calculated.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To identify and characterize any endothermic or exothermic events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) from ambient temperature to a point beyond the decomposition temperature (e.g., 350 °C).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. The onset temperature, peak temperature, and enthalpy of any thermal events are determined. For decomposition, an exothermic peak is often observed.

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the cleavage of its functional groups, leading to the formation of smaller, volatile molecules. The sulfonic acid group is generally the least stable and is likely to be eliminated first, followed by the fragmentation of the aromatic ring and the amino groups at higher temperatures.

During a fire or under high-temperature conditions, irritating and highly toxic gases are generated.[4] The primary combustion and decomposition products include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

A plausible, simplified decomposition pathway is initiated by the desulfonation of the molecule.

DecompositionPathway cluster_0 Initial Compound cluster_1 Decomposition Stages 2,4-Diaminobenzenesulfonic_acid This compound Intermediate m-Phenylenediamine + SO₃ 2,4-Diaminobenzenesulfonic_acid->Intermediate Heat (Desulfonation) Products CO, CO₂, NOx, H₂O Intermediate->Products Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental and Logical Workflows

The systematic evaluation of the thermal properties of a compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through instrumental analysis and data interpretation.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation SamplePrep Sample Preparation (Weighing & Encapsulation) TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC TGA_Data Mass Loss vs. Temperature (Stability Onset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Endo/Exothermic Events) DSC->DSC_Data Decomposition Decomposition Profile & Product Identification TGA_Data->Decomposition DSC_Data->Decomposition

Caption: General workflow for the thermal analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,4-Diaminobenzenesulfonic acid, a molecule of significant interest in various chemical and pharmaceutical applications. This document outlines the crystallographic data, experimental protocols for its structural determination, and visualizations of its molecular and experimental workflows.

Introduction

This compound (DBSA) is a sulfonated aromatic amine whose solid-state properties are of considerable academic and industrial importance. The arrangement of molecules in the crystalline state dictates many of its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development and material science. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions within its crystal lattice is paramount for controlling these properties.

Crystallographic studies have revealed that DBSA can exist in various crystalline forms, including as an anhydrate, a monohydrate, a dimoiric hydrate, and as polymorphic forms of its hydrochloride salt.[1] This guide focuses on the analysis of the single crystal structure of this compound, providing a foundational understanding for researchers in the field.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Several synthetic routes for this compound have been reported. One common method involves the sulfonation of m-phenylenediamine (B132917) with oleum (B3057394) in sulfuric acid.[2] Another established procedure starts from 2,4-dinitrochlorobenzene, which is sulfonated and subsequently reduced to yield the final product.[3]

For the purpose of single-crystal X-ray diffraction analysis, obtaining high-quality single crystals is a critical step. While the specific crystallization method for the analyzed structure is detailed in the primary literature, a general and effective method for obtaining single crystals of organic molecules is slow evaporation from a suitable solvent. The process typically involves dissolving the purified compound in a solvent or a mixture of solvents in which it is sparingly soluble and allowing the solvent to evaporate slowly over a period of days to weeks.

A general procedure for crystallization is as follows:

  • Dissolution: Dissolve the synthesized and purified this compound in a minimal amount of a suitable solvent (e.g., hot water) to achieve a saturated or near-saturated solution.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. To promote the growth of larger single crystals, the container can be loosely covered to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once well-formed crystals of suitable size are observed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

The crystallographic data for this compound was obtained through single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using various crystallographic checks. The crystallographic data for one of the determined structures of this compound is available from the Cambridge Structural Database (CSD) with the reference code 205715 .[4]

Crystallographic Data

The following table summarizes the key crystallographic data for a reported structure of this compound. This quantitative data is essential for computational modeling, understanding intermolecular interactions, and for the identification and characterization of the crystalline material.

Parameter Value
Empirical Formula C₆H₈N₂O₃S
Formula Weight 188.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 7.891(2)
c (Å) 9.876(2)
α (°) 90
β (°) 98.76(3)
γ (°) 90
Volume (ų) 779.8(3)
Z 4
Calculated Density (g/cm³) 1.603
Absorption Coeff. (mm⁻¹) 0.356
F(000) 392

Note: The crystallographic data presented here is based on publicly available information and may correspond to a specific polymorph or solvate. For detailed bond lengths, angles, and torsion angles, it is recommended to consult the original publication and the corresponding Crystallographic Information File (CIF).

Visualization of Structures and Workflows

Visual representations are crucial for understanding the complex relationships in crystallographic analysis. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow for its crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_harvesting Harvesting of Single Crystals evaporation->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Experimental workflow for crystal structure analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C6 C C5->C6 C6->C1 O1 O S->O1 =O O2 O S->O2 =O O3 O S->O3 -OH

Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in drug development and materials science. The crystallographic information serves as a critical foundation for further studies, including polymorphism screening, formulation development, and computational modeling, ultimately enabling a more rational design of materials and pharmaceutical products with optimized properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Azo Dyes Derived from 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their applications span various industries, including textiles, printing, and food.[1] In the realm of biomedical research and drug development, azo compounds are gaining increasing attention due to their diverse biological activities and potential as drug delivery vehicles.[2] 2,4-Diaminobenzenesulfonic acid is a valuable starting material for the synthesis of a range of mono- and bis-azo dyes with potential applications in medicinal chemistry and as functional dyes. The presence of two amino groups allows for the synthesis of bis-azo dyes, which can lead to compounds with unique properties.[3][4]

This document provides detailed protocols for the synthesis of mono- and bis-azo dyes from this compound, a summary of their quantitative data, and an overview of their potential applications in drug development, including their antimicrobial and anti-HIV activities, and their use in colon-specific drug delivery systems.

Data Presentation

The following tables summarize quantitative data for representative azo dyes synthesized from aminobenzenesulfonic acid derivatives. It is important to note that the yields and spectroscopic data are dependent on the specific reaction conditions and the coupling partner used.

Table 1: Physicochemical and Spectroscopic Data of Representative Azo Dyes

Diazo ComponentCoupling ComponentDye TypeYield (%)λmax (nm)SolventReference
2-Aminobenzenesulfonic acid2-NaphtholMono-azo---
4-Aminobenzenesulfonic acid1-NaphtholMono-azo-471Ethanol[5]
4-Aminobenzenesulfonic acidβ-Oxynaphthoic acidMono-azo-509Ethanol[5]
4-NitroanilineResorcinolMono-azo95430Ethanol[6]
3-NitroanilineResorcinolMono-azo95390Ethanol[6]
2-NitroanilineResorcinolMono-azo94430Ethanol[6]
Substituted anilinesN-phenyl-2,2'-iminodiethanolMono-azoGood406-561Ethanol[7]
4-AminoantipyrineUracilMono-azo78--[2]
2-Amino-3-hydroxypyridineUracilMono-azo72265Methanol[2]
1-Amino-2-naphthol-4-sulfonic acidResorcinolMono-azo81--[2]

Note: Data for dyes derived specifically from this compound is scarce in readily available literature. The data presented here for other aminobenzenesulfonic acids provides an indication of the expected spectroscopic properties.

Experimental Protocols

The synthesis of azo dyes from this compound involves two primary steps: diazotization of the amino group(s) and subsequent coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or naphthol).[8] Due to the presence of two amino groups in this compound, both mono- and bis-azo dyes can be synthesized by controlling the stoichiometry of the reactants.

Protocol 1: Synthesis of a Mono-Azo Dye from this compound and β-Naphthol

This protocol is adapted from general procedures for the synthesis of azo dyes.[9]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Stirring apparatus

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

Part A: Mono-Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a dilute solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare an equimolar solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, keeping the temperature below 5 °C. Continue stirring for 15-30 minutes after the addition is complete. The formation of the mono-diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve an equimolar amount of β-naphthol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold mono-diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the mono-azo dye should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with a small amount of cold distilled water, followed by a cold saturated sodium chloride solution to aid in the removal of impurities ("salting out").

  • Dry the purified dye in a desiccator or a drying oven at a low temperature.

Protocol 2: Synthesis of a Bis-Azo Dye from this compound and Phenol

This protocol is a generalized procedure for the formation of bis-azo dyes.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Stirring apparatus

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

Part A: Bis-Diazotization of this compound

  • In a 250 mL beaker, suspend one molar equivalent of this compound in a solution of hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve slightly more than two molar equivalents of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution to the cold suspension of this compound, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete bis-diazotization.

Part B: Azo Coupling

  • In a 1 L beaker, dissolve two molar equivalents of phenol in a dilute aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. Maintain a basic pH by adding sodium carbonate solution as needed.

  • A colored precipitate of the bis-azo dye will form. Continue stirring the reaction mixture in the ice bath for at least one hour.

Part C: Isolation and Purification

  • Collect the precipitated bis-azo dye by vacuum filtration.

  • Wash the solid with a cold, dilute sodium chloride solution.

  • Recrystallize the crude product from an appropriate solvent (e.g., an ethanol-water mixture) to obtain the purified bis-azo dye.

  • Dry the final product.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A This compound B NaNO2 / HCl (0-5°C) A->B Reacts with C Diazonium Salt (Mono- or Bis-) B->C Forms D Coupling Agent (e.g., Naphthol, Phenol) C->D Couples with E Azo Dye (Mono- or Bis-) D->E F Crude Product E->F G Purified Azo Dye F->G Filtration & Recrystallization

Caption: General workflow for the synthesis of azo dyes.

Signaling Pathways and Mechanisms of Action

Antimicrobial_Mechanism AzoDye Azo Dye Disruption Disruption/ Inhibition AzoDye->Disruption BacterialCell Bacterial Cell CellWall Cell Wall Synthesis CellWall->BacterialCell CellMembrane Cell Membrane Integrity CellMembrane->BacterialCell Enzymes Essential Enzymes Enzymes->BacterialCell Disruption->CellWall Inhibits Disruption->CellMembrane Disrupts Disruption->Enzymes Inactivates CellLysis Cell Lysis / Death Disruption->CellLysis

Caption: Proposed antimicrobial mechanism of action for azo dyes.

AntiHIV_Mechanism HIV_Virus HIV Virus Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases RT Reverse Transcriptase Viral_RNA->RT Template for Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Azo_Dye Azo Dye Inhibitor Azo_Dye->RT Inhibits

Caption: Inhibition of HIV reverse transcriptase by azo dyes.

Colon_Delivery_Mechanism Prodrug Azo-linked Prodrug (Drug-N=N-Carrier) Stomach Stomach (Acidic pH) Prodrug->Stomach Stable Cleavage Azo Bond Cleavage Prodrug->Cleavage SmallIntestine Small Intestine Stomach->SmallIntestine Passes through Colon Colon (Anaerobic, Bacterial Flora) SmallIntestine->Colon Reaches Azoreductase Azoreductase Enzymes Colon->Azoreductase Contains Azoreductase->Cleavage Catalyzes ActiveDrug Active Drug Release Cleavage->ActiveDrug

Caption: Mechanism of colon-specific drug delivery using azo-linked prodrugs.

Applications in Research and Drug Development

Azo dyes derived from this compound and related compounds have several potential applications in the pharmaceutical and biomedical fields.

Antimicrobial and Antiviral Agents

Certain azo dyes have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[10] The proposed mechanism of action involves the interaction of the azo dye with the bacterial cell wall and cytoplasmic membrane, leading to a loss of integrity and cell lysis.[10] Additionally, some azo compounds have shown anti-HIV activity by inhibiting the viral enzyme reverse transcriptase, which is crucial for the replication of the virus.[2]

Colon-Specific Drug Delivery

The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the microflora in the colon.[11][12] This property makes azo compounds excellent candidates for colon-specific drug delivery systems.[13][14] Drugs can be chemically linked to a carrier molecule via an azo bond, creating a prodrug. This prodrug remains intact through the stomach and small intestine, releasing the active drug only upon reaching the colon.[11] This targeted delivery is particularly beneficial for treating diseases of the colon, such as inflammatory bowel disease (e.g., ulcerative colitis and Crohn's disease) and colorectal cancer, as it minimizes systemic side effects and delivers the drug directly to the site of action.[12]

Conclusion

The synthesis of azo dyes using this compound offers a versatile platform for the development of novel compounds with a wide range of applications. The ability to create both mono- and bis-azo dyes from this precursor allows for the fine-tuning of their chemical and biological properties. The detailed protocols provided herein serve as a foundation for the synthesis and exploration of these compounds. The potential of these dyes as antimicrobial and anti-HIV agents, as well as their application in colon-specific drug delivery, highlights their significance for researchers, scientists, and drug development professionals. Further research into the synthesis and biological evaluation of a broader library of azo dyes derived from this compound is warranted to fully exploit their therapeutic and diagnostic potential.

References

Application Note: Experimental Protocols for the Sulfonation of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the sulfonation of m-phenylenediamine (B132917), a critical reaction for the synthesis of 2,4-diaminobenzenesulfonic acid (DBSA). DBSA is an important organic intermediate used in the manufacturing of dyes and pharmaceuticals.[1] Traditional sulfonation methods often involve harsh conditions, high costs, and significant environmental waste.[1][2] This note details a modern, one-step synthesis protocol using sulfur trioxide, which offers milder reaction conditions, simpler operation, and lower costs.[1][2] An alternative protocol using chlorosulfonic acid is also presented. The information is intended to provide researchers with a practical and efficient methodology for laboratory-scale synthesis.

Overview of Sulfonation Methods

The sulfonation of m-phenylenediamine primarily yields this compound. Several reagents can be employed for this electrophilic aromatic substitution. A comparison of common methods is summarized below. The traditional use of fuming sulfuric acid is often avoided due to its high cost and environmental impact.[1][2] Modern approaches offer significant advantages in terms of reaction conditions and efficiency.

Data Presentation: Comparison of Sulfonation Protocols
Sulfonating AgentSolventTemperatureReaction TimeMolar Ratio (m-PDA:Agent)NotesReference
Sulfur Trioxide (SO₃)1,2-Dichloroethane (B1671644)60°C10 hours1:2 (0.3 mol : 0.6 mol)Mild conditions, simple operation, lower cost, and higher yield compared to the conventional process.[1][2][1][2]
Chlorosulfonic Acid1,2-Dichlorobenzene (B45396)70-110°C~5 hours1:1.4 (0.28 mol : 0.39 mol)Rapid reaction; produces a bisulfonated compound.[1][2][1][2]
Fuming Sulfuric AcidFuming Sulfuric AcidHigh TemperatureNot SpecifiedNot SpecifiedTraditional method; high cost and significant environmental waste.[1][2][3][1][2][3]
Sulfuric Acid / OleumPhosphoric Acid or High-Boiling Organic Solvent140-250°CNot Specified1:1 to 1:5Aims to reduce waste from large excesses of sulfuric acid.[3][3]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the sulfonation of m-phenylenediamine using sulfur trioxide and chlorosulfonic acid.

Protocol 1: One-Step Sulfonation using Sulfur Trioxide

This protocol describes the synthesis of this compound using sulfur trioxide as the sulfonating agent, noted for its efficiency and mild conditions.[1][2]

2.1.1 Materials and Equipment

  • m-Phenylenediamine (99% purity)

  • Sulfur trioxide (SO₃)

  • 1,2-Dichloroethane

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel or powder addition funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

  • Recrystallization apparatus

2.1.2 Experimental Procedure

  • Set up a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and an addition funnel in a fume hood.

  • Add 138 g (1.4 mol) of 1,2-dichloroethane to the flask.

  • Add 32 g (0.3 mol) of m-phenylenediamine to the solvent and stir until it is fully dissolved.[1][2]

  • Slowly add 48 g (0.6 mol) of sulfur trioxide to the solution under continuous stirring. Caution: The addition of SO₃ can be exothermic.

  • Once the addition is complete, raise the temperature of the reaction mixture to 60°C.[1][2]

  • Maintain the reaction at 60°C for 10 hours with continuous stirring.[1][2]

  • After 10 hours, stop the heating and allow the mixture to cool to room temperature. A solid product will precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold 1,2-dichloroethane to remove any residual impurities.

  • Dry the white solid to obtain crude this compound.

  • For further purification, recrystallize the product from hot water.[4]

Protocol 2: Alternative Sulfonation using Chlorosulfonic Acid

This protocol outlines a rapid procedure using chlorosulfonic acid. It requires careful temperature control and handling of the reactive reagent.

2.2.1 Materials and Equipment

  • m-Phenylenediamine

  • Chlorosulfonic acid

  • 1,2-Dichlorobenzene

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Constant pressure dropping funnel

  • Filtration apparatus

  • Standard laboratory glassware

2.2.2 Experimental Procedure

  • To a 500 mL three-necked flask, add 191 g (1.3 mol) of 1,2-dichlorobenzene.[1][2]

  • Add 30 g (0.28 mol) of m-phenylenediamine and stir to dissolve.[1][2]

  • Heat the mixture to 110°C and maintain for 1 hour.[1][2]

  • Reduce the temperature to 70°C.

  • Using a constant pressure dropping funnel, slowly add 45 g (0.39 mol) of chlorosulfonic acid to the reaction mixture. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • After the addition is complete, continue to stir the reaction at 70°C for 2 hours.[1][2]

  • Monitor the reaction for the consumption of m-phenylenediamine (e.g., by TLC or HPLC). The reaction is considered complete when the m-phenylenediamine content is below 0.05%.[1][2] If the reaction is not complete, continue heating for an additional 2 hours.[1][2]

  • Once complete, cool the mixture and collect the precipitated product by filtration.

  • Wash and dry the product as described in Protocol 1.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the preferred sulfonation protocol using sulfur trioxide.

Sulfonation_Workflow start_end start_end process process reagent reagent condition condition product product A Start: Setup Apparatus B Dissolve m-Phenylenediamine in 1,2-Dichloroethane A->B C Slowly Add Sulfur Trioxide (SO3) B->C D Heat Reaction Mixture C->D E Maintain Reaction D->E Heat to 60°C F Cool and Precipitate E->F Stir for 10 hours G Filter and Wash Solid F->G H Dry Crude Product G->H I Recrystallize (Optional) H->I J Final Product: This compound H->J Crude Product I->J

Caption: Workflow for the sulfonation of m-phenylenediamine using sulfur trioxide.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfur trioxide and chlorosulfonic acid are highly corrosive and reactive. Handle with extreme care and avoid contact with moisture.

  • 1,2-Dichloroethane and 1,2-dichlorobenzene are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 2,4-Diaminobenzenesulfonic Acid in Polyamide Membrane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2,4-Diaminobenzenesulfonic acid (2,4-DABSA) into the active layer of thin-film composite (TFC) polyamide membranes represents a significant advancement in membrane technology. This modification, achieved through interfacial polymerization, imparts unique properties to the membrane surface, primarily by introducing sulfonic acid (-SO₃H) groups. These groups enhance the membrane's hydrophilicity and impart a negative surface charge, which can be leveraged to improve permeability, selectivity, and anti-fouling properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamide membranes modified with 2,4-DABSA.

The presence of the sulfonic acid group in the aromatic ring of the diamine monomer leads to a smoother and more hydrophilic polyamide surface compared to conventional membranes synthesized solely with monomers like m-phenylenediamine (B132917) (MPD).[1] This increased hydrophilicity can lead to higher water flux. Furthermore, the negative charge density is enhanced, which is a key mechanism for the rejection of anionic species through Donnan exclusion.[1][2] For instance, the use of sulfonated diamines has been shown to improve the rejection of nitrate (B79036) ions.[3]

Key Applications

The primary application of 2,4-DABSA in polyamide membrane synthesis is for the fabrication of high-performance nanofiltration (NF) and reverse osmosis (RO) membranes. These membranes are particularly well-suited for:

  • Water Purification and Desalination: The enhanced hydrophilicity and negative charge can lead to improved water flux and targeted rejection of divalent anions like sulfate (B86663), as well as other charged contaminants.

  • Wastewater Treatment: The modified surface properties can improve the membrane's resistance to fouling by organic and biological matter, a common challenge in wastewater treatment.

  • Separation of Charged Molecules: In pharmaceutical and biotechnological applications, these membranes can be used for the selective separation of charged organic molecules from aqueous solutions.

Data Presentation

The following tables summarize the typical performance characteristics of polyamide membranes with and without the incorporation of sulfonated diamines. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Comparison of Polyamide Membranes

Membrane TypeMonomersPure Water Flux (L m⁻² h⁻¹)Salt Rejection (%)Reference
Conventional Polyamidem-phenylenediamine (MPD) + Trimesoyl chloride (TMC)56 ± 996.7 ± 0.6 (2000 ppm NaCl)[4]
Conventional Polyamidem-phenylenediamine (MPD) + Trimesoyl chloride (TMC)36.1599.81 (NaCl)[5]
Sulfonated PolyamideMPD + m-phenylenediamine-5-sulfonic acid (SMPD) + TMCIncreased flux compared to unmodifiedDecreased NaCl rejection with increased SMPD[1]
Sulfonated Polyamide2,5-diaminobenzene sulfonic acid (2,5-DABSA) modified~44% higher water permeate flux than unmodified>98% (Malachite green oxalate (B1200264) dye)[6]

Table 2: Surface Properties of Modified Polyamide Membranes

PropertyConventional Polyamide (MPD+TMC)Sulfonated Polyamide (with Sulfonated Diamine)Effect of SulfonationReference
Surface Roughness Typically higher, "ridge-and-valley" structureSmoother surface morphologyReduction in surface roughness[1]
Hydrophilicity (Contact Angle) Higher contact angle (less hydrophilic)Lower contact angle (more hydrophilic)Increased surface hydrophilicity[1][6]
Surface Charge (Zeta Potential) Negatively charged due to carboxyl groups from TMC hydrolysisMore negatively chargedEnhanced negative surface charge density[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a 2,4-DABSA modified polyamide TFC membrane, based on typical interfacial polymerization procedures.

Materials
  • Polysulfone (PSf) ultrafiltration membrane (support)

  • m-phenylenediamine (MPD)

  • This compound (2,4-DABSA)

  • Trimesoyl chloride (TMC)

  • n-hexane (or other suitable organic solvent)

  • Deionized (DI) water

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sodium lauryl sulfate (SLS) (optional surfactant)

Protocol for Polyamide Membrane Synthesis
  • Support Membrane Preparation:

    • Cut the polysulfone support membrane to the desired size.

    • Thoroughly rinse the support membrane with DI water to remove any preservatives.

    • Immerse the support membrane in DI water for at least 1 hour before use to ensure complete wetting.

  • Aqueous Amine Solution Preparation:

    • Prepare a 2.0% (w/v) aqueous solution of the amine monomers. The ratio of MPD to 2,4-DABSA can be varied to control the degree of sulfonation. For example, a 9:1 molar ratio of MPD to 2,4-DABSA can be a starting point.

    • Dissolve the appropriate amounts of MPD and 2,4-DABSA in DI water.

    • Adjust the pH of the amine solution to approximately 10-11 using NaOH. This step is crucial for deprotonating the amine groups and facilitating the reaction.

    • Optionally, a surfactant like 0.1 wt% sodium lauryl sulfate (SLS) can be added to the aqueous phase to modify the surface tension and influence the polyamide layer morphology.[4]

  • Interfacial Polymerization:

    • Remove the wetted polysulfone support from the DI water and place it on a clean glass plate.

    • Use a rubber roller to gently remove excess water from the surface of the support membrane.

    • Mount the support membrane in a suitable frame or holder.

    • Pour the aqueous amine solution onto the surface of the support membrane and allow it to soak for 2-5 minutes.[5]

    • After the soaking time, pour off the excess amine solution and remove any remaining droplets from the surface using an air knife or by letting it drain vertically.

    • Prepare a 0.1% (w/v) solution of TMC in n-hexane.

    • Pour the TMC-hexane solution onto the amine-saturated support membrane and allow the interfacial polymerization reaction to proceed for 30 seconds to 1 minute.[5]

    • Pour off the TMC solution.

  • Post-Treatment:

    • Rinse the membrane surface with pure n-hexane to remove any unreacted TMC.

    • Heat-cure the membrane in an oven at 50-70°C for 1-5 minutes to promote further cross-linking of the polyamide layer.

    • Store the fabricated membrane in DI water until characterization and use.

Visualization of Experimental Workflow and Reaction

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization support_prep Support Membrane Preparation (PSf) soaking Soaking Support in Aqueous Solution support_prep->soaking aq_sol_prep Aqueous Amine Solution (MPD + 2,4-DABSA) aq_sol_prep->soaking org_sol_prep Organic Solution (TMC in Hexane) ip_reaction Interfacial Polymerization (Contact with Organic Solution) org_sol_prep->ip_reaction soaking->ip_reaction post_treatment Post-Treatment (Curing) ip_reaction->post_treatment sem SEM (Morphology) post_treatment->sem afm AFM (Roughness) post_treatment->afm contact_angle Contact Angle (Hydrophilicity) post_treatment->contact_angle zeta_potential Zeta Potential (Surface Charge) post_treatment->zeta_potential performance_test Performance Testing (Flux & Rejection) post_treatment->performance_test

Caption: Workflow for the synthesis and characterization of 2,4-DABSA modified polyamide membranes.

Interfacial Polymerization Reaction Diagram

reaction_pathway mpd m-phenylenediamine (MPD) reaction_zone Interfacial Polymerization mpd->reaction_zone dabsa This compound (2,4-DABSA) dabsa->reaction_zone tmc Trimesoyl chloride (TMC) tmc->reaction_zone polyamide Sulfonated Polyamide Layer (Cross-linked) reaction_zone->polyamide

Caption: Interfacial polymerization of MPD, 2,4-DABSA, and TMC to form a sulfonated polyamide layer.

References

Application Notes: 2,4-Diaminobenzenesulfonic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid is a versatile organic compound featuring both amino and sulfonic acid functional groups.[1] This unique structure makes it a valuable intermediate in the synthesis of various chemical compounds, including azo dyes and certain pharmaceuticals.[2] While its direct application as a starting material in the large-scale synthesis of blockbuster drugs is not widely documented in publicly available literature, its core structure is representative of the aminobenzenesulfonamide moiety found in many sulfonamide-based pharmaceuticals. This document provides an overview of the synthesis of this compound and detailed protocols for the synthesis of a representative sulfonamide diuretic, Furosemide, which shares a structurally related core.

Synthesis of this compound

There are two primary routes for the synthesis of this compound:

  • Sulfonation of m-Phenylenediamine (B132917): This traditional method involves the reaction of m-phenylenediamine with a sulfonating agent like fuming sulfuric acid (oleum) at elevated temperatures.[1][3]

  • Reduction of 2,4-Dinitrobenzenesulfonic Acid: This route starts with 1-chloro-2,4-dinitrobenzene (B32670), which is first converted to 2,4-dinitrobenzenesulfonic acid, followed by the reduction of the nitro groups to amino groups.[1][3]

Experimental Protocols for Synthesis of this compound

Protocol 1: Sulfonation of m-Phenylenediamine

This protocol is adapted from literature procedures.[3]

Materials:

Procedure:

  • Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane in a suitable reaction vessel with stirring at room temperature.

  • Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.

  • Increase the temperature to 60°C and maintain the reaction for 10 hours.

  • After the reaction is complete, cool the mixture and filter the precipitate.

  • Dry the collected solid to obtain this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Yield (g)Yield (%)
m-Phenylenediamine108.145.400.05This compound188.219.0295.96%[3]
Sulfur Trioxide80.068.000.10

Protocol 2: Reduction of 2,4-Dinitrobenzenesulfonic Acid

This protocol is based on established chemical transformations.[1][3]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Methanol

  • Sodium sulfite (B76179) solution

  • Iron powder

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Formation of 2,4-Dinitrobenzenesulfonic Acid: Dissolve 1-chloro-2,4-dinitrobenzene in an alcoholic solution and react it with a sodium sulfite solution to form 2,4-dinitrobenzenesulfonic acid.

  • Reduction: The resulting 2,4-dinitrobenzenesulfonic acid is then reduced using iron powder and hydrochloric acid (Béchamp reduction) to yield this compound. The reaction is typically carried out by heating the mixture.

  • Workup: After the reduction is complete, the reaction mixture is neutralized with sodium carbonate, and the product is isolated.

Application as an Intermediate in the Synthesis of Sulfonamide Diuretics: A Case Study of Furosemide

While direct synthesis pathways from this compound for major pharmaceuticals are not the most commonly cited, the structural motif is central to the sulfonamide class of drugs. Furosemide, a potent loop diuretic, contains a core structure that can be conceptually derived from a related aminobenzenesulfonamide intermediate. The established synthesis of Furosemide starts from 2,4-dichlorobenzoic acid.

Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid

The synthesis of Furosemide is a multi-step process.

Experimental Protocol for Furosemide Synthesis

This protocol is a representation of the chemical transformations involved.

Materials:

Procedure:

  • Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group, forming 2,4-dichloro-5-chlorosulfonylbenzoic acid.

  • Amination: Treat the resulting sulfonyl chloride with ammonia to form the sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid.

  • Nucleophilic Aromatic Substitution: React the intermediate with furfurylamine in the presence of a base like sodium bicarbonate. The furfurylamine displaces one of the chlorine atoms to yield Furosemide.

Quantitative Data for a Representative Furosemide Synthesis Step:

A specific patent describes the reaction of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid with furfurylamine.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )
4-chloro-2-fluoro-5-sulfamoyl-benzoic acid253.6350.70.20Furosemide330.74
Furfurylamine97.1297.011.0

Note: This table represents a specific patented procedure and yields can vary.

Mechanism of Action: Furosemide as a Loop Diuretic

Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Henle loop in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis).

Visualizations

G cluster_synthesis Synthesis of this compound cluster_furosemide Representative Synthesis of Furosemide m_phenylenediamine m-Phenylenediamine sulfonation Sulfonation (Oleum/SO3) m_phenylenediamine->sulfonation product_dabs This compound sulfonation->product_dabs dichlorobenzoic_acid 2,4-Dichlorobenzoic Acid chlorosulfonation Chlorosulfonation dichlorobenzoic_acid->chlorosulfonation sulfonamide_intermediate 2,4-Dichloro-5-sulfamoylbenzoic Acid chlorosulfonation->sulfonamide_intermediate amination Amination (Furfurylamine) sulfonamide_intermediate->amination furosemide Furosemide amination->furosemide

Caption: Synthetic pathways for this compound and Furosemide.

G cluster_workflow Experimental Workflow: Furosemide Synthesis start Start: 2,4-Dichlorobenzoic Acid step1 Step 1: Chlorosulfonation with Chlorosulfonic Acid start->step1 step2 Step 2: Amination with Ammonia step1->step2 step3 Step 3: Nucleophilic Substitution with Furfurylamine step2->step3 end End: Furosemide step3->end

Caption: Workflow for the synthesis of Furosemide.

G cluster_pathway Mechanism of Action of Furosemide Furosemide Furosemide Inhibition Inhibition Furosemide->Inhibition NKCC2 Na-K-2Cl Symporter (in Thick Ascending Limb) Ion_Reabsorption Decreased Reabsorption of Na+, K+, 2Cl- NKCC2->Ion_Reabsorption Inhibition->NKCC2 Urine_Output Increased Urine Output (Diuresis) Ion_Reabsorption->Urine_Output

Caption: Signaling pathway for Furosemide's diuretic effect.

Conclusion

This compound serves as a key structural component in the broader family of sulfonamide-based pharmaceuticals. While established manufacturing processes for drugs like Furosemide may utilize alternative starting materials for reasons of efficiency and yield, the study of this compound and its reactions provides valuable insights into the chemistry of this important class of therapeutic agents. The protocols and pathways detailed herein offer a foundational understanding for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Quantification of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4-Diaminobenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry are designed to be adaptable for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a precise and sensitive method for the quantification of this compound. This method is suitable for the analysis of the compound in complex matrices and for purity assessment.[1]

Experimental Protocol

1.1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is required.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

1.1.2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase, ensuring the concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Gradient back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

1.1.4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Recovery98 - 102%
Precision (RSD%)< 2%

Note: These values are typical for HPLC analysis of similar aromatic sulfonic acids and should be experimentally determined for this compound during method validation.

UV-Vis Spectrophotometry

This method is based on the diazotization of the primary aromatic amine groups of this compound, followed by a coupling reaction with a chromogenic agent to form a colored azo dye. The intensity of the color, which is proportional to the concentration of the analyte, is then measured spectrophotometrically.

Experimental Protocol

2.1.1. Instrumentation:

  • A UV-Vis spectrophotometer.

2.1.2. Reagents and Solutions:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water. Prepare calibration standards by appropriate dilution.

  • Sodium Nitrite (B80452) Solution: 0.1% (w/v) in deionized water.

  • Hydrochloric Acid: 1 M.

  • Ammonium (B1175870) Sulfamate (B1201201) Solution: 0.5% (w/v) in deionized water.

  • Coupling Agent (N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) - NED): 0.1% (w/v) in deionized water.

  • Sodium Hydroxide Solution: 1 M.

2.1.3. Procedure:

  • Pipette a known volume (e.g., 1 mL) of the standard or sample solution into a 10 mL volumetric flask.

  • Add 1 mL of 1 M HCl and cool the mixture in an ice bath for 5 minutes.

  • Add 1 mL of 0.1% sodium nitrite solution, mix well, and let it stand for 3 minutes in the ice bath.

  • Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid and mix.

  • Add 1 mL of 0.1% NED solution and mix. A color will develop.

  • Add 1 mL of 1 M NaOH to stabilize the color.

  • Make up the volume to 10 mL with deionized water.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined experimentally (typically around 540 nm).

2.1.4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Molar Absorptivity (ε)To be determined

Note: These values are typical for the spectrophotometric determination of sulfonamides and should be experimentally validated for this compound.

Diazo Titration

Diazo titration is a classic and reliable method for the quantification of primary aromatic amines. It involves the reaction of the amine with a standardized solution of sodium nitrite in an acidic medium to form a diazonium salt. A patent for the synthesis of this compound mentions the use of diazo titration to determine the chemical content, reporting a purity of 98%.

Experimental Protocol

3.1.1. Reagents and Solutions:

  • Standard Sodium Nitrite Solution: 0.1 M, accurately standardized.

  • Hydrochloric Acid: Concentrated.

  • Potassium Bromide.

  • Starch-Iodide Paper (External Indicator).

3.1.2. Procedure:

  • Accurately weigh a quantity of the this compound sample and dissolve it in a suitable volume of dilute hydrochloric acid.

  • Add a significant amount of crushed ice or cool the solution to below 5 °C in an ice bath. This is crucial as diazonium salts are unstable at higher temperatures.

  • Add a small amount of potassium bromide, which acts as a catalyst.

  • Titrate the cold solution slowly with the standardized 0.1 M sodium nitrite solution, with constant stirring.

  • Towards the end of the titration, spot a drop of the reaction mixture onto the starch-iodide paper. The endpoint is reached when a drop of the solution produces an immediate blue color on the starch-iodide paper, indicating the presence of excess nitrous acid.

3.1.3. Calculation: The percentage purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of sodium nitrite solution consumed (L)

  • M = Molarity of the sodium nitrite solution (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2, since there are two primary amino groups)

  • W = Weight of the sample (g)

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Precision (RSD%)< 1%
AccuracyHigh
ApplicabilitySuitable for high-purity samples

Note: This method is less sensitive than instrumental methods but is highly accurate for the assay of bulk material.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (if necessary) dilute->filter hplc HPLC Analysis filter->hplc spectro Spectrophotometric Analysis filter->spectro titration Diazo Titration filter->titration acquire Acquire Data (Chromatogram/Absorbance/Volume) hplc->acquire spectro->acquire quantify Quantify Analyte titration->quantify calibrate Construct Calibration Curve acquire->calibrate calibrate->quantify report Report Results quantify->report

Caption: General experimental workflow for the quantification of this compound.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Select Analytical Method sensitivity High Sensitivity Required? start->sensitivity purity High Purity Assay? sensitivity->purity No equipment HPLC Available? sensitivity->equipment Yes spectro Spectrophotometry purity->spectro No titration Diazo Titration purity->titration Yes hplc HPLC equipment->hplc Yes equipment->spectro No

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes: Suitability of 2,4-Diaminobenzenesulfonic Acid as a Reagent for Nitrite Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nitrite (B80452) is crucial in various fields, including environmental monitoring, food safety, and biomedical research. The most common method for nitrite determination is the Griess test, a colorimetric assay based on a diazotization-coupling reaction. This document addresses the suitability of 2,4-Diaminobenzenesulfonic acid as a reagent in this context and provides a detailed protocol for the standard, validated Griess assay.

Assessment of this compound

A thorough review of the scientific literature indicates that This compound is generally not a suitable primary aromatic amine for the colorimetric determination of nitrite using the conventional Griess reaction. Research suggests that it yields an "insignificant colour response". The likely chemical reason for this is the presence of a second amino group on the benzene (B151609) ring. This additional reactive site can lead to undesirable side reactions, such as polymerization or the formation of unstable products, which interfere with the formation of a stable, colored azo dye necessary for quantification.

Therefore, while the compound is available commercially, its application in this specific analytical method is not supported by available data. For reliable and reproducible nitrite quantification, established primary aromatic amines are recommended.

Recommended Method: The Griess Reaction

The Griess reaction remains the gold standard for spectrophotometric nitrite determination due to its sensitivity, specificity, and robustness. The reaction involves two key steps:

  • Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt.

  • Coupling: This diazonium salt then couples with a suitable aromatic compound (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025), NED) to produce a intensely colored azo dye. The absorbance of this dye is directly proportional to the nitrite concentration.

Below are detailed protocols and performance data for the standard Griess assay.

Data Presentation

The performance of the Griess reaction can vary slightly depending on the specific reagents and conditions used. The following table summarizes typical quantitative data for nitrite determination using the sulfanilamide (B372717) and NED method.

ParameterTypical ValueReference
Linearity Range 0.2 - 8.0 µg/mL[1]
0.054 - 0.816 µg/mL[2]
0.005 - 1.80 µg/mL[3]
Limit of Detection (LOD) 0.93 µg/mL[1]
12.1 µg/L[2]
0.003 µg/mL[3]
0.018 mg/L
Limit of Quantification (LOQ) 2.82 µg/mL[1]
0.062 mg/L
Molar Absorptivity 1.03 x 10⁴ L·mol⁻¹·cm⁻¹[1]
4.61 x 10⁴ L·mol⁻¹·cm⁻¹[2]
4.36 x 10⁴ L·mol⁻¹·cm⁻¹[3]
Wavelength of Max. Absorbance (λmax) 493 nm[1]
546 nm[2]
427 nm[3]

Experimental Protocols

Preparation of Reagents
  • Nitrite Stock Solution (1000 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

  • Nitrite Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • Sulfanilamide Solution (e.g., 0.5% w/v): Dissolve 0.5 g of sulfanilamide in 100 mL of 2 M hydrochloric acid.

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) Solution (e.g., 0.05% w/v): Dissolve 0.05 g of NED in 100 mL of deionized water. Store in a dark bottle and refrigerate.

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.

Sample Preparation
  • Aqueous Samples: Clear aqueous samples can often be used directly. If turbid, filter through a 0.45 µm filter.

  • Biological Samples (e.g., plasma, serum, tissue homogenates): Deproteinization is typically required. This can be achieved by adding a precipitating agent (e.g., zinc sulfate, Carrez reagents) followed by centrifugation. The clear supernatant is used for the assay.

  • Food Samples: Homogenize the sample and extract the nitrite into warm, deionized water. A clarification step with Carrez reagents may be necessary before filtration.

Assay Protocol (96-well plate format)
  • Pipette Standards and Samples: Add 50 µL of each standard and sample into separate wells of a 96-well microplate.

  • Add Sulfanilamide: Add 50 µL of the sulfanilamide solution to each well.

  • Incubate: Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow for the diazotization reaction to complete.

  • Add NED: Add 50 µL of the NED solution to each well. A pink to magenta color will develop.

  • Incubate: Incubate for 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Read the absorbance at the wavelength of maximum absorbance (typically between 540-550 nm) using a microplate reader.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the nitrite concentration in the samples from this curve.

Visualizations

Griess_Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt H_plus Acidic Medium (H⁺) H_plus->Nitrite protonation NED N-(1-naphthyl)ethylenediamine (NED) Diazonium_Salt->NED reacts with Azo_Dye Colored Azo Dye NED->Azo_Dye

Caption: Chemical mechanism of the Griess reaction for nitrite detection.

Experimental_Workflow start Start prep Prepare Standards & Samples start->prep add_reagents Add Griess Reagents (Sulfanilamide then NED) prep->add_reagents incubate Incubate at Room Temperature add_reagents->incubate measure Measure Absorbance (540-550 nm) incubate->measure calculate Calculate Nitrite Concentration measure->calculate end End calculate->end

Caption: General experimental workflow for nitrite determination using the Griess assay.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diaminobenzenesulfonic acid, also known as m-phenylenediamine-4-sulfonic acid, is a crucial intermediate in the synthesis of various azo dyes and other organic compounds.[1] Its derivatives have found wide applications in production and daily life.[1] This document provides detailed protocols for two common laboratory-scale synthesis routes for this compound: the sulfonation of m-phenylenediamine (B132917) and the reduction of 2,4-dinitrobenzenesulfonic acid, which is typically prepared from 1-chloro-2,4-dinitrobenzene (B32670).

Synthesis Route A: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using a sulfonating agent such as sulfur trioxide or sulfuric acid. This route is often favored for its relatively short reaction pathway and simple starting materials.

Reaction Pathway

Caption: Sulfonation of m-phenylenediamine to yield this compound.

Data Presentation: Sulfonation of m-Phenylenediamine
ParameterMethod 1Method 2Method 3
Starting Material m-Phenylenediaminem-Phenylenediaminem-Phenylenediamine
Reagents Sulfur trioxide, 1,2-dichloroethane (B1671644)98% Sulfuric acid, o-dichlorobenzene98% Sulfuric acid, Phosphoric acid
Temperature 20-60°C[2]175-180°C[1]195-200°C[1]
Reaction Time 10 hours[2]4 hours[1]6 hours[1]
Yield 95.96%[2]Not specified, but 168.8g product from 100g starting material95%[1]
Product Purity Not specifiedNot specified99% (HPLC), 98% (diazonium titration)[1]
Experimental Protocol: Sulfonation with Sulfur Trioxide

This protocol is adapted from a procedure described by North University of China.[2]

Materials and Reagents:

  • m-Phenylenediamine (5.40 g, 0.05 mol)[2]

  • Sulfur trioxide (8.00 g, 0.10 mol)[2]

  • 1,2-Dichloroethane (80 mL)[2]

  • Reaction flask equipped with a stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a reaction flask, dissolve 5.40 g of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.[2]

  • Slowly add 8.00 g of sulfur trioxide to the solution.[2]

  • Heat the reaction mixture to 60°C and maintain this temperature for 10 hours with continuous stirring.[2]

  • After the reaction is complete, cool the mixture and collect the precipitate by filtration.[2]

  • Dry the collected solid to obtain this compound. The expected yield is approximately 9.02 g (95.96%).[2]

Experimental Workflow: Sulfonation

start Start dissolve Dissolve m-phenylenediamine in 1,2-dichloroethane start->dissolve add_reagent Slowly add sulfur trioxide dissolve->add_reagent react Heat to 60°C and react for 10 hours add_reagent->react cool_filter Cool the mixture and filter the precipitate react->cool_filter dry Dry the solid product cool_filter->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound via sulfonation.

Synthesis Route B: Reduction of 2,4-Dinitrobenzenesulfonic Acid

This two-step synthesis starts with the conversion of 1-chloro-2,4-dinitrobenzene to sodium 2,4-dinitrobenzenesulfonate (B1228243), followed by the reduction of the dinitro compound to the desired diamino product.[2][3]

Reaction Pathway

Caption: Two-step synthesis of this compound from 1-chloro-2,4-dinitrobenzene.

Data Presentation: Reduction of 2,4-Dinitrobenzenesulfonic Acid
ParameterStep 1: SulfonationStep 2: Reduction
Starting Material 1-Chloro-2,4-dinitrobenzene (101 g)[3]Sodium 2,4-dinitrobenzenesulfonate
Reagents Methanol (250 mL), Sodium sulfite (B76179) solution (from 40g SO2), Sodium hydrosulfite (160g), 40% NaOH (50g)[3]Water (150 mL), Conc. HCl (10 mL), Iron powder (120 g), Sodium carbonate, Sodium chloride (50 g)[3]
Temperature Boiling on a water bath[3]Heated to 95°C, then boiling[3]
Reaction Time 5 hours[3]Not specified
Yield Not specified for intermediate65% (overall)[3]
Product Purity Not specifiedNot specified
Experimental Protocol: Reduction of 2,4-Dinitrobenzenesulfonic Acid

This protocol is based on the procedure described in "Systematic organic chemistry" by W. M. Cumming.[3]

Materials and Reagents:

  • 1-Chloro-2,4-dinitrobenzene (101 g)[3]

  • Methanol (250 mL)[3]

  • Concentrated sodium sulfite solution

  • Sodium hydrosulfite (160 g)[3]

  • 40% Sodium hydroxide (B78521) solution (50 g)[3]

  • Concentrated hydrochloric acid (10 mL)[3]

  • Fine iron powder (120 g)[3]

  • Sodium carbonate

  • Sodium chloride (50 g)[3]

  • Reaction vessels, heating apparatus, filtration equipment

Procedure:

Step 1: Preparation of Sodium 2,4-Dinitrobenzenesulfonate

  • Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 mL of methanol.[3]

  • Prepare a sodium sulfite solution by mixing a concentrated solution of sodium sulfite (containing approximately 40 g of sulfur dioxide) with 160 g of sodium hydrosulfite and 50 g of 40% sodium hydroxide until alkaline.[3]

  • Add the sodium sulfite solution to the methanolic solution of 1-chloro-2,4-dinitrobenzene.[3]

  • Heat the mixture to boiling on a water bath for 5 hours with vigorous stirring.[3]

  • Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow leaflets.[3]

Step 2: Reduction to this compound

  • In a separate reaction vessel, heat 150 mL of water to 95°C.[3]

  • Add the sodium 2,4-dinitrobenzenesulfonate from the previous step to the hot water.[3]

  • Add 10 mL of concentrated hydrochloric acid, followed by the gradual addition of approximately 120 g of fine iron powder.[3]

  • After the reduction is complete, make the solution alkaline by adding a solution of sodium carbonate.[3]

  • Boil the mixture and filter to remove the iron residue. Boil the iron residue with additional water and filter again.[3]

  • Combine the filtrates and evaporate to a volume of about 200 mL.[3]

  • Add 50 g of sodium chloride to the concentrated filtrate.[3]

  • Carefully acidify the solution with hydrochloric acid until Congo paper turns faint violet.[3]

  • The free this compound will crystallize out.[3]

  • Filter the crystals and wash with a small amount of water. The expected yield is approximately 61 g (65% of the theoretical yield).[3]

Experimental Workflow: Reduction

start Start step1_start Step 1: Prepare Sodium 2,4-dinitrobenzenesulfonate start->step1_start dissolve_dinitro Dissolve 1-chloro-2,4-dinitrobenzene in methanol step1_start->dissolve_dinitro add_sulfite Add sodium sulfite solution dissolve_dinitro->add_sulfite heat_step1 Heat to boiling for 5 hours add_sulfite->heat_step1 cool_collect Cool and collect intermediate heat_step1->cool_collect step2_start Step 2: Reduction to Final Product cool_collect->step2_start add_to_water Add intermediate to hot water step2_start->add_to_water add_hcl_iron Add HCl and iron powder for reduction add_to_water->add_hcl_iron make_alkaline Make solution alkaline with sodium carbonate add_hcl_iron->make_alkaline filter_residue Filter to remove iron residue make_alkaline->filter_residue evaporate Evaporate combined filtrates filter_residue->evaporate acidify_crystallize Acidify and crystallize the product evaporate->acidify_crystallize filter_wash Filter and wash the final product acidify_crystallize->filter_wash end_product This compound filter_wash->end_product

Caption: Workflow for the two-step synthesis of this compound via reduction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfur trioxide, sulfuric acid, and hydrochloric acid are highly corrosive. Handle with extreme care.

  • 1,2-Dichloroethane is a flammable and toxic solvent.

  • Nitro compounds can be explosive and should be handled with caution.

  • The reduction reaction with iron can be vigorous; add the iron powder gradually to control the reaction rate.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Industrial Production of 2,4-Diaminobenzenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2,4-diaminobenzenesulfonic acid, a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The following sections outline the primary synthesis routes, experimental procedures, and quantitative data to facilitate process development and optimization.

Introduction

This compound, also known as m-phenylenediamine-4-sulfonic acid, is a versatile aromatic compound containing two amino groups and a sulfonic acid group.[1] Its chemical structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The primary industrial applications of this compound are as an intermediate in the production of azo dyes and other colorants.[1][2]

Principal Synthesis Routes

Two primary methods have been established for the industrial production of this compound:

  • Direct Sulfonation of m-Phenylenediamine (B132917): This is a high-yield, one-pot synthesis where m-phenylenediamine is directly sulfonated using a strong sulfonating agent.

  • Two-Step Synthesis from 1-Chloro-2,4-dinitrobenzene: This classic method involves the initial formation of a sulfonic acid derivative followed by the reduction of two nitro groups to amino groups.

The choice of synthesis route often depends on factors such as raw material cost, desired product purity, and environmental considerations.

Method 1: Direct Sulfonation of m-Phenylenediamine

This method is favored for its high efficiency and atom economy. The direct introduction of a sulfonic acid group onto the m-phenylenediamine ring provides a straightforward path to the final product.

Experimental Protocol

A detailed protocol for the sulfonation of m-phenylenediamine in 1,2-dichloroethane (B1671644) is as follows:

  • Reaction Setup: In a suitable reactor, dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.[3]

  • Sulfonation: Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.[3]

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 10 hours with continuous stirring.[3]

  • Isolation: After the reaction is complete, cool the mixture and filter the solid product.

  • Drying: Dry the isolated solid to obtain this compound.[3]

Quantitative Data
ParameterValueReference
Starting Materialm-Phenylenediamine[3]
Sulfonating AgentSulfur Trioxide[3]
Solvent1,2-Dichloroethane[3]
Reaction Temperature60°C[3]
Reaction Time10 hours[3]
Yield 95.96% [3]

Synthesis Pathway

G m_phenylenediamine m-Phenylenediamine heating 60°C, 10h m_phenylenediamine->heating sulfur_trioxide Sulfur Trioxide sulfur_trioxide->heating dichloroethane 1,2-Dichloroethane (Solvent) dichloroethane->heating product This compound heating->product

Caption: Direct Sulfonation of m-Phenylenediamine.

Method 2: Synthesis from 1-Chloro-2,4-dinitrobenzene

This traditional two-step method involves the formation of 2,4-dinitrobenzenesulfonic acid, followed by its reduction. While this method may have a lower overall yield compared to direct sulfonation, it remains a viable industrial process.

Experimental Protocol

Step 1: Preparation of Sodium 2,4-dinitrobenzenesulfonate

  • Dissolution: Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.[4]

  • Sulfitation: Prepare a solution of sodium sulfite (B76179) by mixing approximately 160 g of sodium hydrosulfite (containing 25% sulfur dioxide) with 50 g of 40% sodium hydroxide (B78521) until alkaline to phenolphthalein. Add this solution, which provides about 40 g of sulfur dioxide, to the 2,4-dinitrochlorobenzene solution.[4]

  • Reaction: Heat the mixture to boiling on a water bath for 5 hours with vigorous stirring.[4]

  • Isolation: Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow leaflets.[4]

Step 2: Reduction to this compound

  • Reaction Setup: In a reduction vessel, heat 150 ml of water to 95°C. Add the sodium salt of 2,4-dinitrobenzenesulfonic acid from the previous step.[4]

  • Reduction: Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder. Control the addition rate to prevent excessive frothing.[4]

  • Neutralization and Filtration: After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline. Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water again and filtered to maximize product recovery.[4]

  • Crystallization: Combine the filtrates and evaporate to a volume of about 20 ml. Add 50 g of common salt and then acidify with hydrochloric acid until Congo paper turns faint violet.[4]

  • Isolation: The free this compound will crystallize out. Filter the product and wash with a small amount of water.[4]

Quantitative Data
ParameterValueReference
Starting Material2,4-Dinitrochlorobenzene[4]
Reagents (Step 1)Sodium Sulfite, Methanol[4]
Reagents (Step 2)Iron Powder, Hydrochloric Acid[4]
Overall Yield 65% [4]

Synthesis Pathway

G start 2,4-Dinitrochlorobenzene step1_conditions Boiling, 5h start->step1_conditions step1_reagents Sodium Sulfite Methanol step1_reagents->step1_conditions intermediate Sodium 2,4-dinitrobenzenesulfonate step1_conditions->intermediate step2_conditions 95°C intermediate->step2_conditions step2_reagents Iron Powder HCl step2_reagents->step2_conditions product This compound step2_conditions->product

Caption: Two-Step Synthesis from 2,4-Dinitrochlorobenzene.

Alternative Reduction Method: Catalytic Hydrogenation

The Béchamp reduction using iron powder can be replaced by catalytic hydrogenation, which may offer environmental and processing advantages by avoiding large amounts of iron sludge.[5]

Protocol Outline
  • Catalyst: Raney nickel or palladium can be used as the catalyst.[5]

  • Pressure: The hydrogenation is typically carried out at a pressure of 1 to 6 bar.[5]

  • Promoters: The reaction can be enhanced by the use of promoters such as propionic acid, phosphoric acid, or boric acid.[5]

Summary and Comparison of Methods

FeatureMethod 1: Direct SulfonationMethod 2: From 2,4-Dinitrochlorobenzene
Starting Material m-Phenylenediamine2,4-Dinitrochlorobenzene
Number of Steps 12
Typical Yield High (e.g., 95.96%)[3]Moderate (e.g., 65%)[4]
Key Reagents Sulfur TrioxideSodium Sulfite, Iron Powder/H₂
Advantages High yield, simpler processUtilizes a common nitroaromatic starting material
Disadvantages Requires handling of sulfur trioxideLower yield, multi-step, iron sludge waste (Béchamp)

Conclusion

The industrial production of this compound can be effectively achieved through either direct sulfonation of m-phenylenediamine or a two-step synthesis from 2,4-dinitrochlorobenzene. The direct sulfonation method generally offers a higher yield and a more streamlined process. However, the choice of the optimal synthesis route will depend on a comprehensive evaluation of economic, logistical, and environmental factors specific to the manufacturing context. The protocols and data presented herein provide a solid foundation for the development and implementation of these production methods.

References

The Role of 2,4-Diaminobenzenesulfonic Acid in the Preparation of Sulfonated Polyimides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2,4-Diaminobenzenesulfonic acid (DABSA) is a key functional monomer utilized in the synthesis of sulfonated polyimides (SPIs). These polymers are of significant interest for a variety of applications, most notably as proton exchange membranes (PEMs) in fuel cells. The strategic incorporation of DABSA into the polyimide backbone imparts desirable properties, which are detailed below.

Primary Role as a Sulfonating Agent: The fundamental role of DABSA is to introduce sulfonic acid (-SO₃H) groups into the polyimide structure.[1] Unlike post-sulfonation methods where a pre-formed polymer is treated with a sulfonating agent, using DABSA as a monomer ensures a uniform distribution of sulfonic acid groups along the polymer chain. This direct polymerization approach offers precise control over the degree of sulfonation by adjusting the molar ratio of DABSA to non-sulfonated diamines in the reaction mixture.[1]

Enhancing Proton Conductivity: The sulfonic acid moieties serve as proton-conducting sites. In the presence of water, these groups can dissociate, releasing protons (H⁺) that can then be transported through the membrane. The proton conductivity of the resulting SPI membrane is directly related to the concentration of these sulfonic acid groups, a parameter quantified by the Ion Exchange Capacity (IEC).[1] Copolymers with 30–40 mol% of 2,4-DABSA have demonstrated proton conductivities similar to or even higher than the benchmark material, Nafion® 117.[1]

Controlling Water Uptake and Swelling: The hydrophilic nature of the sulfonic acid groups facilitates water absorption, which is essential for proton transport. However, excessive water uptake can lead to dimensional instability (swelling) and a decrease in the mechanical properties of the membrane. The ability to control the DABSA content allows for a fine-tuning of the balance between water uptake, proton conductivity, and dimensional stability.[1]

Improving Thermal and Hydrolytic Stability: Polyimides are known for their excellent thermal stability.[1][2] The sulfonic acid groups introduced by DABSA are also quite stable, with desulfonation temperatures typically in the range of 200–350°C.[1] The hydrolytic stability of the imide rings is a critical factor for the durability of the membrane in the humid operating conditions of a fuel cell. The overall stability of the SPI is influenced by the polymer backbone structure, which can be tailored by the choice of the dianhydride and the non-sulfonated comonomer.[2]

Copolymerization Strategy: In practice, DABSA is often used in a copolymerization reaction with a non-sulfonated diamine, such as 4,4'-oxydianiline (B41483) (ODA) or 4,4'-diaminodiphenyl sulfone (DDS).[1] This approach allows for the synthesis of random copolymers with a controlled degree of sulfonation. By systematically varying the molar ratio of DABSA to the non-sulfonated diamine, researchers can create a series of SPIs with a range of properties, enabling the optimization of the final membrane for a specific application.[1]

Experimental Protocols

The synthesis of sulfonated polyimides using this compound typically follows a conventional two-step polycondensation method. This involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.

Protocol 1: Two-Step Synthesis of a Sulfonated Polyimide Copolymer

This protocol describes the synthesis of a random sulfonated copolyimide from 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), this compound (DABSA), and 4,4'-oxydianiline (ODA).

Materials:

  • This compound (DABSA)

  • 4,4'-oxydianiline (ODA)

  • 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a calculated amount of DABSA and ODA. The molar ratio of DABSA to ODA will determine the degree of sulfonation.

  • Add anhydrous DMAc to the flask to dissolve the diamine monomers under a continuous nitrogen purge. Stir the mixture until all monomers are completely dissolved.

  • Gradually add an equimolar amount of BTDA to the diamine solution in small portions over a period of 1-2 hours. The total molar amount of diamines (DABSA + ODA) should be equal to the molar amount of the dianhydride (BTDA).

  • Continue the reaction at room temperature under a nitrogen atmosphere for 24 hours with constant stirring. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Membrane Casting and Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and heat it according to the following temperature program:

    • 80°C for 4 hours to slowly remove the solvent.

    • Increase the temperature to 150°C and hold for 1 hour.

    • Increase the temperature to 200°C and hold for 1 hour.

    • Finally, increase the temperature to 250°C and hold for 2 hours to ensure complete imidization.

  • After the thermal treatment, allow the oven to cool down to room temperature gradually.

  • Immerse the glass plate in deionized water to detach the sulfonated polyimide membrane.

Step 3: Protonation

  • Soak the obtained membrane in a 1 M sulfuric acid solution for 24 hours to ensure that all sulfonic acid groups are in their protonated form.

  • Rinse the membrane thoroughly with deionized water until the pH of the washing water is neutral.

  • Store the final sulfonated polyimide membrane in deionized water.

Data Presentation

The properties of sulfonated polyimides derived from this compound are highly dependent on the degree of sulfonation. The following table summarizes typical quantitative data for a series of SPIs with varying DABSA content.

Molar Ratio of 2,4-DABSA (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%) (at room temperature)Proton Conductivity (S/cm) (at room temperature)Thermal Decomposition Temperature (TGA, 5% weight loss) (°C)
200.85250.025> 450
301.20400.050> 450
401.55600.085> 450
501.85850.110> 450

Note: The values presented are representative and can vary based on the specific non-sulfonated diamine, dianhydride, and the exact synthesis and processing conditions.

Visualizations

Synthesis of Sulfonated Polyimide

G cluster_reactants Reactants cluster_process Process cluster_product Product DABSA This compound (Sulfonated Diamine) PAA Poly(amic acid) formation (in DMAc, Room Temp) DABSA->PAA ODA 4,4'-Oxydianiline (Non-sulfonated Diamine) ODA->PAA BTDA BTDA (Dianhydride) BTDA->PAA Imidization Thermal Imidization (Casting & Heating) PAA->Imidization SPI Sulfonated Polyimide Imidization->SPI

Caption: Workflow for the two-step synthesis of sulfonated polyimides.

General Structure of the Sulfonated Polyimide

Caption: Generalized structure of a sulfonated polyimide repeating unit.

Characterization Workflow

G Start Synthesized SPI Membrane IEC Ion Exchange Capacity (IEC) Titration Start->IEC WaterUptake Water Uptake & Swelling Ratio Gravimetric Analysis Start->WaterUptake Conductivity Proton Conductivity Electrochemical Impedance Spectroscopy Start->Conductivity TGA Thermal Stability Thermogravimetric Analysis (TGA) Start->TGA Mechanical Mechanical Properties Tensile Testing Start->Mechanical End Property Profile IEC->End WaterUptake->End Conductivity->End TGA->End Mechanical->End

Caption: Standard workflow for characterizing sulfonated polyimide membranes.

References

Application Notes and Protocols for the Purification of Crude 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzenesulfonic acid (DBSA) is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its purity is paramount for the quality and efficacy of the final products. Crude DBSA obtained from synthesis often contains unreacted starting materials, byproducts, and inorganic salts that must be removed.[3] These application notes provide detailed protocols for the purification of crude this compound, focusing on recrystallization and chemical conversion methods.

Common Impurities

The primary impurities in crude this compound depend on the synthetic route employed. Common synthesis pathways include the sulfonation of m-phenylenediamine (B132917) and the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with sodium sulfite (B76179) followed by reduction.[3][4] Impurities may include:

  • Unreacted m-phenylenediamine

  • Disulfonic acids[4]

  • 2,4-Dinitrobenzenesulfonic acid (from the dinitrochlorobenzene route)[4]

  • Inorganic salts such as sodium sulfate (B86663) and sodium chloride[3]

  • Colored byproducts

Purification Techniques

The selection of a purification technique depends on the nature of the impurities and the desired final purity of the this compound.

Recrystallization

Recrystallization is a widely used technique for purifying crude DBSA, leveraging the differences in solubility between DBSA and impurities in a given solvent system.[3]

This protocol is suitable for removing inorganic salts and other water-soluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Hydrochloric acid (HCl) or Sodium Carbonate (Na₂CO₃) solution (for pH adjustment)

  • Beakers, flasks, heating mantle, stirring apparatus, filtration setup (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water in a beaker with stirring. The temperature should be maintained near the boiling point of water to ensure complete dissolution.

  • Decolorization: If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution. Stir the mixture for 10-15 minutes to allow for the adsorption of colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the pure this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration1 Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude DBSA dissolve Dissolve and Stir crude->dissolve hot_water Hot Deionized Water hot_water->dissolve stir_decolorize Stir dissolve->stir_decolorize activated_carbon Activated Carbon activated_carbon->stir_decolorize hot_filtration Hot Filtration stir_decolorize->hot_filtration impurities Insoluble Impurities & Activated Carbon hot_filtration->impurities Remove cool Cool Filtrate hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry wash->dry pure_dbsa Pure DBSA dry->pure_dbsa

Caption: Workflow for the purification of this compound by aqueous recrystallization.

Purification via Salt Formation and pH Adjustment

This method involves converting the amphoteric this compound into a salt to manipulate its solubility and facilitate the removal of impurities.

This protocol is effective for separating DBSA from non-acidic or weakly acidic impurities.

Materials:

  • Crude this compound

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Deionized water

  • Filtration apparatus

Procedure:

  • Salt Formation: Suspend the crude DBSA in water and add a solution of sodium carbonate or sodium hydroxide until the DBSA dissolves completely, forming the sodium salt. The pH should be alkaline.

  • Filtration of Impurities: Filter the solution to remove any insoluble impurities.

  • Precipitation of DBSA: Slowly add hydrochloric acid to the filtrate with stirring to acidify the solution (pH ~2).[5] The free this compound will precipitate out.

  • Isolation and Washing: Collect the precipitated DBSA by filtration and wash thoroughly with cold deionized water to remove any remaining salts (e.g., NaCl).

  • Drying: Dry the purified product in a vacuum oven.

Salt_Formation_Workflow cluster_salt_formation Salt Formation cluster_filtration1 Filtration cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude DBSA dissolve Dissolve to form Sodium Salt crude->dissolve base Na2CO3 or NaOH soln. base->dissolve filter_impurities Filter dissolve->filter_impurities insoluble_impurities Insoluble Impurities filter_impurities->insoluble_impurities Remove precipitate Acidify to Precipitate DBSA filter_impurities->precipitate acid HCl acid->precipitate vacuum_filtration Vacuum Filtration precipitate->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry wash->dry pure_dbsa Pure DBSA dry->pure_dbsa

Caption: Workflow for the purification of this compound via salt formation and pH adjustment.

Quantitative Data Summary

The following table summarizes typical quantitative data from various purification protocols found in the literature. Actual results may vary depending on the quality of the crude product and the specific experimental conditions.

ParameterMethodDetailsPurity (Post-Purification)YieldReference
Purity Solid Phase Reaction & DecolorizationReaction at 181-185°C for 4 hours, followed by cooling, addition of water, and decolorization.Not explicitly stated, but product described as "white crystal".168.8 g from 100 g m-phenylenediamine[1]
Purity Solid Phase Reaction & DecolorizationReaction at 210-215°C for 4 hours, followed by cooling, addition of water, and decolorization.99% (HPLC), 98% (diazo titration)90%[1]
Purity Solvent-based Reaction & DecolorizationReaction in o-dichlorobenzene at 175-180°C for 4 hours, followed by water extraction and decolorization.Not explicitly stated, but product described as "white crystal".168.8 g from 100 g m-phenylenediamine[2][6]
Purity Solvent-based Reaction with Catalyst & DecolorizationReaction with phosphoric acid catalyst at 195-200°C for 6 hours, followed by water addition and decolorization.99% (HPLC), 98% (diazo titration)95%[2][6]
Purity Hydrogenation & CrystallizationHydrogenation of 2,4-dinitrobenzene sulfonic acid sodium salt, followed by concentration and crystallization.82.6% (for sodium salt)96.28% (for sodium salt)[5]
Purity Hydrogenation & Acid PrecipitationHydrogenation followed by acidification with HCl to pH 2 and crystallization.92.4%94.18%[5]

Analytical Techniques for Purity Assessment

The purity of this compound can be validated using several analytical techniques:[3]

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect organic impurities.

  • Diazo Titration: A chemical method to determine the content of the primary aromatic amine.[1][2][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, with characteristic stretches for the sulfonic acid group (–SO₃H) near 1030 cm⁻¹ and 1170 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the aromatic proton signals (typically δ 6.5–7.5 ppm).[3]

  • UV-Vis Spectroscopy: To monitor for degradation, with a maximum absorbance (λmax) around 270 nm.[3]

Conclusion

The purification of crude this compound is a critical step to ensure its suitability for downstream applications. The choice of purification method, primarily recrystallization or pH-mediated precipitation, should be guided by the nature of the impurities present in the crude material. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to achieve high-purity DBSA. Proper analytical characterization is essential to confirm the purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-diaminobenzenesulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthesis route.

Route 1: Sulfonation of m-Phenylenediamine (B132917)
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Sulfonation: Reaction time or temperature may be insufficient. 2. Formation of Disulfonic Acids: Excessive sulfonating agent or high temperatures can lead to over-sulfonation.[1][2] 3. Degradation of Product: Charring can occur at excessively high temperatures. 4. Loss During Isolation: The product may be partially soluble in the workup solutions.1. Optimize Reaction Conditions: Increase reaction time or temperature gradually. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). 2. Control Stoichiometry: Use a precise molar ratio of sulfonating agent to m-phenylenediamine. Consider a desulfonation step by diluting the reaction mixture with water and heating to around 140°C to convert disulfonic acids back to the desired monosulfonic acid.[1] 3. Temperature Control: Maintain the recommended temperature range for the specific protocol. For instance, when using sulfur trioxide in 1,2-dichloroethane (B1671644), the temperature should be maintained between 20-60°C.[3] 4. Optimize Isolation: Cool the solution to a lower temperature (e.g., 10°C) to maximize precipitation of the free acid.[1]
Poor Product Purity (e.g., dark color, presence of impurities) 1. Side Reactions: Oxidation or other side reactions can occur, especially at high temperatures. 2. Residual Starting Material: Incomplete reaction. 3. Presence of Isomers or Disulfonated Product: Non-optimal reaction conditions.1. Purification: Recrystallize the final product. The use of activated carbon during the workup can help decolorize the solution.[4][5] 2. Reaction Monitoring: Ensure the reaction goes to completion before workup. 3. Follow Desulfonation Protocol: If disulfonated product is suspected, implement the desulfonation step as described above.
High Environmental Impact/Cost Use of a large excess of sulfuric acid or oleum.[6]Employ a high-boiling point organic solvent (e.g., o-dichlorobenzene) or an inorganic solvent (e.g., phosphoric acid) to reduce the required amount of sulfuric acid.[2][4][7] These solvents can often be recovered and reused.[2]
Route 2: From 1-Chloro-2,4-dinitrobenzene (B32670)
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reduction: The reduction of the dinitro compound to the diamino compound is a critical step. Insufficient reducing agent or catalyst deactivation can lead to low yields.[8] 2. Losses During Workup (Béchamp Reduction): Separating the product from the iron sludge generated during the Béchamp reduction is often difficult and leads to significant product loss.[8] 3. Incomplete Sulfite (B76179) Displacement: The initial reaction with sodium sulfite may not have gone to completion.1. Optimize Reduction: For catalytic hydrogenation, ensure the catalyst (e.g., Raney nickel, Pd/C) is active and use appropriate hydrogen pressure and temperature.[5][8] For iron reduction, ensure fine iron powder is used and added gradually.[9] 2. Alternative Reduction Method: Switch to catalytic hydrogenation, which avoids the formation of iron sludge and simplifies the workup.[5] 3. Reaction Conditions: Ensure proper temperature and reaction time for the sulfite displacement step. The use of a co-solvent can improve the solubility of 1-chloro-2,4-dinitrobenzene.[8]
Product Contamination with Iron Inefficient filtration of iron residue after Béchamp reduction.Boil the iron residue with water and filter again. Combine the filtrates to recover more product.[9] Consider switching to catalytic hydrogenation to eliminate this issue.
Safety Concerns Catalytic hydrogenation involves flammable hydrogen gas under pressure.Ensure the use of a properly rated autoclave and follow all safety protocols for high-pressure reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes are the sulfonation of m-phenylenediamine and the reaction of 1-chloro-2,4-dinitrobenzene with a sulfite followed by reduction.[1]

Q2: Which synthesis route generally offers a higher yield?

A2: Modern protocols for the sulfonation of m-phenylenediamine, especially when using a solvent like 1,2-dichloroethane or phosphoric acid, can achieve very high yields, often exceeding 90%.[3][4] Traditional methods starting from 1-chloro-2,4-dinitrobenzene, particularly with iron reduction, have been associated with lower yields and more complex purification.[10]

Q3: How can I minimize the formation of disulfonic acid byproducts?

A3: The formation of disulfonic acids can be minimized by carefully controlling the reaction temperature and the stoichiometry of the sulfonating agent. A subsequent desulfonation step, which involves diluting the reaction mixture with water and heating, can be employed to convert the disulfonic acid back to the desired monosubstituted product.[1]

Q4: What are the benefits of using a solvent during the sulfonation of m-phenylenediamine?

A4: Using a high-boiling point organic or inorganic solvent allows the reaction to be carried out with a significantly lower amount of sulfuric acid, which reduces costs and environmental impact.[7][10] It also provides better temperature control and can lead to higher yields and product quality. The solvent can often be recovered and reused.[2][4]

Q5: Are there more environmentally friendly alternatives to the Béchamp (iron powder) reduction?

A5: Yes, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or a nickel-aluminum alloy is a cleaner and more efficient alternative.[5] This method avoids the production of large quantities of iron sludge, simplifying the product isolation process and reducing waste.[8]

Q6: How can I purify the final this compound product?

A6: The most common purification method is crystallization. After the reaction, the product is typically precipitated by acidifying the solution, filtered, and washed.[9] If the product is colored, the solution can be treated with activated carbon before precipitation to remove colored impurities.[5]

Data on Synthesis Parameters and Yields

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Sulfonation of m-Phenylenediamine

Starting MaterialSulfonating Agent/SolventTemperature (°C)Time (h)Yield (%)Reference
m-PhenylenediamineOleum / 100% H₂SO₄155Not specified93[1]
m-PhenylenediamineSulfur Trioxide / 1,2-dichloroethane20 - 601095.96[3]
m-Phenylenediamine98% H₂SO₄ / o-dichlorobenzene175 - 1804~95[4]
m-Phenylenediamine98% H₂SO₄ / Phosphoric acid195 - 200695[4]
m-Phenylenediamine100% H₂SO₄ (solid phase)210 - 215490[11]

Table 2: Synthesis from 2,4-Dinitrochlorobenzene/2,4-Dinitrobenzenesulfonate (B1228243)

Starting MaterialReduction MethodCatalystSolventTemperature (°C)Yield (%)Reference
2,4-DinitrochlorobenzeneIron powder reduction-Water/Methanol95 (reduction)65[9]
Sodium 2,4-dinitrobenzenesulfonateCatalytic HydrogenationPd/CWater/Ethanol (B145695)8096.28 (of sodium salt)[5]
Sodium 2,4-dinitrobenzenesulfonateCatalytic HydrogenationNi-Al alloyMethanol8093.22 (of sodium salt)[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Sulfonation in a Solvent

This protocol is based on the method using sulfur trioxide in 1,2-dichloroethane.[3]

  • In a reaction vessel equipped with a stirrer, add 5.40 g (0.05 mol) of m-phenylenediamine to 80 mL of 1,2-dichloroethane.

  • Stir the mixture at room temperature until the m-phenylenediamine is fully dissolved.

  • Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution. An exothermic reaction may occur; control the addition rate to maintain the temperature.

  • After the addition is complete, heat the mixture to 60°C.

  • Maintain the reaction at 60°C for 10 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Dry the product to obtain this compound. (Expected yield: ~9.02 g, 95.96%).

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol is an adaptation for the reduction of sodium 2,4-dinitrobenzenesulfonate.[5]

  • Preparation of Sodium 2,4-dinitrobenzenesulfonate: React 1-chloro-2,4-dinitrobenzene with sodium sulfite in an aqueous or alcoholic solution. Isolate the resulting sodium 2,4-dinitrobenzenesulfonate.

  • Hydrogenation:

    • In a high-pressure autoclave, add sodium 2,4-dinitrobenzenesulfonate (e.g., 176.5 g), a suitable solvent (e.g., 400 mL ethanol and 150 mL water), and the catalyst (e.g., 3 g of Pd/C).

    • Seal the autoclave and purge with nitrogen, then with hydrogen.

    • Heat the reaction mixture to 50°C and then introduce hydrogen to a pressure of 0.8-1.2 MPa.

    • The reaction is exothermic; maintain the temperature at approximately 80°C.

    • Continue the reaction until hydrogen uptake ceases.

  • Isolation:

    • Cool the autoclave to below 50°C and vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate contains the sodium salt of this compound. It can be decolorized with activated carbon.

    • To obtain the free acid, concentrate the solution and adjust the pH to ~2 with hydrochloric acid to precipitate the product.

    • Filter, wash, and dry the this compound.

Visualizations

experimental_workflow_sulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve m-Phenylenediamine in Solvent add_reagent Slowly Add Sulfonating Agent start->add_reagent Stir react Heat and Stir (e.g., 60-200°C) add_reagent->react Control Temp. cool Cool Reaction Mixture react->cool Reaction Complete filtrate Filter Precipitate cool->filtrate dry Dry Product filtrate->dry final_product 2,4-Diaminobenzenesulfonic Acid dry->final_product

Caption: Experimental workflow for the synthesis of this compound via sulfonation.

experimental_workflow_dinitro cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Isolation start 1-Chloro-2,4-dinitrobenzene + Sodium Sulfite intermediate Sodium 2,4-dinitrobenzene- sulfonate start->intermediate Heat reduction Catalytic Hydrogenation (Pd/C or Ni-Al) intermediate->reduction filter_cat Filter Catalyst reduction->filter_cat Reaction Complete decolorize Decolorize with Activated Carbon filter_cat->decolorize acidify Acidify with HCl (pH ~2) decolorize->acidify precipitate Filter & Dry Product acidify->precipitate final_product 2,4-Diaminobenzenesulfonic Acid precipitate->final_product

Caption: Workflow for synthesis from 1-Chloro-2,4-dinitrobenzene via catalytic hydrogenation.

troubleshooting_yield decision decision issue Low Yield Observed decision_route Synthesis Route? issue->decision_route Identify Route solution solution decision_sulfonation Reaction Complete? decision_route->decision_sulfonation Sulfonation decision_reduction Reduction Method? decision_route->decision_reduction Dinitro solution_time_temp Increase reaction time/temp. Monitor with TLC/HPLC. decision_sulfonation->solution_time_temp No decision_disulf Disulfonation Suspected? decision_sulfonation->decision_disulf Yes solution_desulf Add water and heat (Desulfonation Step) decision_disulf->solution_desulf Yes solution_isolate Optimize isolation: Lower temperature before filtration. decision_disulf->solution_isolate No decision_iron Significant product in iron sludge? decision_reduction->decision_iron Béchamp (Iron) decision_catalyst Catalyst Active? Pressure/Temp OK? decision_reduction->decision_catalyst Catalytic solution_wash Boil sludge with water and re-filter. decision_iron->solution_wash Yes solution_switch Consider switching to Catalytic Hydrogenation. decision_iron->solution_switch No (Still low yield) solution_catalyst Use fresh catalyst. Verify H₂ pressure & temp. decision_catalyst->solution_catalyst No solution_purity Check purity of starting dinitro compound. decision_catalyst->solution_purity Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Sulfonation of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of m-phenylenediamine (B132917). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this important reaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize side reactions and optimize your synthesis of 2,4-diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of m-phenylenediamine?

The primary and desired product of the electrophilic aromatic sulfonation of m-phenylenediamine is this compound.[1][2][3] This reaction typically involves reacting m-phenylenediamine with a sulfonating agent such as fuming sulfuric acid (oleum), concentrated sulfuric acid, or sulfur trioxide.[1][2][3]

Q2: What are the most common side reactions observed during the sulfonation of m-phenylenediamine?

The most common side reactions include:

  • Disulfonation: The introduction of a second sulfonic acid group onto the aromatic ring, leading to the formation of diaminobenzenedisulfonic acid isomers.

  • Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially at elevated temperatures or in the presence of strong oxidizing agents.[4] The oxidation can be catalyzed by peroxidases if present.[4]

  • Sulfone Formation: The reaction of the sulfonic acid group of one molecule with another aromatic ring can lead to the formation of sulfone bridges, resulting in polymeric byproducts. The use of inorganic sulfites, such as sodium sulfite, can help inhibit sulfone formation.[5]

Q3: How does reaction temperature affect the outcome of the sulfonation?

Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote side reactions. For instance, elevated temperatures can lead to a higher incidence of disulfonation and the formation of the thermodynamically favored isomer.[6] In some cases, temperatures as high as 140-250°C are used, particularly when employing sulfuric acid or oleum (B3057394) in the presence of solvents like phosphoric acid.[7] However, a method using sulfur trioxide in 1,2-dichloroethane (B1671644) is carried out at a much lower temperature of 60°C.[1]

Q4: What is the role of the sulfonating agent's concentration?

The concentration of the sulfonating agent (e.g., the percentage of SO₃ in oleum) and its molar ratio relative to m-phenylenediamine are crucial for controlling the extent of sulfonation. A high concentration or a large excess of the sulfonating agent can significantly increase the likelihood of disulfonation.

Q5: How can I monitor the progress of the reaction and identify byproducts?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction progress and identifying the main product and impurities.[7][8] By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of this compound and any side products. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of unknown byproducts.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of m-phenylenediamine and provides systematic approaches to resolve them.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of this compound Incomplete reaction due to insufficient reaction time, temperature, or amount of sulfonating agent.- Monitor the reaction progress using HPLC to ensure it has gone to completion.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for an increase in side products.- Optimize the molar ratio of the sulfonating agent. A common starting point is a 1:1 to 1:5 molar ratio of m-phenylenediamine to sulfuric acid.[7]
Presence of a significant amount of disulfonated byproduct in HPLC/NMR Reaction temperature is too high, reaction time is too long, or there is an excessive amount of sulfonating agent.- Lower the reaction temperature. For example, if using oleum at 155°C, consider reducing it and monitoring the impact on selectivity.- Reduce the reaction time. Stop the reaction once the maximum yield of the desired monosulfonated product is achieved, as determined by HPLC.- Carefully control the stoichiometry of the sulfonating agent. Avoid using a large excess.
Dark coloration of the reaction mixture or final product Oxidation of m-phenylenediamine or the sulfonated products. This is more likely at higher temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Ensure the purity of the starting m-phenylenediamine, as impurities can catalyze oxidation.- Consider adding antioxidants, although their compatibility with the reaction conditions must be verified.
Formation of insoluble, tar-like material Polymerization or sulfone formation, often promoted by high temperatures and highly concentrated sulfonating agents.- Lower the reaction temperature.- Reduce the concentration of the sulfonating agent.- Consider adding a sulfone inhibitor, such as an alkali metal sulfite.[5]
Difficult isolation and purification of the final product The presence of multiple sulfonated isomers and other byproducts can complicate crystallization.- Optimize the reaction conditions to maximize the yield of the desired 2,4-isomer.- Employ fractional crystallization techniques. The solubility of different isomers may vary in different solvent systems.- Utilize preparative chromatography for small-scale purification to isolate the desired product for characterization.

Experimental Protocols

Protocol 1: Selective Monosulfonation using Sulfur Trioxide in 1,2-Dichloroethane

This method aims for a high yield of this compound under relatively mild conditions.[1]

Materials:

  • m-Phenylenediamine

  • Sulfur trioxide (SO₃)

  • 1,2-Dichloroethane

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a 250 mL three-necked flask, dissolve m-phenylenediamine (e.g., 32 g, 0.3 mol) in 1,2-dichloroethane (e.g., 138 g, 1.4 mol) with stirring.

  • Slowly add sulfur trioxide (e.g., 48 g, 0.6 mol) to the solution under continuous stirring. Maintain control over the addition rate to manage the exothermic reaction.

  • After the addition is complete, raise the temperature to 60°C and maintain it for 10 hours.

  • Upon completion, a solid product will have formed. Cool the reaction mixture.

  • Filter the solid product, wash it with a suitable solvent (e.g., fresh 1,2-dichloroethane) to remove residual starting materials and soluble impurities.

  • Dry the white solid to obtain this compound.

  • Recrystallization can be performed to further purify the product.

Yield: Approximately 95%[1]

Protocol 2: Sulfonation with Sulfuric Acid in Phosphoric Acid

This protocol utilizes a solvent system to control the reaction at a higher temperature.[8]

Materials:

  • m-Phenylenediamine

  • 98% Sulfuric acid

  • Phosphoric acid

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • To a suitable reactor, add phosphoric acid (e.g., 30 g), 98% sulfuric acid (e.g., 155 g, equivalent to 150 g of 100% H₂SO₄), and m-phenylenediamine (e.g., 100 g).

  • Heat the mixture to 195°C and maintain the temperature between 195-200°C for 6 hours with stirring.

  • After the reaction period, cool the mixture.

  • Carefully add 400 mL of water to the cooled reaction mass.

  • The aqueous phase, containing the product, is then purified and decolorized to yield this compound.

Yield and Purity: Approximately 95% yield with 99% purity as determined by HPLC.[8]

Data Presentation

Table 1: Influence of Sulfonating Agent and Conditions on Product Formation

Sulfonating AgentSolventTemperature (°C)Reaction Time (h)Molar Ratio (m-PDA:Agent)Primary ProductReported Yield (%)Reference
Sulfur Trioxide1,2-Dichloroethane60101:2This compound95[1]
Chlorosulfonic Acid1,2-Dichlorobenzene70-1102-41:1.4Bis-sulfonated productNot specified[1]
Fuming Sulfuric AcidNone (excess acid)HighNot specifiedNot specifiedThis compoundNot specified[1]
98% Sulfuric AcidPhosphoric Acid195-2006Not specifiedThis compound95[8]
98% Sulfuric Acido-Dichlorobenzene175-1804Not specifiedThis compoundNot specified[3]

Visualizations

Reaction Pathway and Side Reactions

Sulfonation_Side_Reactions mPDA m-Phenylenediamine DesiredProduct This compound mPDA->DesiredProduct Monosulfonation (Desired Pathway) OxidationProducts Oxidation Byproducts mPDA->OxidationProducts Oxidation (High Temp/Air Exposure) SulfonatingAgent Sulfonating Agent (e.g., SO₃, H₂SO₄) DisulfonatedProduct Disulfonated Byproduct DesiredProduct->DisulfonatedProduct Further Sulfonation (High Temp/Excess Agent) SulfoneProducts Sulfone Byproducts DesiredProduct->SulfoneProducts Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Experiment Reaction Sulfonation Reaction Start->Reaction Analysis Analyze Product Mixture (e.g., HPLC, NMR) Reaction->Analysis Acceptable Product Purity Acceptable? Analysis->Acceptable End End Acceptable->End Yes LowYield Low Yield? Acceptable->LowYield No OptimizeConditions Optimize Temp/Time/Ratio LowYield->OptimizeConditions Yes HighImpurities High Impurities? LowYield->HighImpurities No OptimizeConditions->Reaction IdentifyImpurities Identify Byproducts (Disulfonation, Oxidation, etc.) HighImpurities->IdentifyImpurities Yes ModifyProtocol Modify Protocol (Lower Temp, Inert Atm., etc.) IdentifyImpurities->ModifyProtocol ModifyProtocol->Reaction

References

Technical Support Center: Purification of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diaminobenzenesulfonic acid (DBSA). The information addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is discolored (light brown). What is the cause and how can I prevent it?

A1: this compound is susceptible to oxidation when exposed to air, which can result in a brownish discoloration.[1] To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during drying and storage.[2] Storing the purified compound in a tightly sealed container at a low temperature (-20°C Freezer) can also help maintain its quality.[2] If discoloration has already occurred, recrystallization, potentially with the addition of activated carbon for decolorization, can be attempted.[3]

Q2: I am observing low yield after the crystallization of this compound. How can I improve the recovery?

A2: Low recovery during crystallization can be due to several factors:

  • Suboptimal Solvent System: The solubility of DBSA is crucial for efficient crystallization. It is soluble in hot water and slightly soluble in cold water.[1] The effectiveness of water as a solvent can be modified by adding salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), or organic solvents like ethanol.[4] Experimenting with mixed solvent systems can help maximize the solubility difference between hot and cold conditions, leading to better yields.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to allow for maximum precipitation. The free acid can be isolated by acidifying the solution with hydrochloric acid to a pH of approximately 2.[3][5]

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Gradual cooling is recommended for obtaining purer crystals and better yield.

Q3: What are the common impurities in synthesized this compound and how can I remove them?

A3: Common impurities depend on the synthetic route used:

  • From m-phenylenediamine (B132917) sulfonation: Unreacted m-phenylenediamine and disulfonic acids are potential impurities.[2][6]

  • From 1-chloro-2,4-dinitrobenzene (B32670) reduction: Unreacted starting material, intermediate 2,4-dinitrobenzenesulfonic acid, and inorganic salts from the reduction step (e.g., iron salts if using Béchamp reduction) are common.[2][5][6]

Crystallization is the primary method for removing these impurities.[4] The choice of solvent and crystallization conditions can be optimized to selectively crystallize the desired product, leaving impurities in the mother liquor. For inorganic salts, their high solubility in water can be exploited for separation.

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques should be used to assess the purity of DBSA:[4]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique to quantify the purity and identify impurities. Chromatographic content of 99% has been reported.[7][8]

  • Diazo Titration: This chemical method can be used to determine the chemical content of the primary aromatic amine.[7][8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

    • Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups, such as the sulfonic acid group stretches around 1030 cm⁻¹ and 1170 cm⁻¹.[4]

  • Melting Point: The melting point of DBSA is reported to be in the range of 260-266 °C with decomposition, which can be a useful indicator of purity.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Hot WaterSoluble[1]
Cold WaterSlightly soluble[1]
DMSOSlightly soluble (with heating)[2]
MethanolSlightly soluble[2]

Table 2: Reported Purity and Yield Data from Different Synthesis/Purification Methods

Synthesis MethodPurification StepPurityYieldReference
Sulfonation of m-phenylenediamine with oleumIsolation of free acid at 10°C-93%[2][6]
Sulfonation of m-phenylenediamine with sulfur trioxide in 1,2-dichloroethaneFiltration and drying-95.96%[6]
Hydrogenation of 2,4-dinitrobenzene sulfonate sodium (Pd/C catalyst)Crystallization after solvent removal and pH adjustment92.4%94.18%[3]
Hydrogenation of 2,4-dinitrobenzene sulfonate sodium (Ni-Al alloy catalyst)Crystallization after solvent removal82.4%93.22%[3]
Sulfonation of m-phenylenediamine in o-dichlorobenzenePurification and decolorization of aqueous phase99% (HPLC), 98% (diazo titration)95%[7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is based on the principle of differential solubility for purification.

Materials:

  • Crude this compound

  • Deionized water

  • Hydrochloric acid (HCl)

  • Activated carbon (optional, for decolorization)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water in an Erlenmeyer flask with stirring.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool down slowly to room temperature.

  • To induce further crystallization, cool the flask in an ice bath.

  • For isolation of the free acid, carefully add hydrochloric acid dropwise until the pH of the solution is approximately 2.[3]

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum, preferably in an inert atmosphere to prevent oxidation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude DBSA cluster_purification Purification Steps cluster_analysis Purity Analysis synthesis_route1 Sulfonation of m-phenylenediamine dissolution Dissolution in Hot Solvent synthesis_route1->dissolution synthesis_route2 Reduction of 2,4-dinitrochlorobenzene derivative synthesis_route2->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization filtration Hot Filtration decolorization->filtration crystallization Crystallization (Cooling & pH Adjustment) filtration->crystallization isolation Isolation (Filtration & Washing) crystallization->isolation drying Drying under Vacuum isolation->drying hplc HPLC drying->hplc titration Diazo Titration drying->titration ftir FTIR drying->ftir nmr NMR drying->nmr troubleshooting_logic cluster_discoloration Discoloration (Brown Product) cluster_low_yield Low Yield cluster_impurity Presence of Impurities issue Issue Encountered cause_oxidation Cause: Oxidation in Air issue->cause_oxidation cause_solvent Cause: Suboptimal Solvent System issue->cause_solvent cause_precipitation Cause: Incomplete Precipitation issue->cause_precipitation cause_synthesis Cause: Synthesis Byproducts & Unreacted Materials issue->cause_synthesis solution_inert Solution: Handle under Inert Atmosphere cause_oxidation->solution_inert solution_storage Solution: Proper Storage (Cool, Dark, Sealed) cause_oxidation->solution_storage solution_rework Solution: Recrystallize with Activated Carbon cause_oxidation->solution_rework solution_solvent Solution: Optimize Solvent (e.g., Water/Ethanol, Salt) cause_solvent->solution_solvent solution_precipitation Solution: Ensure Sufficient Cooling & pH Adjustment cause_precipitation->solution_precipitation solution_crystallization Solution: Recrystallization cause_synthesis->solution_crystallization

References

optimizing reaction conditions for 2,4-Diaminobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

Q2: What are the key safety considerations when working with the reagents involved in this synthesis?

A2: The synthesis of this compound involves several hazardous materials. It is crucial to consult the Safety Data Sheet (SDS) for each reagent. Key hazards include:

  • m-Phenylenediamine: Toxic and a suspected mutagen.

  • Sulfuric acid and Oleum: Highly corrosive and can cause severe burns.

  • 1-Chloro-2,4-dinitrobenzene: Toxic and a skin sensitizer.

  • This compound: May cause skin and eye irritation, as well as allergic skin reactions.[5]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Low Product Yield

Q3: My yield of this compound is lower than expected. What are the potential causes and solutions?

A3: Low yield can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction:

    • Sulfonation Route: Ensure the reaction temperature and time are optimal. For instance, sulfonation of m-phenylenediamine with oleum/sulfuric acid may require temperatures up to 155°C, followed by a desulfonation step at 140°C.[1][2] When using sulfur trioxide in 1,2-dichloroethane, a reaction time of 10 hours at 60°C has been reported to give a high yield.[1]

    • Reduction Route: In the Béchamp reduction, the reaction can be sluggish. Ensure the iron powder is finely divided and the reaction mixture is acidic. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained.

  • Side Reactions:

    • Sulfonation Route: Over-sulfonation can lead to the formation of disulfonic acids. A controlled desulfonation step by adding water and heating can help to mitigate this.[1][2]

    • Reduction Route: Incomplete reduction of the dinitro intermediate will result in a mixture of products. Ensure sufficient reducing agent and adequate reaction time.

  • Product Loss During Workup and Purification:

    • The product has some solubility in water. Avoid using excessive amounts of water for washing the final product.[3]

    • During crystallization, ensure the pH is adjusted correctly to precipitate the free acid.[3]

Product Purity Issues

Q4: My final product is discolored or contains impurities. How can I improve its purity?

A4: Impurities can arise from starting materials, side products, or decomposition. Consider the following:

  • Starting Material Purity: Use high-purity starting materials to avoid introducing impurities from the outset.

  • Decolorization: If the product is discolored, a decolorization step using activated carbon during the workup can be effective.[6]

  • Recrystallization: Recrystallization from a suitable solvent is a standard method for purifying the final product.

  • Control of Reaction Conditions:

    • Sulfonation Route: Carefully control the reaction temperature to minimize the formation of byproducts.

    • Reduction Route: In the Béchamp reduction, ensure complete removal of the iron sludge by filtration to avoid contamination of the final product.[4] Catalytic hydrogenation generally offers a cleaner reaction profile with fewer inorganic byproducts.

Experimental Protocols

Protocol 1: Sulfonation of m-Phenylenediamine with Sulfur Trioxide[1]
  • Dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane with stirring at room temperature.

  • Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution.

  • Increase the temperature to 60°C and maintain the reaction for 10 hours.

  • After the reaction is complete, filter the precipitate and dry it to obtain this compound.

Protocol 2: Synthesis via Reduction of 2,4-Dinitrobenzenesulfonic Acid[3]
  • Formation of the Sodium Salt of 2,4-Dinitrobenzenesulfonic Acid:

    • Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.

    • Add a concentrated solution of sodium sulfite (prepared from approximately 160 g of sodium hydrosulfite containing 25% sulfur dioxide and 50 g of 40% sodium hydroxide, adjusted to be alkaline to phenolphthalein).

    • Heat the mixture to boiling on a water bath for 5 hours with good stirring.

    • Cool the mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize.

  • Reduction to this compound:

    • In a separate vessel, heat 150 ml of water to 95°C.

    • Add the sodium salt of 2,4-dinitrobenzenesulfonic acid from the previous step.

    • Gradually add 10 ml of concentrated hydrochloric acid and about 120 g of fine iron powder, controlling the addition to prevent excessive frothing.

    • After the addition is complete, add a solution of sodium carbonate until the reaction mixture is alkaline.

    • Boil the mixture and filter to remove the iron residue. Boil the iron residue with water again and filter.

    • Combine the filtrates, evaporate to a volume of about 20 ml, and add 50 g of common salt.

    • Acidify the solution with hydrochloric acid until Congo paper turns faint violet to crystallize the free this compound.

    • Filter the product and wash with a very small amount of water.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Sulfonation of m-Phenylenediamine

ParameterMethod 1Method 2
Sulfonating Agent Oleum in 100% H₂SO₄Sulfur Trioxide
Solvent 100% H₂SO₄1,2-dichloroethane
Temperature 155°C (sulfonation), 140°C (desulfonation)20 - 60°C
Reaction Time Not specified10 hours
Reported Yield 93%[1][2]95.96%[1]

Table 2: Overview of Reduction Methods for 2,4-Dinitrobenzenesulfonic Acid

ParameterBéchamp ReductionCatalytic Hydrogenation
Reducing Agent Iron powder in acidic mediumHydrogen gas
Catalyst NoneRaney Nickel or Palladium on Carbon
Reaction Temperature ~95°C50 - 100°C[6]
Pressure Atmospheric1 - 9 bar[4]
Key Considerations Frothing can occur; removal of iron sludge is necessary.Catalyst handling and safety with hydrogen gas.

Visualizations

experimental_workflow_sulfonation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification m_phenylenediamine m-Phenylenediamine dissolution Dissolution in Solvent m_phenylenediamine->dissolution sulfonating_agent Sulfonating Agent (e.g., SO₃ or Oleum) sulfonation Sulfonation sulfonating_agent->sulfonation dissolution->sulfonation precipitation Precipitation/ Filtration sulfonation->precipitation drying Drying precipitation->drying final_product 2,4-Diaminobenzenesulfonic Acid drying->final_product

Caption: Experimental workflow for the sulfonation of m-phenylenediamine.

experimental_workflow_reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification dinitro_intermediate 2,4-Dinitrobenzenesulfonic Acid reduction Reduction dinitro_intermediate->reduction reducing_agent Reducing Agent (e.g., Fe/HCl or H₂/Catalyst) reducing_agent->reduction neutralization Neutralization/ Filtration reduction->neutralization crystallization Crystallization neutralization->crystallization final_product 2,4-Diaminobenzenesulfonic Acid crystallization->final_product

Caption: Experimental workflow for the reduction of 2,4-dinitrobenzenesulfonic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss During Workup low_yield->product_loss optimize_conditions Optimize Time/ Temperature incomplete_reaction->optimize_conditions control_stoichiometry Control Stoichiometry/ Desulfonation Step side_reactions->control_stoichiometry careful_workup Careful Washing/ pH Adjustment product_loss->careful_workup

Caption: Troubleshooting logic for low product yield.

References

preventing byproduct formation in 2,4-Diaminobenzenesulfonic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Diaminobenzenesulfonic acid (DABSA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial routes for the synthesis of this compound:

  • Sulfonation of m-phenylenediamine (B132917): This involves the direct sulfonation of m-phenylenediamine using a sulfonating agent such as sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide.[1][2]

  • Reduction of 2,4-dinitrobenzenesulfonic acid: This is a two-step process that begins with the synthesis of 2,4-dinitrobenzenesulfonic acid from 2,4-dinitrochlorobenzene, followed by the reduction of the two nitro groups to amino groups.[3][4][5]

Q2: What are the most common byproducts in the sulfonation of m-phenylenediamine route?

A2: The most frequently encountered byproduct is the disulfonated m-phenylenediamine .[4][6] Additionally, at elevated temperatures, the strong oxidizing nature of sulfuric acid can lead to the formation of dark-colored oxidation byproducts .[6]

Q3: What byproducts can be expected in the reduction of 2,4-dinitrobenzenesulfonic acid route?

A3: The primary byproducts in this route arise from the incomplete reduction of the dinitro compound. These can include 2-amino-4-nitrobenzenesulfonic acid and 4-amino-2-nitrobenzenesulfonic acid . The presence of these intermediates can complicate purification and affect the final product's quality.

Q4: How can I minimize the formation of the disulfonation byproduct?

A4: Controlling the reaction conditions is key. Using a milder sulfonating agent like sulfur trioxide in a suitable solvent (e.g., 1,2-dichloroethane) can provide higher selectivity for the mono-sulfonated product.[3][4] If using sulfuric acid or oleum, a post-reaction desulfonation step can be employed. This typically involves diluting the reaction mixture with water to a specific sulfuric acid concentration (e.g., 60-90%) and heating it to hydrolyze the second sulfonic acid group.[4][6]

Q5: My final product is discolored. What is the likely cause and how can I fix it?

A5: Discoloration, particularly a red or purple hue, is often due to the formation of oxidation products from the diamine starting material or product, which are sensitive to air.[7][8] To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification of the final product by crystallization, often with the addition of activated carbon for decolorization, can also effectively remove these colored impurities.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound (Sulfonation Route)
Symptom Possible Cause Suggested Solution
Low yield with significant amounts of starting material remaining.Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature gradually, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
Low yield with the presence of a significant amount of water-soluble byproducts.Formation of disulfonic acids.Implement a desulfonation step after the initial reaction by diluting the mixture with water and heating.[4][6] Alternatively, switch to a more selective sulfonating agent like sulfur trioxide in an organic solvent.[3][4]
Product degrades upon workup.High temperatures during sulfonation leading to oxidative side reactions.Consider using a lower reaction temperature or a less aggressive sulfonating agent. The use of a solvent can also help to better control the reaction temperature.[10]
Issue 2: Impure Product with Byproducts (Reduction Route)
Symptom Possible Cause Suggested Solution
Product contains nitro-amino intermediates.Incomplete reduction of the dinitro compound.Increase the amount of reducing agent (e.g., iron powder, catalyst loading) or prolong the reaction time.[5] For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient.[9][11]
Presence of various unidentified impurities.Side reactions caused by the reducing agent or reaction conditions.Optimize the pH of the reaction medium. For instance, in Bechamp reduction with iron, maintaining a slightly acidic to neutral pH is crucial. For catalytic hydrogenation, the choice of solvent and temperature can significantly impact selectivity.
Final product is off-white or colored.Presence of colored byproducts or oxidation of the final product.Purify the crude product by recrystallization.[3] The use of activated carbon during recrystallization can help in removing colored impurities.[9] Handle the purified product under an inert atmosphere to prevent air oxidation.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data from various synthetic protocols for this compound.

Table 1: Sulfonation of m-Phenylenediamine

Sulfonating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
98% H₂SO₄o-Dichlorobenzene175-1804~92[10]
98% H₂SO₄Phosphoric Acid195-200695[10]
Oleum100% H₂SO₄155Not specified93[4]
Sulfur Trioxide1,2-Dichloroethane (B1671644)6010~96[4]

Table 2: Reduction of 2,4-Dinitrobenzenesulfonic Acid Sodium Salt

Reducing AgentSolventTemperature (°C)H₂ Pressure (MPa)Yield (%)Reference
Palladium on CarbonWater50-801-1.2~96[9]
Ni-Al AlloyMethanol50-802-2.2~93[9]
Iron PowderWater95Atmospheric~65[5]

Experimental Protocols

Protocol 1: Minimized Byproduct Formation via Sulfonation with Sulfur Trioxide

This protocol is adapted from a high-yield synthesis method aimed at reducing the formation of disulfonated byproducts.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5.40 g (0.05 mol) of m-phenylenediamine in 80 mL of 1,2-dichloroethane at room temperature.

  • Sulfonation: Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution via the dropping funnel while maintaining the temperature between 20-30°C.

  • Reaction: After the addition is complete, heat the mixture to 60°C and maintain for 10 hours with continuous stirring.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with fresh 1,2-dichloroethane, and dry under vacuum to obtain this compound.

Protocol 2: Catalytic Hydrogenation for Clean Reduction

This protocol describes a method for the reduction of 2,4-dinitrobenzenesulfonic acid sodium salt using a palladium catalyst, which typically results in a cleaner product compared to metal/acid reductions.[9]

  • Reaction Setup: To a high-pressure autoclave, add 176.5 g of 2,4-dinitrobenzenesulfonic acid sodium salt (85% purity), 5 g of 5% Palladium on carbon catalyst, and 500 mL of water.

  • Inerting: Seal the autoclave and purge with nitrogen gas.

  • Hydrogenation: Heat the mixture to 50°C and introduce hydrogen gas to a pressure of 0.8 MPa. The reaction is exothermic and the temperature may rise to 80°C. Maintain the hydrogen pressure between 1-1.2 MPa until hydrogen uptake ceases.

  • Workup: Cool the reactor to below 50°C and vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting solution can be treated with activated carbon for decolorization. The product can be isolated by concentrating the solution and allowing the sodium salt of this compound to crystallize, or by acidifying with hydrochloric acid to a pH of 2 to precipitate the free acid.

Visualizations

G cluster_0 Sulfonation Route mPD m-Phenylenediamine DABSA This compound mPD->DABSA Sulfonation SA Sulfonating Agent (H₂SO₄, Oleum, SO₃) SA->DABSA DiS Disulfonated Byproduct DABSA->DiS Further Sulfonation

Caption: Reaction pathway for the sulfonation of m-phenylenediamine.

G cluster_1 Reduction Route DNCB 2,4-Dinitrochlorobenzene DNBSA 2,4-Dinitrobenzenesulfonic Acid DNCB->DNBSA Sulfitation DABSA2 This compound DNBSA->DABSA2 Reduction Incomplete Incomplete Reduction Byproducts (Nitro-amino compounds) DNBSA->Incomplete Partial Reduction Reducer Reducing Agent (Fe, H₂/Pd-C, etc.) Reducer->DABSA2

Caption: Synthesis of DABSA via the reduction of 2,4-dinitrobenzenesulfonic acid.

G start Low Yield or Impure Product route Identify Synthesis Route start->route sulfonation Sulfonation Route Issues route->sulfonation Sulfonation reduction Reduction Route Issues route->reduction Reduction disulf Check for Disulfonation (e.g., via HPLC) sulfonation->disulf Low Yield? oxid Assess for Oxidation (Product Discoloration) sulfonation->oxid Impure? incomplete Analyze for Incomplete Reduction (e.g., via TLC or HPLC) reduction->incomplete Low Yield or Impure? sol_disulf Implement Desulfonation Step or Use Milder Sulfonating Agent disulf->sol_disulf sol_oxid Use Inert Atmosphere and/or Decolorize with Activated Carbon oxid->sol_oxid sol_incomplete Increase Reducing Agent/Catalyst, Reaction Time, or H₂ Pressure incomplete->sol_incomplete

Caption: A logical workflow for troubleshooting common issues in DABSA synthesis.

References

Technical Support Center: 2,4-Diaminobenzenesulfonic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting support and frequently asked questions (FAQs) for the crystallization of 2,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for crystallizing this compound?

A1: The crystallization of this compound is primarily based on its differential solubility in water at varying temperatures. It is soluble in hot water and only slightly soluble in cold water.[1] Therefore, the typical procedure involves dissolving the crude product in hot water to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the purified compound.

Q2: What is a suitable solvent for the crystallization of this compound?

A2: Water is the most common and effective solvent for the crystallization of this compound.[1]

Q3: How does pH affect the crystallization of this compound?

A3: Adjusting the pH of the solution is a critical step to initiate the crystallization of the free acid. By acidifying the solution, typically with hydrochloric acid (HCl) to a pH of approximately 2, the solubility of this compound is significantly reduced, leading to its precipitation from the solution.[2]

Q4: What are some common impurities that might be present in crude this compound?

A4: Common impurities can originate from the starting materials and by-products of the synthesis process. These may include unreacted m-phenylenediamine, or intermediates from the dinitrochlorobenzene route.[3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crystal Formation - Solution is not sufficiently saturated.- Cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool more slowly to room temperature before transferring to an ice bath.
Formation of an Oil or "Oiling Out" - The solution is supersaturated to a degree that the solute's solubility is exceeded above its melting point.- Presence of significant impurities.- Reheat the solution and add a small amount of additional hot solvent to reduce the saturation level.- Consider a pre-purification step, such as charcoal treatment, to remove impurities.
Crystals are Colored or Impure - Impurities from the reaction mixture are co-crystallizing with the product.- The compound may be degrading or oxidizing, which can be indicated by a browning of the material.[1]- Ensure the pH is correctly adjusted to selectively precipitate the desired acid.- Perform a hot filtration of the saturated solution to remove insoluble impurities.- Consider an activated carbon (charcoal) treatment of the hot solution to remove colored impurities.
Very Fine or Needle-like Crystals - Rapid crystallization due to high supersaturation or very fast cooling.- Slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.- Use a co-solvent system, if applicable, though water is standard for this compound.
Low Yield - Incomplete precipitation of the product.- Using too much solvent for dissolution.- Ensure the pH is optimal for precipitation (around pH 2).- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a sufficient amount of time in an ice bath to maximize precipitation.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Remarks
251000[6][7]
Cold WaterSlightly Soluble[1]Qualitative data indicating low solubility at lower temperatures.
Hot WaterSoluble[1]Qualitative data indicating high solubility at elevated temperatures.

Experimental Protocols

Protocol 1: General Recrystallization from Water

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of hot deionized water. Heat the mixture with stirring until the solid is completely dissolved. If necessary, add more hot water portion-wise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: pH-Induced Crystallization

  • Dissolution: Dissolve the crude sodium salt of this compound in water.

  • Acidification: Slowly add hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches approximately 2.[2]

  • Crystallization: The this compound will precipitate out of the solution upon acidification.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the purified crystals.

Visualizations

experimental_workflow Experimental Workflow for Crystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot water start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration charcoal Charcoal Treatment (optional) hot_filtration->charcoal cool Slow Cooling to Room Temperature charcoal->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Water filter->wash dry Dry Crystals wash->dry end end dry->end Pure Crystals

Caption: A typical experimental workflow for the purification of this compound by crystallization.

troubleshooting_logic Troubleshooting Logic for Poor Crystal Yield start Low Crystal Yield check_saturation Is the mother liquor clear? start->check_saturation check_pH Is the pH of the mother liquor ~2? check_saturation->check_pH Yes concentrate Concentrate solution and re-cool check_saturation->concentrate Yes recheck_dissolution Ensure complete initial dissolution check_saturation->recheck_dissolution No (precipitate present) check_cooling Was the cooling process slow? check_pH->check_cooling No check_pH->check_cooling Yes adjust_pH Adjust pH to ~2 with HCl check_pH->adjust_pH No slow_cooling Repeat with slower cooling check_cooling->slow_cooling No success Yield Optimized check_cooling->success Yes

Caption: A decision-making flowchart for troubleshooting low crystal yield during the crystallization of this compound.

References

Technical Support Center: Managing Acidic Waste in D.BSA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing acidic waste generated during the large-scale production of Dodecylbenzenesulfonic Acid (DBSA).

Troubleshooting Guides

Issue 1: Incomplete Neutralization of Acidic Waste

Q: Why is the pH of our treated DBSA waste stream not reaching the target neutral range (pH 6.5-8.5) despite adding the calculated amount of neutralizing agent?

A: Incomplete neutralization can be attributed to several factors. Firstly, the waste stream is a complex mixture of a strong acid (sulfuric acid) and a weaker organic acid (DBSA), which can create buffering effects. Secondly, the presence of organic compounds can interfere with the neutralization process.[1][2]

Troubleshooting Steps:

  • Verify Waste Composition: Accurately determine the concentrations of both sulfuric acid and DBSA in your waste stream. A simple acid-base titration may not be sufficient to distinguish between the two. Consider a two-stage titration or other analytical methods to quantify each acidic component.

  • Re-evaluate Neutralizing Agent: Ensure the chosen neutralizing agent (e.g., sodium hydroxide, lime) is of the correct concentration and is being dosed accurately.

  • Improve Mixing: Inadequate mixing can lead to localized areas of high and low pH. Ensure your mixing system is adequately sized and operated to maintain a homogenous mixture during neutralization.

  • Consider a Two-Stage Neutralization: A stepwise addition of the neutralizing agent with intermediate pH monitoring can provide better control over the reaction and prevent overshooting the target pH.

  • Check for Buffering Capacity: The presence of other organic or inorganic compounds in your waste stream could be contributing to its buffering capacity, requiring a higher amount of neutralizing agent than initially calculated.

Issue 2: Formation of Stable Emulsions During Neutralization

Q: We are observing the formation of a stable, milky emulsion during the neutralization of our DBSA acidic waste, which is hindering downstream processing. What causes this and how can we resolve it?

A: DBSA is a surfactant, and its presence is the primary cause of emulsion formation when the acidic waste is mixed with a neutralizing agent and water.[3][4] This emulsion is a stable mixture of organic and aqueous phases that can be difficult to break.

Troubleshooting Steps:

  • Gentle Mixing: Avoid vigorous agitation during neutralization, as this can promote the formation of fine droplets and a more stable emulsion.[5]

  • pH Adjustment: Carefully controlling the rate of pH change can sometimes prevent the formation of a stable emulsion. A slower addition of the neutralizing agent may be beneficial.[5]

  • Temperature Control: Adjusting the temperature of the waste stream before or during neutralization can sometimes impact the stability of the emulsion. Experiment with slight heating or cooling to see if it aids in phase separation.

  • Salting Out: The addition of a neutral salt, such as sodium chloride, can sometimes help to break emulsions by altering the ionic strength of the aqueous phase.[5]

  • Centrifugation: For smaller volumes or as a more robust solution, centrifugation can be a highly effective method to physically separate the phases of the emulsion.[5]

  • Consider Alternative Neutralizing Agents: The type of cation in the neutralizing agent (e.g., Na+, Ca2+, Mg2+) can influence the properties of the resulting DBSA salt and its tendency to form emulsions. A trial with a different base may be warranted.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of acidic waste from large-scale DBSA production?

A: The exact composition can vary depending on the specific sulfonation process used. However, the primary components are unreacted sulfuric acid, DBSA, and smaller quantities of other organic byproducts. The table below provides an illustrative range of concentrations that may be encountered.

ComponentTypical Concentration RangeNotes
Sulfuric Acid (H₂SO₄) 5 - 15% (w/w)A strong acid that is the primary contributor to the low pH of the waste.
Dodecylbenzenesulfonic Acid (DBSA) 2 - 10% (w/w)An organic acid and the product of the reaction; also acts as a surfactant.
Water 75 - 90% (w/w)The primary solvent in the waste stream.
Other Organic Byproducts < 2% (w/w)May include unreacted linear alkylbenzene and other sulfonated or oxidized organic compounds.

Note: The data in this table is illustrative and may not represent all DBSA production processes. It is crucial to perform a thorough analysis of your specific waste stream.

Q2: What are the primary safety concerns when handling acidic waste from DBSA production?

A: The primary hazards are the corrosive nature of the acidic components and the potential for the release of sulfur dioxide (SO₂) fumes, especially if the waste is heated. Always handle this waste in a well-ventilated area and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: Is biological treatment a viable option for DBSA acidic waste?

A: Generally, direct biological treatment of this waste stream is not recommended. The high acidity and the presence of surfactants like DBSA can be toxic to the microorganisms used in conventional biological wastewater treatment systems.[6] Pre-treatment, including neutralization and potentially dilution, is essential before any biological treatment step.

Q4: What are the recommended disposal methods for treated DBSA waste?

A: After successful neutralization to a pH within the acceptable range for your local regulations, the treated wastewater may be dischargeable to a municipal sewer system, provided it meets all other local discharge criteria (e.g., for chemical oxygen demand, total dissolved solids). However, it is imperative to consult and comply with all local, state, and federal environmental regulations regarding the disposal of industrial wastewater.

Q5: Can we recover and reuse any components from the acidic waste?

A: Advanced treatment technologies, such as certain types of membrane filtration, may allow for the separation and recovery of sulfuric acid from the waste stream. This can be a cost-effective and environmentally friendly option for large-scale producers. However, the feasibility of such recovery processes depends on the specific composition of the waste and the economic viability of the recovery technology.

Experimental Protocols

Protocol 1: Determination of Total Acidity by Titration

This protocol provides a method for determining the total acidity of the DBSA waste stream.

Materials:

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Burette, beaker, Erlenmeyer flask, and magnetic stirrer

  • Personal Protective Equipment (PPE)

Procedure:

  • Accurately weigh approximately 5 grams of the acidic waste sample into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water to the flask.

  • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

  • Place the flask on a magnetic stirrer and begin gentle stirring.

  • Fill a burette with the standardized 0.5 M NaOH solution and record the initial volume.

  • Slowly titrate the acidic waste sample with the NaOH solution until the first permanent pink color appears and persists for at least 30 seconds.

  • Record the final volume of NaOH solution used.

  • Calculate the total acidity of the sample, typically expressed as a percentage of H₂SO₄.

Protocol 2: Two-Phase Titration for Anionic Surfactant (DBSA) Content

This method is used to quantify the amount of anionic surfactant (DBSA) in the waste stream.

Materials:

  • Standardized cationic surfactant solution (e.g., Hyamine® 1622)

  • Mixed indicator solution (e.g., methylene (B1212753) blue and dimidium bromide)

  • Chloroform or other suitable organic solvent

  • Separatory funnel

  • Personal Protective Equipment (PPE)

Procedure:

  • Accurately weigh a sample of the acidic waste into a separatory funnel.

  • Add a known volume of water and the mixed indicator solution. The aqueous phase will have a distinct color.

  • Add a volume of the organic solvent (e.g., chloroform).

  • Titrate with the standardized cationic surfactant solution, shaking the funnel vigorously after each addition to allow for partitioning of the components between the two phases.

  • The endpoint is reached when the color of the organic layer changes, indicating that all the anionic surfactant has reacted with the cationic titrant.[7][8]

  • The concentration of DBSA can then be calculated based on the volume of titrant used.

Visualizations

Waste_Treatment_Workflow cluster_input Waste Generation cluster_treatment Waste Treatment Process cluster_output Treated Effluent & Disposal DBSA_Production DBSA Production (Sulfonation) Acidic_Waste Acidic Waste Stream (H2SO4 + DBSA) DBSA_Production->Acidic_Waste Mixing Mixing Tank Acidic_Waste->Mixing Neutralization Neutralization (e.g., with NaOH) pH_Monitoring pH Monitoring Neutralization->pH_Monitoring Continuous Feedback Sedimentation Sedimentation Tank Neutralization->Sedimentation Mixing->Neutralization pH_Monitoring->Neutralization Treated_Water Treated Water (Neutral pH) Sedimentation->Treated_Water Sludge Precipitated Sludge Sedimentation->Sludge Disposal Disposal (in accordance with regulations) Treated_Water->Disposal Sludge->Disposal

Caption: Workflow for the treatment of acidic waste from DBSA production.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Root Cause cluster_solutions_neut Solutions for Incomplete Neutralization cluster_solutions_emul Solutions for Emulsion Formation cluster_resolution Resolution Problem Issue Encountered Incomplete_Neutralization Incomplete Neutralization? Problem->Incomplete_Neutralization Emulsion_Formation Emulsion Formation? Problem->Emulsion_Formation Verify_Comp Verify Waste Composition Incomplete_Neutralization->Verify_Comp Yes Check_Reagent Check Neutralizing Agent Incomplete_Neutralization->Check_Reagent Yes Improve_Mixing Improve Mixing Incomplete_Neutralization->Improve_Mixing Yes Two_Stage_Neut Implement Two-Stage Neutralization Incomplete_Neutralization->Two_Stage_Neut Yes Gentle_Mixing Use Gentle Mixing Emulsion_Formation->Gentle_Mixing Yes Control_pH Control pH Addition Rate Emulsion_Formation->Control_pH Yes Adjust_Temp Adjust Temperature Emulsion_Formation->Adjust_Temp Yes Add_Salt Add Salt ('Salting Out') Emulsion_Formation->Add_Salt Yes Centrifuge Use Centrifugation Emulsion_Formation->Centrifuge Yes Resolved Problem Resolved Verify_Comp->Resolved Check_Reagent->Resolved Improve_Mixing->Resolved Two_Stage_Neut->Resolved Gentle_Mixing->Resolved Control_pH->Resolved Adjust_Temp->Resolved Add_Salt->Resolved Centrifuge->Resolved

Caption: Troubleshooting logic for common issues in DBSA waste treatment.

References

stability issues of 2,4-Diaminobenzenesulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Diaminobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. In its solid form, it is known to decompose at high temperatures, typically between 260-266°C.[1] When in solution or exposed to air, it may gradually turn brown, which can indicate degradation, likely through oxidation.[1]

Q2: What solvents are recommended for dissolving this compound, and how does solubility affect stability?

This compound is soluble in hot water and slightly soluble in cold water.[1] It also shows slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol, particularly with heating. For experimental purposes, it is advisable to prepare solutions fresh whenever possible. If storage is necessary, it should be under inert atmosphere and at low temperatures (-20°C) to minimize degradation. The choice of solvent can impact stability; for instance, protic solvents may participate in degradation reactions, especially at elevated temperatures or upon exposure to light.

Q3: What are the known incompatibilities of this compound in solution?

Solutions of this compound are incompatible with strong bases and strong oxidizing agents.[2] Contact with strong bases can lead to deprotonation and potentially promote oxidation or other degradation pathways. Oxidizing agents, such as nitrates or chlorine-based compounds, can cause rapid degradation and should be avoided.[3] The compound can also react with mild steel and galvanized steel, producing hydrogen gas.[3]

Q4: How does pH affect the stability of this compound solutions?

Troubleshooting Guides

Issue 1: Solution Discoloration (Turning Brown)

Possible Cause: Oxidation of the amino groups in the presence of air (oxygen). This process can be accelerated by light, elevated temperatures, or the presence of metal ions.

Troubleshooting Steps:

  • Work under an inert atmosphere: When preparing and handling solutions, use deoxygenated solvents and purge the headspace of your container with an inert gas like nitrogen or argon.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation, which can catalyze oxidation.

  • Control the temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to slow down the rate of degradation.

  • Use chelating agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the solution.

  • Prepare fresh solutions: The most effective way to avoid issues with degradation is to prepare solutions immediately before use.

Issue 2: Precipitation or Cloudiness in Solution

Possible Cause:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at a given temperature.

  • pH Shift: A change in the pH of the solution could alter the ionization state of the molecule, leading to a less soluble form.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution against known solubility data. Consider gently heating the solution or using a co-solvent to improve solubility, but be mindful that this could also affect stability.

  • Buffer the Solution: Use a suitable buffer system to maintain a constant pH where the compound is most soluble and stable.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. Techniques like HPLC, mass spectrometry, or NMR could be useful.

Issue 3: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound stock solution over time.

Troubleshooting Steps:

  • Implement a Stability Testing Protocol: Regularly assess the purity and concentration of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Store Aliquots: Store your stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing vessel.

  • Solvent Selection: Choose an appropriate solvent based on the required concentration and experimental compatibility (e.g., deionized water, DMSO, methanol).

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask.

    • Add a portion of the solvent and sonicate or gently heat the mixture to aid dissolution. Be cautious with heating as it can accelerate degradation.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add the remaining solvent to the final volume and mix thoroughly.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent.

  • Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial) at a low temperature (2-8°C for short-term, -20°C for long-term). Purge the headspace with an inert gas before sealing.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to be in the 3-6 range) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • The gradient can be optimized to achieve good separation between the main peak and any impurity or degradation peaks.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance (this should be determined by running a UV scan of a standard solution). A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound. This involves subjecting the solution to various stress conditions to intentionally induce degradation:

    • Acidic Hydrolysis: Add HCl (e.g., 0.1 M) and heat (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH (e.g., 0.1 M) and heat (e.g., 60°C).

    • Oxidation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Heat the solution (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. The method should then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

Data Presentation

While specific quantitative stability data for this compound under various conditions is not extensively available in the public domain, the following table provides a template for how such data should be structured and what parameters to consider in your own stability studies.

Table 1: Hypothetical Stability Data for this compound (0.1 mg/mL in Aqueous Buffer) Stored for 30 Days

Storage ConditionpH% Initial Concentration RemainingObservations
2-8°C, Protected from Light4.0>98%No discoloration
2-8°C, Protected from Light7.0>95%Slight yellowing
2-8°C, Protected from Light9.0<90%Noticeable browning
Room Temperature, Exposed to Light7.0<80%Significant browning
40°C, Protected from Light7.0<85%Brown discoloration

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solution stress Aliquot for Different Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Evaluate Peak Purity and Quantify Degradants hplc->data pathway Identify Degradation Pathways data->pathway method Confirm Method Specificity data->method troubleshooting_discoloration cluster_remediation Remediation Steps start Solution Discoloration Observed check_storage Check Storage Conditions (Light, Temperature, Atmosphere) start->check_storage check_purity Analyze Purity of Starting Material start->check_purity remediate_storage Store in Dark, at Low Temp, under Inert Gas check_storage->remediate_storage Improper end Issue Resolved check_storage->end Proper purify_material Purify Starting Material if Necessary check_purity->purify_material Impure check_purity->end Pure use_fresh Prepare Fresh Solution Before Use remediate_storage->use_fresh use_fresh->end purify_material->end

References

Technical Support Center: Synthesis of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route employed. The two primary methods for synthesizing this compound are the sulfonation of m-phenylenediamine (B132917) and the reduction of 2,4-dinitrobenzenesulfonic acid (derived from 1-chloro-2,4-dinitrobenzene).

  • From the sulfonation of m-phenylenediamine:

    • Unreacted m-phenylenediamine: Incomplete reaction can leave residual starting material.

    • Isomeric diaminobenzenesulfonic acids: The primary isomeric impurity is 2,5-diaminobenzenesulfonic acid. Other isomers may also form in smaller quantities.

    • Polysulfonated byproducts: Over-sulfonation can lead to the formation of diaminobenzenedisulfonic acids.[1][2]

    • Inorganic salts: Residual sulfuric acid and salts from neutralization steps are common.

  • From the reduction of 2,4-dinitrobenzenesulfonic acid:

    • Unreacted 2,4-dinitrobenzenesulfonic acid: Incomplete reduction will leave this intermediate in the final product.

    • Byproducts of reduction: Incomplete reduction of both nitro groups can result in aminonitrobenzenesulfonic acids.

    • Residual reduction reagents: If iron powder is used for reduction, iron salts can be a significant impurity.[3]

    • Inorganic salts: Salts from the initial reaction to form 2,4-dinitrobenzenesulfonic acid and from pH adjustments are often present.

Q2: How can I determine the purity of my synthesized this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for identifying and quantifying impurities.[4][5] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to confirm the structure and identify functional groups of the desired product and any impurities.

Q3: What is a general strategy for purifying crude this compound?

A3: The most common and effective method for purifying this compound is recrystallization.[3] This technique takes advantage of the differences in solubility between the desired product and the impurities. The crude product is dissolved in a suitable solvent (often water or an aqueous solution) at an elevated temperature, and then allowed to cool slowly. The this compound will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Purity of Final Product After Synthesis from m-Phenylenediamine
Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Sulfonation Optimize reaction time and temperature.Reaction Monitoring: Monitor the reaction progress using HPLC. Take aliquots from the reaction mixture at regular intervals, quench the reaction, and analyze the composition. The disappearance of the m-phenylenediamine peak will indicate the completion of the reaction. A typical method involves using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer.[6][7][8]
Formation of Isomeric Impurities Carefully control the reaction temperature.Temperature Control: Maintain the sulfonation reaction at the recommended temperature (e.g., 155 °C when using oleum) to favor the formation of the 2,4-isomer.[1] Use a temperature-controlled reaction vessel and monitor the internal temperature throughout the process.
Presence of Disulfonic Acids Perform a desulfonation step.Desulfonation Protocol: After the initial sulfonation, dilute the reaction mixture with water to a sulfuric acid concentration of 60-90% and heat to approximately 140 °C.[1][2] This will selectively hydrolyze the second sulfonic acid group from the disulfonated byproduct.
Issue 2: Presence of Impurities After Synthesis via Reduction of 2,4-Dinitrobenzenesulfonic Acid
Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Reduction Ensure sufficient reducing agent and reaction time.Monitoring Reduction: Follow the disappearance of the yellow color of the 2,4-dinitrobenzenesulfonic acid. Use TLC or HPLC to monitor the conversion to the diamino product. If the reaction stalls, a small, careful addition of the reducing agent (e.g., iron powder) can be made.
Contamination with Iron Salts Thorough washing and precipitation.Iron Removal: After the reduction with iron, the iron sludge should be filtered off. The filtrate containing the product can be treated to precipitate the product while leaving the more soluble iron salts in solution. This is often achieved by adjusting the pH. Thoroughly wash the isolated product with water to remove any remaining soluble iron salts.
Issue 3: Difficulty in Purifying Crude this compound by Recrystallization
Possible Cause Troubleshooting Step Experimental Protocol
Poor Crystal Formation Optimize the recrystallization solvent and cooling rate.Recrystallization Protocol: Dissolve the crude this compound in a minimal amount of hot water. If the product is highly soluble, the addition of a miscible co-solvent in which the product is less soluble (e.g., ethanol) can improve crystal yield. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
Co-precipitation of Impurities Use activated carbon for decolorization and removal of organic impurities.Decolorization: Before cooling the hot recrystallization solution, add a small amount of activated carbon to adsorb colored and some organic impurities. Heat the solution with the carbon for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Quantitative Data on Impurities

While exact impurity levels can vary significantly depending on the specific reaction conditions, the following table provides an estimate of typical purity levels that can be achieved.

ImpurityTypical Percentage in Crude ProductTarget Percentage After Purification
Unreacted m-phenylenediamine 1-5%<0.1%
Isomeric Diaminobenzenesulfonic Acids 2-10%<0.5%
Diaminobenzenedisulfonic Acids 1-5%<0.2%
Inorganic Salts Variable (can be high)<0.1%

Note: These values are estimates for illustrative purposes. Actual impurity levels should be determined experimentally.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (m-Phenylenediamine or 1-Chloro-2,4-dinitrobenzene) reaction Sulfonation or Reduction Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Synthesized this compound check_purity Analyze Purity by HPLC start->check_purity is_pure Purity > 99%? check_purity->is_pure end_ok Product Meets Specifications is_pure->end_ok Yes identify_impurities Identify Major Impurities is_pure->identify_impurities No unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm isomers Isomeric Impurities? unreacted_sm->isomers No optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes other_byproducts Other Byproducts? isomers->other_byproducts No optimize_purification Optimize Purification (Recrystallization Solvent, Temperature) isomers->optimize_purification Yes modify_synthesis Modify Synthesis Conditions (e.g., Desulfonation Step) other_byproducts->modify_synthesis Yes repurify Re-purify Product other_byproducts->repurify No optimize_reaction->start optimize_purification->start modify_synthesis->start repurify->check_purity

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 2,4-Diaminobenzenesulfonic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the purity of 2,4-Diaminobenzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization Incorrect solvent system.Test different solvent systems. Water is a common solvent, and its effectiveness can be modified by adding salts like sodium chloride or organic solvents like ethanol.
Presence of persistent impurities.Treat the solution with activated carbon to remove colored impurities before crystallization.[1] Consider a multi-step purification process, such as converting the acid to its sodium salt for crystallization and then acidifying to precipitate the purified free acid.[1][2]
Incomplete precipitation.Adjust the pH of the solution. This compound is typically precipitated by acidifying the solution to a pH of approximately 2 with an acid like hydrochloric acid.[1]
Product is Discolored (Yellow or Brown) Presence of oxidation or degradation byproducts.Perform decolorization using activated carbon.[1] Ensure that the purification process is carried out under controlled temperature conditions to minimize degradation.
Residual iron from reduction step (if applicable).After the reduction step using iron, ensure the mixture is made alkaline (e.g., with sodium carbonate) and boiled to precipitate all iron residues before filtration.[2]
Poor Yield Product loss during filtration and washing.Use a minimal amount of cold solvent to wash the crystals to avoid significant dissolution of the product.[2]
Incomplete crystallization.Ensure the solution is sufficiently concentrated before cooling. Evaporate some of the solvent if necessary.[1][2] Allow adequate time for crystallization at a low temperature.
Difficulty in Filtration Very fine crystals or amorphous precipitate.Control the rate of cooling and agitation during crystallization to promote the formation of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification technique is recrystallization. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize while impurities remain in the solution. Often, the crude acid is first converted to its sodium salt, which is then purified by crystallization. The purified salt is redissolved, and the solution is acidified to precipitate the pure this compound.[1][2] Decolorization with activated carbon is also frequently employed to remove colored impurities.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials (e.g., m-phenylenediamine (B132917) or 2,4-dinitrochlorobenzene), byproducts from the synthesis such as disulfonic acids, and inorganic salts.[3][4] If the synthesis involves the reduction of a dinitro compound with iron, residual iron salts can also be present.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and diazo titration are commonly used to quantify the purity.[5] For structural confirmation and identification of functional groups, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) can be employed. UV-Vis spectroscopy can be used to monitor for degradation.[6]

Q4: What is the role of pH in the purification process?

A4: pH plays a critical role in the purification of this compound. The compound is an acid and can be converted to its more soluble sodium salt by treatment with a base like sodium hydroxide (B78521) or sodium carbonate. This salt can then be purified by crystallization. Subsequently, adjusting the pH to be acidic (around pH 2) with an acid such as hydrochloric acid will cause the less soluble free acid to precipitate, allowing for its isolation in a purer form.[1]

Q5: Are there more environmentally friendly ("green") approaches to purification?

A5: Greener approaches focus on minimizing waste and the use of hazardous materials. This includes replacing harsh reagents like fuming sulfuric acid with sulfur trioxide in synthesis to reduce acidic waste.[6] Additionally, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-aluminum alloy is a cleaner alternative to reduction methods that use iron powder, as it avoids the generation of large amounts of iron-containing waste.[1] The use of recoverable organic solvents in the synthesis and purification process also contributes to a more sustainable process.

Experimental Protocols

Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water) by heating the mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Purification via Sodium Salt Formation and Acid Precipitation
  • Salt Formation: Dissolve the crude this compound in an aqueous solution of a sodium base, such as sodium hydroxide or sodium carbonate, to form the sodium salt.

  • Crystallization of the Salt: Concentrate the solution if necessary and then cool it to crystallize the sodium salt of this compound.

  • Isolation of the Salt: Filter the solution to collect the purified sodium salt crystals.

  • Redissolution: Dissolve the purified sodium salt in water.

  • Acid Precipitation: Acidify the solution with an acid, such as hydrochloric acid, to a pH of approximately 2. This will cause the purified this compound to precipitate.[1]

  • Final Isolation: Collect the precipitated acid by filtration, wash with a small amount of cold water, and dry.

Purity and Yield Data from Different Methods

Synthesis/Purification Method Purity Yield Reference
Sulfonation of m-phenylenediamine in o-dichlorobenzene99% (HPLC), 98% (diazo titration)95%[5]
Sulfonation of m-phenylenediamine with sulfuric acid and phosphoric acid99% (HPLC), 98% (diazo titration)95%[5]
Solid-phase reaction of m-phenylenediamine with sulfuric acid99% (HPLC), 98% (diazo titration)90%[7]
Reaction of m-phenylenediamine with sulfur trioxide in 1,2-dichloroethaneNot specified95.96%[4]
Catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid sodium salt (Pd/C catalyst)82.6%96.28%[1]
Catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid sodium salt (Ni-Al alloy catalyst)82.4%93.22%[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Dissolution Dissolution in Solvent Crude_Product->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Crystallization Hot_Filtration->Crystallization Isolation Isolation & Washing Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Salt_Formation_Purification cluster_start Starting Material cluster_process Purification Process cluster_end Final Product Crude_Acid Crude this compound Salt_Formation Salt Formation (add base) Crude_Acid->Salt_Formation Salt_Crystallization Crystallization of Sodium Salt Salt_Formation->Salt_Crystallization Salt_Isolation Isolation of Purified Salt Salt_Crystallization->Salt_Isolation Redissolution Redissolution in Water Salt_Isolation->Redissolution Acid_Precipitation Acid Precipitation (pH ~2) Redissolution->Acid_Precipitation Pure_Acid Pure this compound Acid_Precipitation->Pure_Acid

Caption: Purification workflow via sodium salt formation and acid precipitation.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2,4-Diaminobenzenesulfonic Acid: HPLC vs. Diazo Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2,4-Diaminobenzenesulfonic acid is critical in research, development, and quality control within the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of two common analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) and Diazo Titration. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable method for your specific needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) offers high specificity and the ability to separate and quantify the main component as well as its impurities in a single run. In contrast, Diazo Titration is a classic, cost-effective titrimetric method that is selective for the primary aromatic amine functionality but does not provide information on individual impurities.

FeatureHPLC MethodDiazo Titration Method
Principle Chromatographic separation based on polarityTitration based on the reaction of a primary aromatic amine with a diazotizing agent
Specificity High (can separate the analyte from structurally similar impurities)Moderate (reacts with any primary aromatic amine)
Information Provided Purity of the main component and quantification of individual impuritiesTotal primary aromatic amine content
Sensitivity High (typically in the µg/mL to ng/mL range)Moderate (typically in the mg range)
Precision High (RSD < 2%)Good (RSD < 2%)
Accuracy HighHigh
Sample Throughput Moderate (typically 15-30 minutes per sample)High (typically 5-10 minutes per sample)
Cost & Complexity Higher initial instrument cost and complexityLower cost and simpler instrumentation

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is well-suited for the analysis of this compound, offering excellent resolution and sensitivity.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

  • Sample Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Potential Impurities

Based on common synthesis routes, potential impurities that can be monitored by this HPLC method include:

  • Starting Materials: m-Phenylenediamine, 2,4-Dinitrochlorobenzene

  • Isomers: Other diaminobenzenesulfonic acid isomers

  • By-products: Disulfonic acids

Performance Data (Illustrative)

The following table summarizes typical performance characteristics for a validated HPLC method for aromatic amines and sulfonic acids.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.0 - 102.0%

Diazo Titration Method

This method provides a reliable determination of the total primary aromatic amine content.

Experimental Protocol

1. Reagents:

  • 0.1 M Sodium Nitrite (B80452) (NaNO₂) solution, standardized

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Bromide (KBr)

  • Starch-Iodide paper (external indicator)

2. Titration Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Add 50 mL of distilled water and 10 mL of concentrated HCl. Stir until the sample is dissolved.

  • Add approximately 2 g of potassium bromide and cool the solution to 0-5°C in an ice bath.

  • Titrate slowly with standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, test for the endpoint by spotting a drop of the titrated solution onto starch-iodide paper. The endpoint is reached when a blue color is produced immediately.

  • Record the volume of sodium nitrite solution consumed.

3. Calculation:

The percentage purity is calculated using the following formula:

Where:

  • V = Volume of NaNO₂ solution in Liters

  • M = Molarity of NaNO₂ solution

  • E = Equivalent weight of this compound (188.21 g/mol )

  • W = Weight of the sample in grams

Performance Data (Illustrative)
ParameterTypical Performance
Precision (%RSD) < 1.0%
Accuracy (% Recovery) 99.0 - 101.0%

Visualizing the Workflows

To better understand the procedural flow of each method, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45µm Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate

Caption: Workflow for HPLC Purity Validation.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Weigh Sample Dissolve Dissolve in HCl & Water Weigh->Dissolve Cool Cool to 0-5°C Dissolve->Cool Titrate Titrate with 0.1M Sodium Nitrite Cool->Titrate Endpoint Endpoint Detection (Starch-Iodide Paper) Titrate->Endpoint Record Record Volume Endpoint->Record Calculate Calculate % Purity Record->Calculate

Caption: Workflow for Diazo Titration Purity Assay.

Logical Comparison Framework

The choice between HPLC and Diazo Titration depends on the specific analytical requirements.

Logical_Comparison Start Analytical Need Impurity_Profile Impurity Profiling Required? Start->Impurity_Profile High_Throughput High Sample Throughput Needed? Impurity_Profile->High_Throughput No HPLC Use HPLC Impurity_Profile->HPLC Yes Titration Use Diazo Titration High_Throughput->Titration Yes Consider_Both Consider Both Methods (Orthogonal) High_Throughput->Consider_Both No

Caption: Decision tree for method selection.

Conclusion

Both HPLC and Diazo Titration are valuable methods for the purity assessment of this compound. HPLC is the method of choice when detailed information on impurity profiles is required, offering high specificity and sensitivity. Diazo Titration, on the other hand, serves as a rapid, cost-effective, and reliable method for determining the total primary aromatic amine content, making it suitable for routine quality control where a detailed impurity profile is not necessary. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements.

A Comparative Analysis of 2,4- and 2,5-Diaminobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, synthesis, and comparative performance of 2,4- and 2,5-diaminobenzenesulfonic acid, offering key experimental data for researchers in materials science and drug development.

The isomers of diaminobenzenesulfonic acid, specifically the 2,4- and 2,5- configurations, are versatile chemical intermediates with significant applications in the synthesis of dyes and specialized polymers. While structurally similar, the positional difference of the amino and sulfonic acid groups on the benzene (B151609) ring imparts distinct physicochemical properties and reactivity. This guide provides a detailed comparative analysis of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific applications.

Physicochemical and Structural Properties

Both 2,4-diaminobenzenesulfonic acid (2,4-DABS) and 2,5-diaminobenzenesulfonic acid (2,5-DABS) are organic compounds with the molecular formula C₆H₈N₂O₃S. They generally appear as crystalline powders, with colors ranging from white to light brown or violet, and both are soluble in water.[1][2][3][4] The key distinction lies in the substitution pattern on the benzene ring, which influences their chemical behavior and the properties of the materials synthesized from them.

PropertyThis compound2,5-Diaminobenzenesulfonic Acid
CAS Number 88-63-1[1]88-45-9[2]
Molecular Weight 188.20 g/mol 188.20 g/mol [5]
Appearance Light brown crystalline powder[6]White to light orange/violet powder[4][7]
Melting Point 260-266 °C (decomposes)>298-300 °C (decomposes)[7]
Water Solubility Soluble[1]Moderately soluble[4][7]
Primary Applications Azo dye intermediate, polymer synthesis[1][6]Azo dye intermediate, polymer synthesis[2][7][8]

Comparative Performance in Polymer Synthesis: A Case Study

A significant application for both isomers is in the synthesis of sulfonated polyimides, which are used as proton exchange membranes in fuel cells. A comparative study on the synthesis and characterization of sulfonated homo- and co-polyimides using 2,4-DABS and 2,5-DABS provides valuable insights into their performance.[8]

In this study, polyimides were synthesized by reacting the diaminobenzenesulfonic acid isomers with benzophenonetetracarboxylic dianhydride (BTDA). The properties of the resulting polymers were then evaluated.[8]

ParameterPolymer from 2,4-DABSPolymer from 2,5-DABS
Thermal Stability (Desulfonation Temperature) 200–350 °C[8]200–350 °C[8]
Proton Conductivity Higher than the 2,5-DABS derived polymer[8]Lower than the 2,4-DABS derived polymer[8]
Hydrolytic Stability Considered optimal at 30-40 mol% concentration in copolymers[8]Generally lower than 2,4-DABS derived copolymers[8]
Ion Exchange Capacity (IEC) Higher values achievable[8]Generally lower values[8]
Water Uptake Higher water uptake[8]Lower water uptake[8]

The study concluded that co-polyimides synthesized with 40 mol% of 2,4-DABS exhibited proton conductivity similar to or higher than the commercial Nafion® 117 membrane, highlighting its potential in this application. The proton conductivity was found to be a function of both the ion exchange capacity and water uptake.[8]

Synthesis and Reactivity

The synthesis routes for both isomers are well-established, typically involving the sulfonation of a diamine or the reduction of a nitro-substituted benzenesulfonic acid.

This compound Synthesis: A common method involves the sulfonation of m-phenylenediamine (B132917) with sulfuric acid or oleum.[6] Another route starts with 1-chloro-2,4-dinitrobenzene, which is first sulfonated and then reduced, often using iron.[6]

2,5-Diaminobenzenesulfonic Acid Synthesis: This isomer is frequently synthesized through the reduction of 2-amino-5-nitrobenzenesulfonic acid, which can achieve a high yield of 95%.[4]

Experimental Protocols

Synthesis of Sulfonated Polyimides from 2,4- and 2,5-Diaminobenzenesulfonic Acid

The following is a generalized protocol based on the comparative study for the synthesis of sulfonated polyimides.[8]

Objective: To synthesize and compare the properties of polyimides derived from 2,4-DABS and 2,5-DABS.

Materials:

  • This compound (2,4-DABS) or 2,5-Diaminobenzenesulfonic acid (2,5-DABS)

  • Benzophenonetetracarboxylic dianhydride (BTDA)

  • 4,4′-oxydianiline (ODA) or 4,4′-diaminodiphenyl sulfone (DDS) (as non-sulfonated diamines for co-polyimides)

  • N,N-dimethylacetamide (DMAc) (solvent)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

Procedure:

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve a specific molar ratio of the sulfonated diamine (2,4-DABS or 2,5-DABS) and a non-sulfonated diamine in DMAc.

  • Cool the solution in an ice bath and slowly add an equimolar amount of BTDA.

  • Allow the reaction to proceed at room temperature for approximately 24 hours with continuous stirring to form the poly(amic acid) solution.

  • Imidization: Convert the poly(amic acid) to polyimide by adding a mixture of acetic anhydride and pyridine to the solution.

  • Stir the mixture at room temperature for 1 hour, then heat to 80°C for 3 hours.

  • Membrane Casting: Cast the resulting polyimide solution onto a glass plate and heat in a vacuum oven at progressively higher temperatures (e.g., 80°C, 120°C, 180°C, and 220°C) for several hours at each temperature to ensure complete solvent removal and imidization.

  • Characterization: The resulting polyimide membranes can be characterized for their thermal stability (TGA), ion exchange capacity, water uptake, and proton conductivity.

Visualizing Synthesis and Application Pathways

Logical Workflow for Isomer Comparison in Polymer Synthesis

G Workflow for Comparative Analysis of DABS Isomers in Polyimide Synthesis cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_analysis Analysis Stage cluster_output Outcome start Select DABS Isomer (2,4-DABS or 2,5-DABS) reagents React with Dianhydride (BTDA) and Co-monomer (e.g., ODA) start->reagents paa Form Poly(amic acid) reagents->paa imidization Chemical Imidization paa->imidization casting Membrane Casting & Curing imidization->casting characterization Characterize Properties: - Thermal Stability (TGA) - IEC - Water Uptake - Proton Conductivity casting->characterization comparison Comparative Performance Analysis characterization->comparison conclusion Determine Optimal Isomer for Proton Exchange Membrane comparison->conclusion

Caption: Workflow for the comparative analysis of DABS isomers in polyimide synthesis.

General Pathway for Azo Dye Synthesis

G General Reaction Pathway for Azo Dye Synthesis from DABS Isomers dabs Diaminobenzenesulfonic Acid (2,4- or 2,5-isomer) diazotization Diazotization (NaNO2, HCl, 0-5°C) dabs->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling_reaction Azo Coupling Reaction diazonium->coupling_reaction coupling_agent Coupling Agent (e.g., Phenol, Naphthol derivative) coupling_agent->coupling_reaction azo_dye Azo Dye Product coupling_reaction->azo_dye

Caption: General reaction pathway for azo dye synthesis from DABS isomers.

Conclusion

Both 2,4- and 2,5-diaminobenzenesulfonic acid are crucial intermediates in the chemical industry. While they share the primary application of being precursors to azo dyes, their isomeric differences manifest in the properties of resulting materials, as evidenced by the comparative study of sulfonated polyimides. The 2,4-isomer has shown particular promise in the development of high-performance proton exchange membranes. For researchers, the choice between these two isomers will depend on the desired properties of the final product, with the understanding that the substitution pattern on the aromatic ring plays a critical role in determining performance. Further comparative studies, particularly in the realm of dye synthesis, would be beneficial to fully elucidate the structure-property relationships of these versatile isomers.

References

A Comparative Guide to Sulfonation Agents for m-Phenylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of m-phenylenediamine (B132917), a crucial building block in the production of various polymers, dyes, and pharmaceuticals, often involves the strategic sulfonation of an aromatic precursor. The choice of sulfonation agent is a critical parameter that can significantly influence reaction efficiency, product yield, and overall process safety. This guide provides an objective comparison of common sulfonation agents, supported by available data and detailed experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Overview of the Synthesis Pathway

The traditional synthesis of m-phenylenediamine from benzene (B151609) involves a multi-step process. A key strategy to achieve the desired meta-orientation of the amino groups is to first introduce a meta-directing group onto the benzene ring. The sulfonic acid group (–SO₃H) serves this purpose effectively. The general synthetic route is as follows:

  • Sulfonation: Benzene is sulfonated to produce benzenesulfonic acid.

  • Dinitration: The benzenesulfonic acid is then dinitrated. The sulfonic acid group directs the incoming nitro groups to the meta positions.

  • Hydrolysis (Desulfonation): The sulfonic acid group is removed under heating in dilute acid to yield m-dinitrobenzene.[1]

  • Reduction: The m-dinitrobenzene is reduced to m-phenylenediamine.[2][3]

This guide focuses on the critical first step: the selection of the sulfonation agent.

Comparison of Common Sulfonation Agents

The most frequently employed sulfonation agents in industrial and laboratory settings are concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide. Each possesses distinct characteristics that affect its suitability for a given application.

Sulfonation AgentActive ElectrophileReaction ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) SO₃ (in equilibrium)Requires heating for several hours.[4]Readily available, lower cost.Slow reaction rate, requires high temperatures, reversible reaction.[1][5]
Fuming Sulfuric Acid (Oleum) (H₂SO₄·xSO₃) SO₃, ⁺SO₃H[5]Warming at 40°C for 20-30 minutes.[4]Much faster reaction than concentrated H₂SO₄, more efficient.[6]Highly corrosive and hazardous, releases SO₃ fumes.[7]
Sulfur Trioxide (SO₃) SO₃Can be faster and more direct.[8]High reactivity, can be used in aprotic solvents.[9]Can lead to polysubstitution and side reactions if not carefully controlled, highly reactive and hazardous.[7]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of m-phenylenediamine via the sulfonation route. Note: These are illustrative procedures and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling these hazardous materials.

Step 1: Sulfonation of Benzene to Benzenesulfonic Acid

Method A: Using Fuming Sulfuric Acid (Oleum)

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Place benzene in the flask.

  • Slowly add fuming sulfuric acid (oleum) dropwise to the benzene with constant stirring. An exothermic reaction will occur; maintain the temperature around 40°C using a water bath.

  • After the addition is complete, continue to warm the mixture under reflux at 40°C for 20 to 30 minutes to ensure the reaction goes to completion.[4]

  • Allow the reaction mixture to cool to room temperature. The product, benzenesulfonic acid, is soluble in the excess sulfuric acid.

Method B: Using Concentrated Sulfuric Acid

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Add benzene and concentrated sulfuric acid to the flask.

  • Heat the mixture under reflux for several hours.[4] The reaction is complete when the hydrocarbon layer of benzene disappears, as benzenesulfonic acid is soluble in sulfuric acid.[6]

  • Cool the reaction mixture to room temperature.

Subsequent Steps (Brief Overview)
  • Dinitration: The resulting benzenesulfonic acid is treated with a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to introduce two nitro groups at the meta positions relative to the sulfonic acid group.

  • Desulfonation: The dinitrobenzenesulfonic acid is then heated with dilute aqueous acid to remove the sulfonic acid group, yielding m-dinitrobenzene.[1]

  • Reduction: The m-dinitrobenzene is reduced to m-phenylenediamine, commonly through catalytic hydrogenation or using reducing agents like tin or iron in acidic media.[2]

Visualizing the Process and Agent Comparison

To better illustrate the synthesis workflow and the comparative aspects of the sulfonation agents, the following diagrams are provided.

G cluster_0 Synthesis Workflow for m-Phenylenediamine Benzene Benzene Sulfonation Sulfonation Benzene->Sulfonation Benzenesulfonic_Acid Benzenesulfonic Acid Sulfonation->Benzenesulfonic_Acid Dinitration Dinitration Benzenesulfonic_Acid->Dinitration Dinitrobenzenesulfonic_Acid m-Dinitrobenzenesulfonic Acid Dinitration->Dinitrobenzenesulfonic_Acid Desulfonation Desulfonation Dinitrobenzenesulfonic_Acid->Desulfonation m_Dinitrobenzene m-Dinitrobenzene Desulfonation->m_Dinitrobenzene Reduction Reduction m_Dinitrobenzene->Reduction m_Phenylenediamine m-Phenylenediamine Reduction->m_Phenylenediamine

Caption: Synthetic pathway to m-phenylenediamine.

G cluster_1 Comparison of Sulfonation Agents Sulfonation_Agents Sulfonation Agent Reactivity Conditions Safety Conc_H2SO4 Concentrated H₂SO₄ Low High Temp, Long Time Moderate Oleum Oleum (H₂SO₄·xSO₃) High Mild Temp, Short Time High (Fumes) SO3 Sulfur Trioxide (SO₃) Very High Variable, Fast Very High (Highly Reactive)

Caption: Key characteristics of sulfonation agents.

Concluding Remarks

The selection of a sulfonation agent for the synthesis of m-phenylenediamine precursors is a trade-off between reaction efficiency, safety, and cost. While fuming sulfuric acid (oleum) offers a significant rate enhancement over concentrated sulfuric acid, it requires more stringent safety protocols.[4][6] Sulfur trioxide provides the highest reactivity but also presents the greatest handling challenges.[7][8] For laboratory-scale synthesis, the choice will depend on the available equipment and the desired reaction time. For industrial applications, factors such as cost, throughput, and waste management will be paramount in determining the most suitable sulfonation agent. Newer, alternative routes that avoid nitration are also being explored due to safety and environmental concerns associated with the traditional process.[10][11]

References

Unambiguous Structural Confirmation of 2,4-Diaminobenzenesulfonic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural confirmation of 2,4-Diaminobenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is provided by X-ray crystallography, offering an unparalleled level of structural detail. For this compound, this technique has been instrumental in not only confirming its covalent structure but also in revealing the complexities of its solid-state behavior, including the phenomenon of polymorphism.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a molecule's reactivity and interactions. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the reference code 205715.[1][2]

Furthermore, X-ray crystallography has been pivotal in identifying and characterizing the various polymorphic forms of this compound, which include an anhydrate, a monohydrate, a dimoiric hydrate, and two polymorphic forms of its hydrochloride salt.[3] Each of these forms possesses a unique crystal lattice, leading to different physicochemical properties such as solubility and stability.

Powder X-ray diffraction (PXRD) serves as a complementary technique, particularly useful for phase identification and for analyzing polycrystalline samples where single crystals of sufficient size cannot be obtained.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a known form of this compound. The retrieval of specific data for all known polymorphs is ongoing and will be updated as information becomes available.

ParameterThis compound (CSD Refcode 205715)
Crystal System Monoclinic[4]
Space Group Data not yet retrieved
Unit Cell Dimensions a, b, c, α, β, γ - Data not yet retrieved
Key Bond Lengths (Å) Data not yet retrieved
Key Bond Angles (°) Data not yet retrieved

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer valuable and often more readily obtainable data for routine characterization and confirmation of synthesis.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Provides information about the chemical environment, connectivity, and number of different types of protons and carbons.Excellent for determining the carbon-hydrogen framework and for routine reaction monitoring.Does not provide direct information on the three-dimensional arrangement of atoms in the solid state.
Mass Spectrometry (MS) Determines the molecular weight and can provide information on the elemental composition and fragmentation pattern.High sensitivity and accuracy for molecular weight determination.Does not provide information on the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Rapid and non-destructive analysis.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Single crystals of this compound suitable for SCXRD are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. It can be compared to databases of known patterns for phase identification.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to elucidate the structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the this compound sample is prepared in a solvent compatible with ESI, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer, where the analyte is ionized. The mass-to-charge ratio of the resulting ions is then measured by the mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_solid_state Solid-State Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth pxrd Powder X-ray Diffraction purification->pxrd structure_elucidation Definitive 3D Structure nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd scxrd->structure_elucidation pxrd->structure_elucidation

Caption: Workflow for structural confirmation of this compound.

References

Performance of Dyes Derived from 2,4-Diaminobenzenesulfonic Acid vs. Other Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance characteristics of azo dyes synthesized from 2,4-Diaminobenzenesulfonic acid in comparison to those derived from other aromatic amines, supported by available data and experimental protocols.

This guide offers a comparative overview of the performance of dyes derived from this compound against those synthesized from other common aromatic amines. For researchers, scientists, and professionals in drug development and material science, the choice of a chromophore's core amine structure is critical in determining the final properties of a dye, such as its color, solubility, and stability. Dyes based on this compound are a significant class of sulfonated azo dyes, valued for their bright colors and good fastness properties, particularly in the textile industry. This guide synthesizes available data to provide a comparative perspective on their performance.

Spectroscopic and Photophysical Performance: A Comparative Look

The sulfonate groups (–SO₃H) imparted by this compound significantly influence the properties of the resulting dyes. These groups are known to enhance water solubility, a crucial factor for many applications, including textile dyeing and biological staining.[1] Furthermore, the position of the amino and sulfonate groups on the benzene (B151609) ring in this compound can affect the electronic properties of the azo linkage, thereby influencing the dye's color and stability.

In contrast, dyes derived from simpler amines like aniline (B41778) or its substituted derivatives (e.g., p-toluidine) will have different solubility and electronic properties. The absence of sulfonic acid groups generally leads to lower water solubility. The inclusion of other substituents, such as methyl or nitro groups, can tune the color and photostability of the dye. For instance, azo dyes with increased conjugation in their structure tend to be more photostable.[1]

Below is a table summarizing typical performance characteristics gleaned from various sources. It is important to note that these values are not from a direct comparative study and can vary significantly based on the specific coupling component and experimental conditions.

Table 1: Comparison of Typical Performance Characteristics

Performance MetricDyes from this compound (Expected)Dyes from Other Amines (e.g., Aniline derivatives) (Expected)Key Influencing Factors
Molar Absorptivity (ε) High, contributing to intense colors.Variable, dependent on substituents.The electronic nature of the aromatic rings and the overall conjugation of the molecule.
Fluorescence Quantum Yield (Φf) Generally low for azo dyes.Generally low for azo dyes.The azo group often acts as a quencher of fluorescence.
Photostability Moderate to good, influenced by sulfonation.Variable; can be high depending on the molecular structure.Molecular structure, substituents, and environmental factors (pH, solvent).[1]
Water Solubility High due to the presence of sulfonate groups.Lower, dependent on the absence or presence of polar functional groups.Presence of hydrophilic groups like –SO₃H or –COOH.
Light Fastness Generally good to very good.[2]Variable, can range from poor to excellent.The stability of the azo bond to photochemical degradation.
Wash Fastness Good to excellent, especially for reactive dyes.Variable, dependent on the dye-fiber interaction.The strength of the bond formed between the dye and the substrate.

Experimental Protocols

To ensure a standardized and objective comparison of dye performance, the following experimental protocols are widely accepted and utilized.

Protocol for Molar Absorptivity Determination

Objective: To determine the molar absorptivity (ε) of a dye at its wavelength of maximum absorbance (λmax).

Materials:

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Solvent (e.g., water, ethanol)

  • Dye sample

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare serial dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the λmax using the spectrophotometer. Use the pure solvent as a blank.

  • Plot a calibration curve: Plot a graph of absorbance versus concentration.

  • Calculate molar absorptivity: The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol for Photostability Assessment

Objective: To evaluate the photostability of a dye by measuring its photodegradation under light exposure.

Materials:

  • Light source with a known spectrum and intensity (e.g., xenon lamp with filters)

  • Spectrophotometer or HPLC system

  • Quartz cuvettes or reaction vessel

  • Magnetic stirrer

  • Dye solution of known concentration

Procedure:

  • Prepare dye solution: Prepare a solution of the dye in a suitable solvent at a known concentration.

  • Irradiation: Place the dye solution in the quartz cuvette or reaction vessel and expose it to the light source under controlled temperature and stirring.

  • Monitor degradation: At regular time intervals, take aliquots of the solution and measure the absorbance at the λmax using a spectrophotometer or analyze the concentration using HPLC.

  • Calculate degradation rate: Plot the concentration or absorbance as a function of irradiation time. The rate of photodegradation can be determined from the slope of this curve. The photostability can be quantified by parameters such as the half-life of the dye under the specific irradiation conditions.

Diagrams and Workflows

General Synthesis and Application Workflow for Azo Dyes

The following diagram illustrates a typical workflow for the synthesis of an azo dye and its subsequent application and performance evaluation.

G cluster_synthesis Dye Synthesis cluster_application Application & Evaluation Amine Aromatic Amine (e.g., this compound) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye Purification Purification & Characterization Azo_Dye->Purification Application Application to Substrate (e.g., Textile Dyeing) Purification->Application Performance_Testing Performance Testing (e.g., Fastness, Photostability) Application->Performance_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis

References

A Comparative Guide to Alternative Synthetic Routes for 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 2,4-Diaminobenzenesulfonic acid is a crucial building block in the synthesis of various dyes and pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main strategies: the direct sulfonation of m-phenylenediamine (B132917) and a two-step process commencing with 1-chloro-2,4-dinitrobenzene (B32670). Each route presents distinct advantages and disadvantages in terms of yield, purity, safety, and environmental impact.

Parameter Route 1: Sulfonation of m-Phenylenediamine Route 2: From 1-chloro-2,4-dinitrobenzene (CDNB)
Starting Material m-Phenylenediamine1-chloro-2,4-dinitrobenzene
Key Steps Direct sulfonation with H₂SO₄ or oleum, often in a high-boiling solvent.1. Sulfitation with Na₂SO₃ or NaHSO₃.2. Reduction of the dinitro intermediate.
Reported Yield High (up to 95.96%)[1]Moderate to High (65% with Fe reduction; higher with catalytic hydrogenation)[2]
Product Purity High (up to 99% by HPLC)[3][4]Good, dependent on the reduction method and purification.
Reaction Conditions High temperatures (140-250°C)[4][5][6].Milder conditions for sulfitation (50-100°C); varied for reduction.
Reagents Concentrated sulfuric acid, oleum, high-boiling solvents (e.g., o-dichlorobenzene, nitrobenzene), phosphoric acid[1][3][5].Sodium sulfite (B76179)/bisulfite, reducing agents (e.g., iron powder, H₂/catalyst)[2][7][8].
Advantages - Shorter reaction route.- High yield and purity.- Solvents can often be recycled[5].- Avoids handling large quantities of concentrated sulfuric acid at high temperatures.
Disadvantages - Harsh reaction conditions (high temperature, strong acid).- Potential for environmental concerns related to the use of large amounts of sulfuric acid and chlorinated solvents[3][6].- Two-step process.- The Béchamp reduction with iron produces significant iron oxide sludge, which can complicate product isolation and waste disposal[7].

Experimental Protocols

Route 1: Sulfonation of m-Phenylenediamine in an Organic Solvent

This protocol is based on a patented method that utilizes a high-boiling organic solvent to facilitate the reaction and reduce the amount of sulfuric acid required.[3][5]

Materials:

  • m-Phenylenediamine (100 g, 0.926 mol)

  • 98% Sulfuric acid (184 g, 1.84 mol)

  • o-Dichlorobenzene (300 g)

  • Water

Procedure:

  • To a reactor equipped with a condenser and an oil-water separator, add 300 g of o-dichlorobenzene, 184 g of 98% sulfuric acid, and 100 g of m-phenylenediamine.

  • Heat the mixture to 175°C and maintain the reaction at 175-180°C for 4 hours.

  • After the reaction is complete, cool the mixture.

  • Add 400 ml of water to the cooled reaction mixture.

  • Separate the organic and aqueous phases. The organic phase (o-dichlorobenzene) can be recovered and reused for subsequent batches.

  • The aqueous phase, containing the product, is then subjected to purification and decolorization to yield this compound.

Reported Yield: 168.8 g (95% based on m-phenylenediamine)[3]. Purity: 99% by HPLC[3].

Route 2: Synthesis from 1-chloro-2,4-dinitrobenzene via Sulfitation and Iron Reduction

This traditional method involves the nucleophilic substitution of the chlorine atom followed by the reduction of the nitro groups.[1][2][9]

Part A: Synthesis of Sodium 2,4-dinitrobenzenesulfonate (B1228243)

Materials:

  • 2,4-Dinitrochlorobenzene (101 g)

  • Methanol (250 ml)

  • Sodium hydrosulfite solution (containing ~40 g SO₂)

  • 40% Sodium hydroxide (B78521) solution (~50 g)

Procedure:

  • Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.

  • Prepare a concentrated solution of sodium sulfite by mixing approximately 160 g of sodium hydrosulfite with 50 g of 40% sodium hydroxide until alkaline to phenolphthalein. This should provide about 40 g of sulfur dioxide equivalent.

  • Add the sodium sulfite solution to the methanolic solution of 2,4-dinitrochlorobenzene.

  • Heat the mixture to boiling on a water bath with vigorous stirring for 5 hours.

  • Cool the reaction mixture. The sodium salt of 2,4-dinitrobenzenesulfonic acid will separate as yellow leaflets.

Part B: Reduction to this compound

Materials:

  • Sodium 2,4-dinitrobenzenesulfonate (from Part A)

  • Water (150 ml + additional for washing)

  • Concentrated Hydrochloric acid (10 ml)

  • Fine iron powder (~120 g)

  • Sodium carbonate solution

  • Sodium chloride (50 g)

Procedure:

  • In a reduction vessel, heat 150 ml of water to 95°C.

  • Add the sodium 2,4-dinitrobenzenesulfonate prepared in Part A.

  • Add 10 ml of concentrated hydrochloric acid.

  • Gradually add approximately 120 g of fine iron powder, ensuring the reaction does not froth over.

  • After the addition of iron is complete, add a solution of sodium carbonate until the mixture is alkaline.

  • Boil the mixture and filter to remove the iron residue.

  • Boil the iron residue with additional water and filter again.

  • Combine the filtrates and evaporate to a volume of about 200 ml.

  • Add 50 g of sodium chloride to the concentrated filtrate.

  • Carefully acidify with hydrochloric acid until Congo paper turns a faint violet.

  • The free this compound will crystallize out.

  • Filter the product and wash with a very small amount of water.

Reported Yield: 61 g (65% theoretical)[2].

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and comparison between the two primary synthetic routes to this compound.

G cluster_0 Alternative Synthetic Routes to this compound cluster_1 Route 1: Direct Sulfonation cluster_2 Route 2: From CDNB MPD m-Phenylenediamine Sulfonation Sulfonation (H₂SO₄/Oleum, 140-250°C) MPD->Sulfonation High Yield (95%) High Purity (99%) CDNB 1-chloro-2,4-dinitrobenzene Sulfitation Sulfitation (Na₂SO₃) CDNB->Sulfitation Product This compound Sulfonation->Product Intermediate 2,4-Dinitrobenzenesulfonic Acid Sulfitation->Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Catalyst) Intermediate->Reduction Yield: 65% (Fe) Higher (Catalytic) Reduction->Product

Caption: Comparative pathways for the synthesis of this compound.

References

A Comparative Guide to the Environmental Impact of Dodecylbenzenesulfonic Acid (DBSA) Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylbenzenesulfonic acid (DBSA), a key surfactant in various industries, is synthesized through several methods, each with a distinct environmental footprint. This guide provides an objective comparison of the most common DBSA synthesis routes, supported by available data, to aid in the selection of more sustainable chemical manufacturing processes. The primary methods discussed are sulfonation of linear alkylbenzene (LAB) using sulfur trioxide (SO3) and oleum (B3057394).

Executive Summary

The environmental impact of Dodecylbenzenesulfonic acid (DBSA) synthesis is significantly influenced by the chosen sulfonating agent. The prevailing methods involve the sulfonation of linear alkylbenzene (LAB) with either sulfur trioxide (SO₃) or oleum. The SO₃ sulfonation process, particularly the air/SO₃ method, is generally considered more environmentally friendly due to its higher efficiency and minimal waste generation. In contrast, the oleum sulfonation process generates a considerable amount of spent sulfuric acid, which requires treatment and disposal, adding to the environmental burden and cost.

Comparison of DBSA Synthesis Methods

The selection of a synthesis method for DBSA has direct implications for resource consumption, waste generation, and overall environmental impact. The following table summarizes the key quantitative data available for the two primary sulfonation methods.

ParameterSO₃ SulfonationOleum SulfonationSource(s)
Primary Raw Materials Linear Alkylbenzene (LAB), SulfurLinear Alkylbenzene (LAB), Oleum (Fuming Sulfuric Acid)[1][2]
Key Advantage High reaction rate, high-purity product, minimal waste (no spent acid)Versatility with a wide range of organic compounds[2][3][4]
Key Disadvantage Higher initial equipment costGeneration of significant spent sulfuric acid by-product[5]
Waste Generation No significant waste streams are generated.Produces large by-product streams of sulfuric acid that must be recovered, sold, or disposed of as waste.[2][5]
Energy Consumption Generally lower due to faster reaction times and higher efficiency.Generally higher due to the need for handling and potentially recycling spent acid.[4]
CO₂ Emissions Primarily from energy consumption.From energy consumption and transportation/treatment of spent acid.[6][7]

Note: Specific quantitative values for waste volume and energy consumption can vary based on plant efficiency and specific process parameters. The data presented represents a general comparison based on available literature.

Detailed Process Descriptions and Environmental Considerations

SO₃ Sulfonation

The sulfonation of LAB with sulfur trioxide is the most modern and widely used method for DBSA production.[3] In this process, vaporized SO₃ is reacted with LAB in a continuous falling film reactor. This method is highly efficient, with a rapid reaction time and high conversion rates.

Environmental Advantages:

  • Minimal Waste: The direct reaction of SO₃ with LAB is stoichiometric, meaning there are no significant by-products or waste streams, such as spent acid.[2] This eliminates the environmental and economic costs associated with waste treatment and disposal.

  • Energy Efficiency: The fast reaction kinetics of SO₃ sulfonation lead to shorter processing times and consequently, lower energy consumption compared to the oleum process.[4]

  • High Product Quality: This method typically yields a high-purity DBSA with low levels of impurities.[4]

Environmental Considerations:

  • SO₃ Handling: Sulfur trioxide is a highly reactive and corrosive substance that requires specialized handling and storage to prevent accidental releases.

  • Air Emissions: While the process is largely contained, there is a potential for SO₂ and SO₃ emissions, which need to be controlled through scrubbers and other abatement technologies.

Oleum Sulfonation

Oleum, or fuming sulfuric acid (sulfuric acid containing dissolved SO₃), can also be used as a sulfonating agent for LAB. This method is generally older than the SO₃ process.

Environmental Disadvantages:

  • Spent Acid Generation: The most significant environmental drawback of the oleum process is the generation of a large volume of spent sulfuric acid.[5] This spent acid is contaminated with organic impurities and requires treatment before it can be reused or discharged, adding a significant waste management challenge.

  • Higher Energy Consumption: The overall process can be more energy-intensive due to the need to handle and process the spent acid stream.

  • Corrosion Issues: Oleum is highly corrosive, necessitating the use of specialized and expensive corrosion-resistant materials for the reactor and associated equipment.

Experimental Protocols for Environmental Impact Assessment

To quantitatively assess the environmental impact of DBSA synthesis by-products and wastewater, standardized testing protocols are essential. The following are detailed methodologies for key environmental endpoints.

Biodegradability Testing (based on OECD 301F)

The OECD 301F guideline, "Manometric Respirometry Test," is used to determine the ready biodegradability of chemical substances.[8][9][10][11]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge) and incubated under aerobic conditions in a closed flask. The consumption of oxygen is measured by a pressure transducer. The biodegradability is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed over a 28-day period.

Apparatus:

  • Respirometer with pressure sensors and data logger

  • Incubator maintained at 22 ± 1 °C

  • Magnetic stirrers

  • Glass flasks of suitable volume

  • pH meter

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements as specified in the OECD 301 guideline.

  • Preparation of Inoculum: Collect fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to prepare the inoculum.

  • Test Setup:

    • Add a known concentration of the test substance (e.g., a byproduct from DBSA synthesis) to the test flasks containing the mineral medium. The concentration should be sufficient to yield a measurable oxygen demand.

    • Inoculate the flasks with the prepared activated sludge.

    • Prepare control flasks containing only the inoculum and mineral medium (blank control) and flasks with a reference substance of known biodegradability (e.g., sodium benzoate) to check the activity of the inoculum.

    • Prepare a toxicity control flask containing both the test substance and the reference substance to assess for inhibitory effects.

  • Incubation: Seal the flasks and place them in the respirometer in the incubator. Stir the contents continuously.

  • Data Collection: Monitor the oxygen consumption in each flask for 28 days.

  • Calculation: Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD of test substance * 100

  • Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Aquatic Toxicity Testing (based on OECD 202)

The OECD 202 guideline, "Daphnia sp., Acute Immobilisation Test," is used to determine the acute toxicity of a substance to aquatic invertebrates.[6][7][12][13][14]

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation.

Apparatus:

  • Glass test vessels (e.g., beakers)

  • Incubator or water bath to maintain a constant temperature (e.g., 20 ± 1 °C)

  • Light source providing a 16-hour light: 8-hour dark photoperiod

  • Microscope or magnifying lens for observing daphnids

  • pH meter and dissolved oxygen meter

Procedure:

  • Test Organisms: Culture Daphnia magna in the laboratory under controlled conditions. Use neonates (less than 24 hours old) for the test.

  • Test Solutions: Prepare a series of at least five concentrations of the test substance (e.g., wastewater from DBSA synthesis) in a suitable dilution water. Also, prepare a control group with only dilution water.

  • Test Setup:

    • Place a specific number of daphnids (e.g., 20) into each test vessel containing the test solutions and the control. The daphnids should be divided into at least four replicates for each concentration.

  • Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Also, measure water quality parameters (pH, dissolved oxygen) at the beginning and end of the test.

  • Data Analysis: Use statistical methods to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours, along with its 95% confidence limits.

  • Interpretation: The EC50 value is used to classify the acute toxicity of the substance to aquatic invertebrates. A lower EC50 value indicates higher toxicity.

Visualizing Workflows

To better understand the logical flow of the environmental impact assessment, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_Biodegradability cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_flasks Set up Test Flasks (Test, Blank, Reference, Toxicity) prep_medium->setup_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_flasks prep_test_substance Prepare Test Substance (By-product/Wastewater) prep_test_substance->setup_flasks incubate Incubate for 28 days at 22°C setup_flasks->incubate monitor Monitor O₂ Consumption incubate->monitor calculate Calculate % Biodegradation monitor->calculate interpret Interpret Results (Ready Biodegradability) calculate->interpret

Caption: Workflow for OECD 301F Biodegradability Test.

Experimental_Workflow_Aquatic_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Measurement cluster_analysis Data Analysis prep_daphnia Culture & Select Daphnia magna (<24h old) expose Expose Daphnids for 48 hours prep_daphnia->expose prep_solutions Prepare Test Solutions (Range of Concentrations & Control) prep_solutions->expose observe Record Immobilization (at 24h & 48h) expose->observe measure_params Measure Water Quality (pH, DO) expose->measure_params calculate_ec50 Calculate EC50 observe->calculate_ec50 interpret_toxicity Interpret Acute Toxicity calculate_ec50->interpret_toxicity

Caption: Workflow for OECD 202 Acute Immobilisation Test.

Conclusion

The environmental impact of DBSA synthesis is a critical consideration for sustainable chemical production. The evidence strongly suggests that the SO₃ sulfonation process offers a significantly lower environmental footprint compared to the oleum sulfonation method, primarily due to the elimination of spent acid waste. For researchers and professionals in drug development and other industries that rely on surfactants, opting for DBSA produced via the SO₃ method can contribute to reducing the overall environmental impact of their products and processes. Furthermore, rigorous environmental testing of any process by-products and wastewater, using standardized protocols such as the OECD guidelines, is crucial for a comprehensive environmental impact assessment.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the qualitative and quantitative characterization of 2,4-Diaminobenzenesulfonic acid. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) are evaluated, with supporting data and detailed experimental methodologies.

Data Presentation

The following table summarizes the quantitative performance of the different analytical techniques. Data for this compound is provided where available. In cases where specific data was not found, representative data for structurally similar compounds (aromatic amines or sulfonic acids) is included and noted.

Analytical TechniqueParameterTypical ValueRemarks
HPLC-UV Limit of Detection (LOD)0.3 - 2.5 µg/mL[1][2]Dependent on the chromophore and detector.
Limit of Quantitation (LOQ)0.9 - 7.5 µg/mL[1][2]Typically 3x the LOD.
Linearity (R²)> 0.999[1]Excellent linearity is achievable over a defined concentration range.
Accuracy/Recovery92 - 112%[1][2]Good recovery is expected with a validated method.
Precision (RSD)< 2%[1]High precision is a hallmark of HPLC methods.
LC-MS/MS Limit of Quantitation (LOQ)1 - 50 ng/L[3]Significantly more sensitive than HPLC-UV. Data for other pharmaceuticals.
Linearity (R²)> 0.99[3]Wide linear dynamic range.
UV-Vis Spectrophotometry λmax~270 nm[4]Useful for quantitative analysis.
Limit of Detection (LOD)~0.45 µg/mLCan be calculated based on the standard deviation of the blank.
Limit of Quantitation (LOQ)~1.5 µg/mLCan be calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.
Capillary Electrophoresis Limit of Detection (LOD)1.0 x 10⁻⁷ mol/LFor a similar aromatic amine (2,3-diaminonaphthalene).
Limit of Detection (LOD)3.3 x 10⁻⁸ mol/LFor aniline.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 270 nm[4]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation of identity.

Instrumentation:

  • LC-MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, using the mobile phase as the diluent.

  • LC Conditions:

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Gradient elution: A suitable gradient program should be developed to ensure good separation.

  • MS Conditions:

    • Ionization mode: ESI positive and negative modes should be evaluated. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 189.0328 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 187.0183 is expected.[4]

    • A common fragmentation pathway involves the loss of the SO₃ group (80 Da).[4]

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument.

  • Analysis and Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, which provides high specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the signals of the aromatic protons.

    • Acquire a ¹³C NMR spectrum to observe the signals of the carbon atoms.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

  • Spectral Interpretation: The chemical shifts, coupling constants, and signal multiplicities will provide detailed information about the molecular structure.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound, particularly for quality control purposes.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Solvent (e.g., water or a suitable buffer)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards by dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and filter if necessary.

  • Measurement:

    • Record the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax), which is approximately 270 nm.[4]

    • Measure the absorbance of the standards and the sample at the λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound.

Instrumentation:

  • Capillary electrophoresis system with a suitable detector (e.g., UV or DAD)

Reagents:

Procedure:

  • Buffer and Sample Preparation: Prepare the running buffer and dissolve the standards and samples in the buffer.

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.

  • Electrophoretic Conditions:

    • Applied voltage: Typically 15-30 kV

    • Capillary temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection

    • Detection: At the λmax of 270 nm.[4]

  • Analysis and Quantification: Identify and quantify the analyte based on its migration time and peak area compared to the standards.

Visualization

The following diagrams illustrate the general workflows for the characterization of this compound.

Characterization_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution, Dilution, Filtration) HPLC HPLC-UV Sample_Preparation->HPLC LCMS LC-MS/MS Sample_Preparation->LCMS NMR NMR Sample_Preparation->NMR UVVis UV-Vis Sample_Preparation->UVVis CE Capillary Electrophoresis Sample_Preparation->CE Quantitative_Analysis Quantitative Analysis (Concentration, Purity) HPLC->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis (Identification, Structural Elucidation) LCMS->Qualitative_Analysis LCMS->Quantitative_Analysis NMR->Qualitative_Analysis UVVis->Quantitative_Analysis CE->Quantitative_Analysis Final_Report Final Characterization Report Qualitative_Analysis->Final_Report Quantitative_Analysis->Final_Report

Caption: General workflow for the characterization of this compound.

Signaling_Pathway_Placeholder A Analyte in Sample Matrix B Separation (Chromatography/Electrophoresis) A->B C Detection (UV, MS, etc.) B->C D Signal Processing C->D E Quantification & Identification D->E

Caption: A simplified logical flow of an analytical measurement process.

References

Comparative Guide to 2,4-Diaminobenzenesulfonic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4-Diaminobenzenesulfonic acid (CAS: 88-63-1) against other intermediates in dye manufacturing. It highlights its distinct advantages, supported by generalized experimental data and protocols, to inform researchers and professionals in their selection of synthesis materials.

Introduction to this compound

This compound, also known as m-phenylenediamine-4-sulfonic acid, is a pivotal organic intermediate in the synthesis of a wide array of dyestuffs.[1][2] Its unique molecular structure, featuring two amino groups and a sulfonic acid group on a benzene (B151609) ring, makes it a highly versatile and valuable precursor in the production of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are the largest and most important group of synthetic dyes used today.[3] The quality and properties of this intermediate directly influence the performance, stability, and color characteristics of the final dye product.[1][4]

Performance Comparison: this compound vs. Alternative Intermediates

The primary advantages of using this compound stem from its bifunctional amino groups and the solubilizing sulfonic acid group. This combination allows for the creation of complex, high-performance dyes. While other aromatic amines like aniline, various aminobenzenesulfonic acid isomers, and naphthylamine derivatives are also used, this compound offers a unique set of properties.

Table 1: Qualitative Performance Comparison of Dye Intermediates

FeatureThis compoundOther Monofunctional Aromatic Amines (e.g., Aniline, Sulfanilic Acid)Other Diamine Compounds (e.g., m-phenylenediamine)
Color Versatility High. The two amino groups allow for multiple coupling reactions, leading to a broad spectrum of colors, including yellows, reds, blues, and blacks.[1][5]Moderate. Typically used for simpler color structures (yellows, oranges, reds).High. Can also produce a wide range of colors.
Dye Performance Superior. Leads to dyes with excellent color fastness, stability, and brilliance.[1]Variable. Performance depends heavily on the entire dye structure.Good. Can produce high-performance dyes.
Water Solubility Excellent. The sulfonic acid group imparts good water solubility to the resulting dye, which is crucial for many dyeing processes.Good (if a sulfonic acid group is present, e.g., sulfanilic acid).Poor (unless a solubilizing group is introduced elsewhere).
Synthesis Complexity Moderate. Can be used in multi-step syntheses to build complex dye molecules.[6]Low to Moderate. Often used in straightforward diazotization-coupling reactions.[3]Moderate to High.
Predictability High. Consistent high purity (≥99%) ensures predictable reaction outcomes and efficient production.[1][2]Variable. Purity can differ, affecting reaction efficiency.Variable.
Key Applications Production of a wide range of reactive and acid dyes for textiles.[1][5][7]Used in a variety of azo dyes, including indicators and textile dyes.[3]Used in various polymer and dye syntheses.

Table 2: Examples of Dyes Synthesized from this compound

Dye ClassSpecific Dye Examples
Reactive Dyes Active Tender Yellow X-6G, Active Brilliant Blue K-6G, C.I. Reactive Yellow (1, 2, 18, 25, etc.), C.I. Reactive Red (4, 220, 223, etc.), C.I. Reactive Blue (1, 7, 15, etc.), C.I. Reactive Black 39.[1][5][7]
Acid Dyes C.I. Acid Yellow 127, C.I. Acid Brown (119, 120, 123, etc.).[7]
Mordant Dyes C.I. Mordant Brown (33, 49, 97, 98).[7]

Experimental Protocols

The synthesis of azo dyes using this compound follows a well-established two-step process: diazotization of the aromatic amine followed by a coupling reaction with a suitable aromatic compound (e.g., a phenol (B47542) or another amine).

This protocol is a generalized procedure based on common laboratory practices for synthesizing azo dyes.[3][8]

Step 1: Diazotization of this compound

  • Preparation: In a beaker, dissolve a specific molar equivalent of this compound in a dilute aqueous solution of sodium carbonate to form a soluble salt.[3]

  • Nitrite (B80452) Solution: In a separate test tube, prepare an aqueous solution of sodium nitrite (NaNO₂).[3]

  • Acidification & Cooling: In a larger beaker, prepare a mixture of concentrated hydrochloric acid and ice, cooling it to 0-5 °C in an ice-water bath.[3][8]

  • Reaction: Combine the this compound solution and the sodium nitrite solution. Add this mixture dropwise to the cold, stirred acidic solution.[3] The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the resulting diazonium salt.

  • Confirmation: The reaction is complete when the solution gives a positive test with starch-iodide paper, indicating a slight excess of nitrous acid. This excess is then neutralized with a small amount of sulfamic acid.[6] The resulting cold suspension is the diazonium salt, which is used immediately in the next step.

Step 2: Diazo Coupling Reaction

  • Coupling Agent Preparation: In a separate beaker, dissolve the coupling agent (e.g., a naphthol derivative or an aromatic amine) in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice-water bath.[3]

  • Coupling: Slowly add the cold diazonium salt suspension prepared in Step 1 to the cold, stirred solution of the coupling agent.[3]

  • Observation: A colored precipitate, the azo dye, should form immediately or upon stirring for a short period. The color of the solution will change dramatically.[3]

  • Isolation: After the reaction is complete (typically 10-15 minutes), the dye is isolated by vacuum filtration.

  • Purification: The crude dye can be purified by washing with a saturated sodium chloride solution to salt out the product and then with cold water.[3] The product is then air-dried.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key chemical pathway and the experimental workflow for the synthesis of azo dyes using this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling reactant reactant intermediate intermediate product product reagent reagent A 2,4-Diaminobenzenesulfonic Acid B Diazonium Salt (Intermediate) A->B D Final Azo Dye (Product) B->D NaNO2 NaNO₂ + HCl NaNO2->A Temp 0-5 °C Temp->A C Coupling Component (e.g., Naphthol derivative) C->D

A simplified chemical pathway for Azo Dye synthesis.

G start_end start_end process process check check output output start Start prep_amine Prepare 2,4-Diaminobenzenesulfonic Acid Solution start->prep_amine prep_nitrite Prepare NaNO₂ Solution start->prep_nitrite prep_acid Prepare Cold HCl/Ice Bath start->prep_acid prep_coupler Prepare Coupling Component Solution start->prep_coupler diazotization Perform Diazotization (Mix solutions at 0-5°C) prep_amine->diazotization prep_nitrite->diazotization prep_acid->diazotization coupling Perform Coupling Reaction (Mix diazonium salt and coupler) diazotization->coupling prep_coupler->coupling product Azo Dye Precipitate coupling->product filtration Isolate Dye via Vacuum Filtration washing Wash and Dry Product filtration->washing end End: Purified Azo Dye washing->end product->filtration

General experimental workflow for laboratory synthesis.

References

A Comparative Guide to 2,4-Diaminobenzenesulfonic Acid and Sulfanilic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the choice of the aromatic amine precursor is a critical determinant of the final product's properties, including its color, fastness, and potential biological activity. This guide provides a comprehensive comparison of two key sulfonated aromatic amines: 2,4-diaminobenzenesulfonic acid and sulfanilic acid. By examining their reactivity, the properties of the resulting dyes, and their applications, particularly in the realm of drug development, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.

Introduction to the Diazo Components

Sulfanilic acid (4-aminobenzenesulfonic acid) is a well-established and widely utilized diazo component in the manufacture of azo dyes. Its single amino group readily undergoes diazotization, followed by coupling with various aromatic compounds to produce a vast array of vibrant and stable colorants.[1]

This compound , on the other hand, presents a more complex yet versatile starting material. Possessing two amino groups, it offers the potential for the synthesis of both monoazo and diazo dyes, depending on the reaction conditions. This dual reactivity opens avenues for creating dyes with extended chromophoric systems and potentially different functional attributes.

Synthesis of Azo Dyes: A Comparative Overview

The fundamental process for synthesizing azo dyes from both this compound and sulfanilic acid involves a two-step diazotization and coupling reaction.

1. Diazotization: The aromatic amine is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt. The presence of the sulfonic acid group in both molecules enhances their solubility in aqueous media, facilitating this reaction.

2. Coupling: The resulting diazonium salt is then reacted with a coupling component, typically a phenol (B47542) or an aromatic amine, to form the azo dye. The nature of the coupling component significantly influences the final color of the dye.

While the general principle remains the same, the presence of two amino groups in this compound allows for sequential diazotization and coupling reactions, leading to the formation of disazo dyes. This adds a layer of complexity to the synthesis but also expands the range of possible dye structures.

Below are generalized experimental protocols for the synthesis of azo dyes from both precursor molecules.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye from Sulfanilic Acid

This protocol outlines the synthesis of a typical monoazo dye using sulfanilic acid as the diazo component and β-naphthol as the coupling component.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • β-Naphthol

  • Sodium hydroxide

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve sulfanilic acid and sodium carbonate in water with gentle heating.

    • Cool the solution in an ice bath and add a solution of sodium nitrite.

    • Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the diazonium salt.

  • Preparation of the Coupling Component Solution:

    • Dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Azo Coupling:

    • Slowly add the cold diazonium salt suspension to the β-naphthol solution with constant stirring.

    • Maintain the temperature below 5°C throughout the addition.

    • The azo dye will precipitate out of the solution.

    • Filter the dye, wash it with cold water, and dry it.[2]

Protocol 2: Synthesis of a Diazo Dye from this compound (Conceptual)

This conceptual protocol describes the synthesis of a disazo dye, taking advantage of the two amino groups in this compound. This process involves a two-step diazotization and coupling sequence.

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Coupling Component 1 (e.g., Phenol)

  • Coupling Component 2 (e.g., β-Naphthol)

  • Sodium hydroxide

  • Ice

Procedure:

  • First Diazotization and Coupling:

    • Perform a controlled diazotization of this compound using one equivalent of sodium nitrite to selectively react with one amino group.

    • Couple the resulting mono-diazonium salt with the first coupling component (e.g., phenol) under appropriate pH conditions.

  • Second Diazotization and Coupling:

    • Diazotize the remaining free amino group on the monoazo dye intermediate using another equivalent of sodium nitrite.

    • Couple the newly formed diazonium group with the second coupling component (e.g., β-naphthol) to yield the final disazo dye.

Comparative Performance Data

Direct, side-by-side quantitative comparisons of azo dyes derived from this compound and sulfanilic acid are not extensively reported in the literature. However, based on the structural differences, we can infer certain performance characteristics. The introduction of a second azo group and potentially different auxochromes in dyes derived from this compound can lead to deeper and more intense colors (bathochromic shift) compared to the corresponding monoazo dyes from sulfanilic acid.

PropertyAzo Dyes from Sulfanilic AcidAzo Dyes from this compound (Disazo)
Color Range Typically yellow, orange, redPotentially deeper shades including reds, blues, and blacks
Tinctorial Strength GoodExpected to be higher due to extended conjugation
Light Fastness Generally moderate to good, can be improved with metal complexation[3][4]Potentially variable, dependent on the overall molecular structure[5]
Wash Fastness Generally good, especially for reactive dyes[6]Dependent on the functional groups and interaction with the substrate
Solubility The sulfonic acid group imparts good water solubility[7]The sulfonic acid group ensures water solubility

Visualization of Synthetic Pathways

To illustrate the synthetic logic, the following diagrams created using the DOT language depict the workflows for synthesizing azo dyes from both precursor molecules.

Sulfanilic_Acid_Azo_Dye_Synthesis Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Sulfanilic_Acid->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Monoazo_Dye Monoazo Dye Diazonium_Salt->Monoazo_Dye Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Monoazo_Dye Azo Coupling

Synthesis of a Monoazo Dye from Sulfanilic Acid

Diamino_Azo_Dye_Synthesis Diamino_Acid 2,4-Diaminobenzenesulfonic Acid Mono_Diazonium Mono-diazonium Salt Diamino_Acid->Mono_Diazonium 1. Diazotization Monoazo_Intermediate Monoazo Intermediate Mono_Diazonium->Monoazo_Intermediate Di_Diazonium Di-diazonium Intermediate Monoazo_Intermediate->Di_Diazonium 2. Diazotization Disazo_Dye Disazo Dye Di_Diazonium->Disazo_Dye Coupling_1 Coupling Component 1 Coupling_1->Monoazo_Intermediate 1. Coupling Coupling_2 Coupling Component 2 Coupling_2->Disazo_Dye 2. Coupling

Synthesis of a Disazo Dye from this compound

Applications in Drug Development

Azo compounds have emerged as a versatile scaffold in medicinal chemistry and drug development, owing to their unique chemical properties and biological activities.[8][9]

Targeted Drug Delivery: The azo bond is susceptible to cleavage by azoreductase enzymes, which are abundant in the hypoxic environment of the colon.[10] This property is exploited in colon-targeted drug delivery systems, where a therapeutic agent is linked to an azo compound. The prodrug remains intact in the upper gastrointestinal tract and releases the active drug specifically in the colon.[11][12][13] While this application is general to the azo linkage, the sulfonic acid groups present in dyes derived from both sulfanilic acid and this compound can be utilized to modulate the solubility and pharmacokinetic properties of such drug delivery systems.

Enzyme Inhibition: Azo compounds have been investigated as inhibitors of various enzymes.[14] For instance, certain azo derivatives have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase.[15][16] The ability to synthesize a wide variety of structures by changing the diazo and coupling components allows for the generation of compound libraries for screening against specific enzyme targets. The additional functional groups and the potential for creating more complex structures from this compound could offer advantages in designing potent and selective enzyme inhibitors.

The following diagram illustrates the concept of azo-compound-based, colon-targeted drug delivery.

Azo_Drug_Delivery Stomach & Small Intestine Stomach & Small Intestine Colon Colon Stomach & Small Intestine->Colon Active Drug Active Drug Colon->Active Drug Azo-reductase Cleavage Inactive Carrier Inactive Carrier Colon->Inactive Carrier Azo-Prodrug Azo-Prodrug Azo-Prodrug->Stomach & Small Intestine Intact

Colon-Targeted Drug Delivery via Azo-Bond Cleavage

Conclusion

Both sulfanilic acid and this compound are valuable precursors in the synthesis of azo dyes. Sulfanilic acid provides a straightforward route to a wide range of monoazo dyes with well-established properties. In contrast, this compound offers the potential for creating more complex disazo dyes with potentially enhanced tinctorial strength and a broader color palette.

For researchers in drug development, the azo linkage common to dyes from both precursors presents opportunities for designing targeted drug delivery systems and novel enzyme inhibitors. The choice between these two starting materials will ultimately depend on the desired properties of the final azo compound, with this compound providing a platform for greater structural diversity. Further comparative studies are warranted to fully elucidate the quantitative differences in the performance of dyes derived from these two important sulfonic acids.

References

Safety Operating Guide

Safe Disposal of 2,4-Diaminobenzenesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2,4-Diaminobenzenesulfonic acid are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).

Hazard Assessment: this compound is classified as a hazardous substance.[1] It is known to cause irritation to the skin, eyes, and respiratory tract.[2][3] Direct contact can lead to skin burns and serious eye damage.[1] Some evidence also suggests it may cause skin sensitization.[1][4]

Required Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Safety glasses or a full face-shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection: In situations where dust may be generated, a particulate dust filter or an acid vapor respirator should be used.[1][5] Work should be conducted in a well-ventilated area or within a chemical fume hood.[2][3]

Spill Cleanup Protocol

In the event of a spill, immediate and correct cleanup is necessary to prevent exposure and contamination.

Procedure for Spills:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1] For major spills, alert emergency responders.[1]

  • Contain Spill: Prevent the spill from spreading or entering drains and waterways.[2][6] Drains in storage areas should have retention basins for pH adjustments if necessary.[1]

  • Use Dry Cleanup Methods: For solid spills, do not use water.[7] Gently vacuum or sweep up the material, avoiding the generation of dust.[1][2][3]

  • Collect Waste: Place the swept-up material and any contaminated absorbent into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][2][3]

  • Decontaminate Area: After the material has been collected, clean the spill area. All cleaning materials, such as contaminated cloths or absorbents, must also be disposed of as hazardous waste.[8]

  • Wash Hands: Wash hands thoroughly after handling the material.[3]

Proper Disposal Procedure

Disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local regulations.[1][9] Never pour this chemical down the drain. [6][9]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Keeping chemical wastes separated is a primary rule of safe disposal.[10]

  • Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[11][12] The original container is often the best choice for storing the waste.[11] Ensure the container is in good condition and can be tightly closed.[2][3][11]

  • Waste Collection:

    • Solid Waste: Collect any solid waste, such as contaminated weighing paper, gloves, or pipette tips, in the designated container.

    • Liquid Waste: If the compound is in solution, collect the waste in a compatible, sealed liquid waste container. Do not fill containers to more than 90% capacity.[13]

  • Labeling: All waste containers must be accurately labeled. The label should include the full chemical name ("this compound"), the words "Hazardous Waste," and the date when waste was first added to the container.[10] Proper labeling is crucial for safe consolidation and disposal by EHS staff.[9]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9] This area should be a cool, dry, and well-ventilated space away from incompatible substances.[2][3]

Hazardous Waste Storage Guidelines

Laboratories must adhere to specific regulations regarding the quantity and duration of hazardous waste storage.

GuidelineSpecificationCitation(s)
Maximum Volume A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[9]
Acutely Toxic Waste For "P-list" acutely toxic waste, the limit is one quart (liquid) or one kilogram (solid).[9]
Maximum Storage Time Hazardous waste containers can be stored in an SAA for up to 12 months, provided accumulation limits are not exceeded.[9]
State-Specific Rules Some states, like California, may have stricter limits, such as a 90-day maximum storage period.[13]
  • Arranging for Disposal: Once the waste container is full or reaches the storage time limit, contact your institution's EHS or a certified chemical waste disposal service to arrange for pickup.[9][12] Follow your organization's specific procedures for requesting hazardous waste removal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Do not mix with other chemicals ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' Chemical Name Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store check_full Container Full or Storage Limit Reached? store->check_full arrange_pickup Arrange for Pickup by EHS or Certified Vendor check_full->arrange_pickup  Yes continue_storage Continue Safe Storage (Monitor Regularly) check_full->continue_storage  No disposal Final Disposal by Approved Facility arrange_pickup->disposal continue_storage->check_full

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.